molecular formula C11H18NO3P B103891 Diethyl 4-aminobenzylphosphonate CAS No. 20074-79-7

Diethyl 4-aminobenzylphosphonate

Cat. No.: B103891
CAS No.: 20074-79-7
M. Wt: 243.24 g/mol
InChI Key: ZVAYUUUQOCPZCZ-UHFFFAOYSA-N
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Description

Diethyl 4-aminobenzylphosphonate, also known as this compound, is a useful research compound. Its molecular formula is C11H18NO3P and its molecular weight is 243.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84194. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(diethoxyphosphorylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZVAYUUUQOCPZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H18NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70173896
Record name Phosphonic acid, p-aminobenzyl-, diethyl ester
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Molecular Weight

243.24 g/mol
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CAS No.

20074-79-7
Record name Diethyl (4-aminobenzyl)phosphonate
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Record name Phosphonic acid, p-aminobenzyl-, diethyl ester
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Record name 20074-79-7
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Record name Phosphonic acid, p-aminobenzyl-, diethyl ester
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Record name Diethyl p-aminobenzylphosphonate
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Foundational & Exploratory

Chemical properties of Diethyl 4-aminobenzylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Diethyl 4-aminobenzylphosphonate

Abstract

This compound (DABP) is a versatile bifunctional organophosphorus compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. Featuring both a reactive aromatic amine and a diethyl phosphonate moiety, DABP serves as a crucial building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, including a detailed examination of its synthesis, spectroscopic profile, reactivity, and key applications. The content herein is synthesized from established literature and supplier data, offering field-proven insights and validated protocols designed for practical application by researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

This compound is an organophosphorus compound distinguished by a phosphonate group attached to a 4-aminobenzyl substituent.[1] Its unique structure provides two distinct points for chemical modification, making it a valuable intermediate.[1][2]

The fundamental identifiers and properties of DABP are summarized below for quick reference. These values represent a consensus from various commercial suppliers and chemical databases, ensuring a reliable baseline for experimental planning.

PropertyValueReferences
CAS Number 20074-79-7[1][2][3][4]
Molecular Formula C₁₁H₁₈NO₃P[1][3][4][5]
Molecular Weight 243.24 g/mol [3][4][5][6]
IUPAC Name diethyl [(4-aminophenyl)methyl]phosphonate[6][7]
Appearance White to pale yellow or cream crystalline powder/solid.[1][7]
Melting Point 88 - 95 °C[2][3][7][8]
Boiling Point 383.3 ± 25.0 °C (Predicted)[2]
Solubility Soluble in methylene chloride, acetone, benzene, ethanol, and dichloromethane. Insoluble in water.[1][2][3][8]
InChI Key ZVAYUUUQOCPZCZ-UHFFFAOYSA-N[1][3][5][6]
SMILES CCOP(=O)(CC1=CC=C(N)C=C1)OCC[1][3][4][7]

Synthesis and Purification: A Validated Two-Step Approach

While various synthetic routes may exist, a common and robust strategy for preparing this compound involves a two-step process. This method leverages the well-established Michaelis-Arbuzov reaction to form the carbon-phosphorus bond, followed by a standard reduction of an aromatic nitro group.[9] This approach is favored for its high reliability and the commercial availability of the starting materials.

The causality behind this choice is clear: the Michaelis-Arbuzov reaction is one of the most effective methods for creating dialkyl benzylphosphonates from the corresponding benzyl halides.[9][10] Starting with 4-nitrobenzyl bromide ensures the reaction occurs at the benzylic position without interference from an amino group, which could otherwise be alkylated. The subsequent reduction of the nitro group is a high-yielding and clean transformation.

Synthesis_Workflow cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Purification start1 4-Nitrobenzyl bromide + Triethyl phosphite proc1 Heat (e.g., 90-120°C) (Solvent optional or neat) start1->proc1 prod1 Diethyl (4-nitrobenzyl)phosphonate proc1->prod1 start2 Diethyl (4-nitrobenzyl)phosphonate prod1->start2 Intermediate Product proc2 Reducing Agent (e.g., H₂, Pd/C in Ethanol) start2->proc2 prod2 This compound (Crude Product) proc2->prod2 start3 Crude Product prod2->start3 Purification Input proc3 Column Chromatography (Silica Gel) start3->proc3 prod3 Pure this compound proc3->prod3 Reactivity_Map cluster_amine Amine Group Reactions cluster_phosphonate Phosphonate Group Reactions DABP This compound Acylation Acylation (e.g., Benzoyl Chloride) DABP->Acylation R-COCl, Base Diazotization Diazotization (NaNO₂, HCl) DABP->Diazotization 0-5 °C Hydrolysis Acid Hydrolysis (e.g., conc. HCl) DABP->Hydrolysis Heat Product_Amide N-Acyl Product (e.g., Diethyl p-benzoylaminobenzylphosphonate) Acylation->Product_Amide Product_Diazonium Diazonium Salt Intermediate (Further reactions possible) Diazotization->Product_Diazonium Product_Acid 4-Aminobenzylphosphonic Acid Hydrolysis->Product_Acid

References

An In-depth Technical Guide to Diethyl 4-Aminobenzylphosphonate: Molecular Structure, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel molecular entities. Diethyl 4-aminobenzylphosphonate is one such scaffold that, while not possessing innate biological activity itself, serves as a critical intermediate in the construction of a diverse array of functional molecules. Its unique combination of a nucleophilic aromatic amine and a versatile phosphonate ester moiety makes it a powerful tool for introducing the phosphonate group, a well-recognized phosphate mimic, into larger molecular frameworks. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental molecular structure and synthesis to its detailed characterization and applications, particularly in the realm of drug discovery and development. The insights and protocols presented herein are curated to empower researchers to confidently utilize this valuable reagent in their scientific endeavors.

Molecular Structure and Physicochemical Properties

This compound is an organophosphorus compound with the chemical formula C₁₁H₁₈NO₃P.[1] Its structure features a central benzene ring substituted at the 1- and 4-positions. A phosphonate group, esterified with two ethyl groups, is connected to the ring via a methylene bridge at one end, while an amino group is attached to the other.[1]

The presence of both a basic amino group and a polar phosphonate group imparts this molecule with distinct physical and chemical properties.[2] It is typically a white to pale yellow crystalline solid and exhibits solubility in various organic solvents such as ethanol and dichloromethane, with limited solubility in water.[2]

PropertyValueSource(s)
Molecular FormulaC₁₁H₁₈NO₃P[1]
Molecular Weight243.24 g/mol [1]
CAS Number20074-79-7[1]
AppearanceWhite to cream to yellow to pale brown crystals or powder[3]
Melting Point88.0-95.0 °C[3]
IUPAC Namediethyl [(4-aminophenyl)methyl]phosphonate[3]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the Michaelis-Arbuzov reaction .[4] This reaction is a cornerstone of organophosphorus chemistry, enabling the formation of a carbon-phosphorus bond. The general mechanism involves the reaction of a trialkyl phosphite with an alkyl halide.

In the context of synthesizing this compound, the reaction would proceed by treating a suitable 4-aminobenzyl halide with triethyl phosphite. A critical consideration for this specific synthesis is the protection of the reactive amino group to prevent side reactions. A common strategy involves using the corresponding nitro-analog, diethyl (4-nitrobenzyl)phosphonate, as a precursor, followed by reduction of the nitro group to an amine.

General synthetic workflow for this compound.
Experimental Protocol: Synthesis via a Two-Step Process

This protocol outlines the synthesis of this compound starting from 4-nitrobenzyl bromide.

Step 1: Synthesis of Diethyl (4-nitrobenzyl)phosphonate [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrobenzyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 150-160 °C for 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation. The crude diethyl (4-nitrobenzyl)phosphonate can be purified by further vacuum distillation or by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the purified diethyl (4-nitrobenzyl)phosphonate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a flask.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Reaction Conditions: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Comprehensive Spectroscopic Characterization

The unambiguous identification and purity assessment of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ³¹P NMR spectra provide a wealth of information.

¹H NMR (Proton NMR): The ¹H NMR spectrum will exhibit characteristic signals for the aromatic protons, the benzylic methylene protons, and the protons of the two ethyl groups.

  • Aromatic Protons: The protons on the benzene ring will appear as two doublets in the aromatic region (typically δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Benzylic Protons: The two protons of the methylene group attached to the phosphorus atom will appear as a doublet due to coupling with the phosphorus atom.

  • Ethyl Group Protons: The methylene protons of the ethyl groups will appear as a quartet, coupled to the adjacent methyl protons. The methyl protons will appear as a triplet, coupled to the adjacent methylene protons.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon of the methylene group attached to the phosphorus will show a characteristic C-P coupling.

³¹P NMR (Phosphorus NMR): The ³¹P NMR spectrum will display a single resonance, confirming the presence of one phosphorus environment in the molecule. The chemical shift is indicative of a phosphonate ester.[5]

Expected NMR Data Summary

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~6.6-7.2mAromatic CH
¹H~3.9-4.1mOCH₂CH₃
¹H~3.0-3.2dJ(H,P) ≈ 22PCH₂Ar
¹H~1.2-1.3tJ(H,H) ≈ 7OCH₂CH₃
¹³C~115-132Aromatic C
¹³C~62dJ(C,P)OCH₂
¹³C~34dJ(C,P)PCH₂
¹³C~16dJ(C,P)CH₃
³¹P~23-25P=O

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=C, P=O, and P-O-C bonds.[6]

Key IR Absorption Bands [6]

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200N-H stretchPrimary amine
3100-3000C-H stretchAromatic
2980-2850C-H stretchAliphatic
~1600, ~1500C=C stretchAromatic ring
~1250P=O stretchPhosphonate
~1050-1020P-O-C stretchPhosphonate ester
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show the molecular ion peak [M]⁺ and several characteristic fragment ions.[7]

Expected Fragmentation Pattern:

The fragmentation of this compound is expected to involve cleavages at the benzylic position and loss of the ethyl groups from the phosphonate moiety.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 243.24).

  • Loss of Ethoxy Group: A fragment corresponding to the loss of an ethoxy radical (•OCH₂CH₃).

  • Formation of the Tropylium-like Ion: A prominent peak at m/z 106 is often observed for benzyl compounds, corresponding to the [C₇H₆N]⁺ ion.[8]

fragmentation M [M]⁺˙ m/z = 243 F1 [M - C₂H₅O]⁺ m/z = 198 M->F1 - •OCH₂CH₃ F2 [C₇H₈N]⁺ m/z = 106 M->F2 - •P(O)(OEt)₂

Simplified proposed mass fragmentation pathway.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups: the aromatic amine and the phosphonate ester.

Reactivity of the Amino Group

The primary amino group is nucleophilic and can undergo a variety of chemical transformations, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy to introduce diverse substituents. For example, it is used in the preparation of [4-(tetradecanoylamino)benzyl]phosphonic acid and diethyl p-benzoylaminobenzylphosphonate.[2]

  • Alkylation: Reaction with alkyl halides.

  • Diazotization: Conversion to a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

Reactivity of the Phosphonate Group

The phosphonate moiety is a key player in the Horner-Wadsworth-Emmons (HWE) reaction , a widely used method for the synthesis of alkenes with high (E)-stereoselectivity.[9] In the HWE reaction, the α-proton of the phosphonate is deprotonated by a base to form a stabilized carbanion, which then reacts with an aldehyde or ketone.

Simplified Horner-Wadsworth-Emmons reaction workflow.
Applications in Medicinal Chemistry

The ability to serve as a precursor to molecules containing a phosphonate group makes this compound a valuable building block in medicinal chemistry. Phosphonates are often used as bioisosteres of phosphates in drug design due to their similar tetrahedral geometry and charge distribution, but with enhanced stability against enzymatic hydrolysis.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis and medicinal chemistry. Its well-defined molecular structure and predictable reactivity, particularly in the context of the Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions, make it an important tool for the introduction of the phosphonate moiety into complex molecules. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for its effective application in the development of novel chemical entities.

References

Spectroscopic Characterization of Diethyl 4-aminobenzylphosphonate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Diethyl 4-aminobenzylphosphonate (CAS No. 20074-79-7), a key intermediate in various synthetic applications, including the development of novel pharmaceuticals and materials.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By synthesizing empirical data with established spectroscopic principles, this guide serves as an authoritative resource for the structural elucidation and quality control of this important organophosphorus compound.

Introduction: The Significance of Spectroscopic Elucidation

This compound is a molecule of considerable interest due to the presence of both a reactive primary amine and a phosphonate ester group.[1] This unique combination of functional groups makes it a versatile building block in organic synthesis. Accurate and thorough spectroscopic characterization is paramount to confirm its molecular structure, assess its purity, and understand its chemical behavior. This guide delves into the core spectroscopic techniques—NMR, IR, and MS—providing not only the spectral data but also the underlying scientific rationale for the observed spectral features.

The structural integrity of this compound is confirmed through the concerted application of these analytical methods. Each technique offers a unique window into the molecular architecture, and their combined interpretation provides an unambiguous structural assignment.

G cluster_0 Spectroscopic Techniques cluster_1 Structural Information NMR NMR Carbon-Hydrogen Framework Carbon-Hydrogen Framework NMR->Carbon-Hydrogen Framework Provides IR IR Functional Groups Functional Groups IR->Functional Groups Identifies MS MS Molecular Weight & Formula Molecular Weight & Formula MS->Molecular Weight & Formula Determines

Caption: Interplay of spectroscopic techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of each nucleus. For this compound, ¹H, ¹³C, and ³¹P NMR are indispensable.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Analyte Purity: Ensure the sample is of high purity to avoid interference from impurities.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for this class of compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, particularly to observe the amine protons.

  • Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

Instrumentation and Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • Temperature: Maintain a constant temperature, typically 25 °C (298 K).

  • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Utilize proton decoupling (e.g., broadband decoupling) to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required.

  • ³¹P NMR: Acquire proton-decoupled spectra to obtain a single sharp peak. Use an external reference of 85% H₃PO₄.[2]

G Start Start Sample_Preparation Sample Preparation (Dissolve in CDCl3) Start->Sample_Preparation NMR_Spectrometer Place in NMR Spectrometer Sample_Preparation->NMR_Spectrometer Acquire_1H Acquire ¹H Spectrum NMR_Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum NMR_Spectrometer->Acquire_13C Acquire_31P Acquire ³¹P Spectrum NMR_Spectrometer->Acquire_31P Process_Data Process Data (Fourier Transform, Phasing, Baseline Correction) Acquire_1H->Process_Data Acquire_13C->Process_Data Acquire_31P->Process_Data End End Process_Data->End

Caption: General workflow for NMR data acquisition.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a quantitative count of the different types of protons and their connectivity.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ar-H (ortho to CH₂)~7.0-7.2dJ(H,H) ≈ 8.02H
Ar-H (meta to CH₂)~6.6-6.8dJ(H,H) ≈ 8.02H
NH₂~3.7-4.0br s-2H
O-CH₂-CH₃~3.9-4.1m-4H
P-CH₂-Ar~3.0-3.2dJ(P,H) ≈ 22.02H
O-CH₂-CH₃~1.2-1.4tJ(H,H) ≈ 7.06H

Interpretation:

  • Aromatic Protons: The aromatic protons appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating amino group are expected to be shielded compared to those ortho to the electron-withdrawing phosphonate group.

  • Amine Protons: The amino protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

  • Ethyl Group: The ethoxy groups on the phosphonate show a characteristic quartet for the methylene protons (O-CH₂) and a triplet for the methyl protons (CH₃), with a typical coupling constant of ~7.0 Hz. The methylene protons will also exhibit coupling to the phosphorus nucleus, resulting in a more complex multiplet.

  • Benzylic Protons: The benzylic protons (P-CH₂-Ar) are a key diagnostic signal. They appear as a doublet due to coupling with the phosphorus atom, with a characteristic two-bond coupling constant (²J(P,H)) of approximately 22 Hz.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Assignment Predicted Chemical Shift (δ, ppm) P-C Coupling
Ar-C (C-NH₂)~146No
Ar-C (CH, ortho to CH₂)~131Yes
Ar-C (CH, meta to CH₂)~115No
Ar-C (C-CH₂)~120Yes
O-CH₂~62Yes
P-CH₂~34Yes
O-CH₂-CH₃~16Yes

Interpretation:

  • Aromatic Carbons: The aromatic region will show four distinct signals for the six carbons due to symmetry. The carbon attached to the amino group (C-NH₂) will be significantly deshielded. The other aromatic carbons will show coupling to the phosphorus atom.

  • Aliphatic Carbons: The benzylic carbon (P-CH₂) will appear as a doublet with a large one-bond coupling constant (¹J(P,C)). The methylene carbons of the ethyl groups (O-CH₂) will also show a two-bond coupling to phosphorus, while the methyl carbons (O-CH₂-CH₃) will exhibit a three-bond coupling.

³¹P NMR Spectral Data and Interpretation

³¹P NMR is highly specific for the phosphorus nucleus and provides a direct confirmation of the phosphonate group.

Assignment Predicted Chemical Shift (δ, ppm)
P~23-25

Interpretation:

  • A single peak is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift is consistent with a diethyl phosphonate moiety attached to a benzylic carbon. For comparison, the ³¹P NMR chemical shift of 4-aminobenzyl phosphonic acid is reported to be around 23.08 ppm in methanol-d4.[3]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol for FTIR Analysis:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide.

  • Data Acquisition: A background spectrum is recorded first. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3450-3250N-H stretch (asymmetric and symmetric)Medium
3100-3000Aromatic C-H stretchMedium
2980-2850Aliphatic C-H stretchMedium-Strong
1620-1600N-H bend and Aromatic C=C stretchMedium
1520Aromatic C=C stretchMedium
1250-1200P=O stretchStrong
1050-1000P-O-C stretchStrong
820para-disubstituted C-H out-of-plane bendStrong

Interpretation:

  • N-H Vibrations: The presence of two bands in the 3450-3250 cm⁻¹ region is characteristic of the asymmetric and symmetric stretching of a primary amine.

  • C-H Stretches: The spectrum will show absorptions for both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H bonds.

  • Phosphonate Group: The most prominent peaks for the phosphonate group are the very strong P=O stretching vibration around 1250-1200 cm⁻¹ and the strong P-O-C stretching bands in the 1050-1000 cm⁻¹ region.

  • Aromatic Ring: The characteristic C=C stretching vibrations of the benzene ring are observed around 1600 and 1520 cm⁻¹. A strong band around 820 cm⁻¹ is indicative of the out-of-plane bending of the C-H bonds in a 1,4-disubstituted aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol for GC-MS Analysis:

  • Sample Introduction: The sample, dissolved in a volatile solvent, is injected into a gas chromatograph (GC) to separate it from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data:

m/z Proposed Fragment Significance
243[M]⁺Molecular Ion
214[M - C₂H₅]⁺Loss of an ethyl radical
186[M - C₂H₅O]⁺Loss of an ethoxy radical
137[P(O)(OEt)₂]⁺Diethyl phosphonate cation
106[H₂N-C₆H₄-CH₂]⁺4-aminobenzyl cation (tropylium ion)

Interpretation:

  • Molecular Ion: The molecular ion peak at m/z 243 confirms the molecular formula C₁₁H₁₈NO₃P.[4]

  • Fragmentation Pathway: The fragmentation is expected to be dominated by cleavages around the phosphonate group and the benzylic position. The loss of ethyl and ethoxy groups from the phosphonate ester is a common fragmentation pathway. A significant peak at m/z 106, corresponding to the stable 4-aminobenzyl cation, is a strong indicator of the benzylphosphonate structure.

G M_plus [C11H18NO3P]⁺ m/z = 243 loss_C2H5 [M - C2H5]⁺ m/z = 214 M_plus->loss_C2H5 - •C2H5 loss_C2H5O [M - C2H5O]⁺ m/z = 186 M_plus->loss_C2H5O - •OC2H5 aminobenzyl [H2N-C6H4-CH2]⁺ m/z = 106 M_plus->aminobenzyl - •P(O)(OEt)2 diethylphosphonate [P(O)(OEt)2]⁺ m/z = 137

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Conclusion: A Unified Spectroscopic Portrait

The comprehensive analysis of ¹H, ¹³C, and ³¹P NMR, IR, and MS data provides a cohesive and unambiguous structural confirmation of this compound. The presented data and interpretations serve as a reliable reference for researchers engaged in the synthesis, quality control, and application of this versatile organophosphorus compound. The protocols and analytical workflows detailed herein advocate for a systematic and scientifically rigorous approach to the characterization of novel and existing chemical entities.

References

Core Topic: Solubility and Stability of Diethyl 4-aminobenzylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Synthetic Versatility

Diethyl 4-aminobenzylphosphonate (DABP) is an organophosphorus compound of significant interest in the realms of synthetic organic chemistry and medicinal research.[1] Characterized by a reactive primary amino group and a versatile phosphonate ester moiety, DABP serves as a critical building block for more complex molecules, including novel pharmaceutical agents and agrochemicals.[1][2] Its utility, however, is fundamentally governed by its physicochemical properties. A thorough understanding of its solubility and stability is not merely academic; it is a prerequisite for its effective use in reaction design, formulation development, purification, and long-term storage.

This guide provides a comprehensive technical overview of the solubility and stability profiles of this compound. Moving beyond a simple recitation of data, we will explore the causal mechanisms behind its behavior, present validated protocols for its characterization, and offer field-proven insights to guide researchers in its practical application.

Core Physicochemical & Structural Characteristics

The behavior of any molecule is a direct consequence of its structure. DABP's architecture—a combination of a polar aromatic amine, a semi-polar phosphonate core, and non-polar ethyl groups—dictates its interactions with its environment.

PropertyDataSource(s)
CAS Number 20074-79-7[1][3][4]
Molecular Formula C₁₁H₁₈NO₃P[1][5]
Molecular Weight 243.24 g/mol [3][4]
Appearance Colorless to pale yellow liquid or solid/crystals[1][2]
Melting Point 90-94°C[2]
Predicted pKa 4.51 ± 0.10[2]
InChIKey ZVAYUUUQOCPZCZ-UHFFFAOYSA-N[1][3]

The predicted pKa of ~4.5 suggests the anilinic amino group is weakly basic. This feature is critical as it influences the molecule's solubility in acidic aqueous media and its susceptibility to pH-dependent degradation pathways.

Solubility Profile: A Balancing Act of Polarity

The solubility of DABP is a classic exhibition of "like dissolves like." Its multifaceted structure allows for solubility in a range of organic solvents but limits its miscibility with water.

Qualitative Solubility Data

The following table summarizes the observed solubility of DABP in common laboratory solvents.

SolventPolaritySolubilityReference(s)
Water HighInsoluble / Limited[1][2][3]
Methylene Chloride (DCM) MediumSoluble[2][3]
Ethanol HighSoluble[1]
Acetone MediumSoluble[2][3]
Benzene LowSoluble[2][3]

Expert Insight: The poor water solubility is expected due to the significant non-polar surface area contributed by the benzyl ring and the two ethyl groups on the phosphonate ester.[1][3] However, the presence of the amino group and the polar P=O bond allows for solubility in polar organic solvents like ethanol and acetone.[1][3] The molecule can be protonated under acidic conditions (pH < pKa), which would increase its aqueous solubility by forming the corresponding ammonium salt. This is a crucial consideration for purification and formulation strategies.

Protocol: Experimental Solubility Determination

This protocol outlines a standard method for quantitatively assessing the solubility of DABP.

Objective: To determine the equilibrium solubility of DABP in a selected solvent at a specified temperature.

Materials:

  • This compound (DABP)

  • Solvent of interest (e.g., pH 7.4 phosphate buffer, ethanol)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Calibrated HPLC-UV system

Methodology:

  • Preparation: Add an excess amount of solid DABP to a series of vials (in triplicate) containing a known volume of the test solvent (e.g., 5 mL). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

  • Sampling: Allow the suspension to equilibrate for a minimum of 24 hours. Check for equilibrium by sampling at 24h and 48h; concentrations should be consistent.

  • Clarification: After equilibration, allow the vials to stand undisturbed for 30 minutes to let excess solid settle. Carefully withdraw a sample from the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method (see Section 4) to determine the concentration of dissolved DABP.

  • Calculation: Calculate the solubility (e.g., in mg/mL) by accounting for the dilution factor.

Stability Profile: Navigating Chemical Liabilities

The stability of DABP is not absolute. It is susceptible to degradation under specific environmental conditions, primarily due to the presence of the phosphonate ester and the aromatic amine functionalities.

Hydrolytic Stability: The Achilles' Heel of Phosphonate Esters

Like most phosphonate esters, DABP is prone to hydrolysis, which involves the cleavage of the P-O-C ester bonds. This process can be catalyzed by both acid and base.[6]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the phosphoryl oxygen is protonated, rendering the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by water. The hydrolysis proceeds stepwise, first yielding the phosphonic acid monoester and finally the free phosphonic acid.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic phosphorus center, leading to the displacement of an ethoxide group.

Expert Insight: The rate of hydrolysis is highly pH-dependent.[6] For optimal stability in aqueous or protic solutions, maintaining a neutral pH (around 7) is generally recommended to minimize both acid and base-catalyzed degradation.[6]

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis (H₃O⁺) cluster_base Base-Catalyzed Hydrolysis (OH⁻) DABP_A DABP Monoester_A Monoethyl 4-aminobenzylphosphonate DABP_A->Monoester_A -EtOH Acid_A 4-Aminobenzylphosphonic Acid Monoester_A->Acid_A -EtOH DABP_B DABP Monoester_B Monoethyl 4-aminobenzylphosphonate DABP_B->Monoester_B -EtOH Acid_B 4-Aminobenzylphosphonic Acid Monoester_B->Acid_B -EtOH

Caption: Hydrolysis pathways of DABP under acidic and basic conditions.

Thermal Stability

Under normal storage conditions (cool, dry place), DABP is stable.[7] However, at elevated temperatures, thermal decomposition can occur. Safety data sheets indicate that thermal decomposition can lead to the release of irritating gases and vapors, which likely include oxides of nitrogen, carbon, and phosphorus.[7] Organophosphorus compounds can undergo elimination reactions at high temperatures to form phosphorus acids.[8][9]

Photostability and Oxidative Stability
  • Oxidative Stability: The primary amino group on the benzene ring makes the molecule susceptible to oxidation. The material is noted to be incompatible with oxidizing agents.[7] Contact with strong oxidizers should be strictly avoided to prevent rapid degradation and the potential for hazardous reactions.

Protocol: Forced Degradation (Stress Testing) Study

This protocol is essential for identifying potential degradation products and establishing the inherent stability of DABP.

Objective: To assess the stability of DABP under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Methodology:

  • Stock Solution: Prepare a stock solution of DABP in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 2-8 hours (base hydrolysis is often faster).

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose solid DABP powder to dry heat (e.g., 80°C) for 48 hours. Also, expose the stock solution to 60°C.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette or vial to a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²). Run a dark control in parallel.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid/base samples), dilute, and analyze using a stability-indicating HPLC method (see Section 4).

  • Evaluation: Compare the chromatograms of stressed samples to that of an unstressed control. Calculate the percentage of degradation and assess peak purity to identify potential degradation products.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is the cornerstone of any stability study. It must be able to separate the intact drug substance from all potential degradation products without interference.

Analytical_Workflow cluster_method Stability-Indicating Method Development cluster_analysis Sample Analysis & Characterization HPLC HPLC-UV Method Optimization Optimize: Mobile Phase, Gradient, Column HPLC->Optimization Forced_Deg Forced Degradation Samples Forced_Deg->HPLC Validation Method Validation (ICH Q2) Optimization->Validation Stability_Sample Stability Study Sample Validation->Stability_Sample Apply Method Analysis Analyze via Validated HPLC Stability_Sample->Analysis Purity Peak Purity Assessment (PDA) Analysis->Purity ID Impurity Identification (LC-MS) Analysis->ID Quant Quantify Impurities ID->Quant

Caption: Workflow for developing and applying a stability-indicating analytical method.

Recommended Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative analysis. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with an additive like 0.1% trifluoroacetic acid or formic acid) is a good starting point.[10] UV detection at approximately 254 nm is suitable for the aromatic system.[10]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), MS is invaluable for confirming the molecular weight of DABP and for identifying the structural information of unknown degradation products.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ³¹P NMR are powerful tools for unambiguous structure elucidation of the parent compound and any isolated impurities.[6][10] ³¹P NMR is especially useful for tracking the conversion of the phosphonate ester to its hydrolyzed forms, as each will have a distinct chemical shift.[6]

Protocol: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating DABP from its process-related impurities and degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min[10]

  • Detection: UV at 254 nm[10]

  • Injection Volume: 10 µL[10]

  • Sample Preparation: Dissolve samples in a 50:50 mixture of water:acetonitrile to a concentration of ~0.5 mg/mL.[10]

Methodology:

  • Initial Screen: Inject an unstressed sample of DABP to determine its retention time and peak shape.

  • Analysis of Stressed Samples: Inject the samples generated from the forced degradation study (Section 3.4).

  • Resolution Check: Examine the chromatograms for new peaks corresponding to degradation products. Ensure baseline resolution between the parent DABP peak and all other peaks.

  • Optimization: If resolution is poor, systematically adjust the gradient slope, mobile phase pH (by switching from TFA to formic acid or a buffer), or column chemistry (e.g., try a phenyl-hexyl column).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the DABP peak in all stressed samples. This ensures no degradation products are co-eluting.

  • Validation: Once the method is optimized, perform a validation according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Recommended Handling and Storage

Based on the available stability and safety data, the following practices are essential for maintaining the integrity and safety of this compound.

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] The recommended storage temperature is often room temperature, but for long-term storage, refrigeration (2-8°C) is advisable to minimize any potential for slow degradation.

  • Protection from Environment: Protect from moisture to prevent hydrolysis and from light to prevent photodegradation.

  • Incompatibilities: Keep away from strong oxidizing agents.[7]

  • Handling: Use appropriate personal protective equipment (PPE), including safety goggles and gloves. Avoid breathing dust or vapors.[7] Handle in accordance with good industrial hygiene and safety practices.[7]

Conclusion

This compound is a valuable synthetic intermediate whose utility is maximized when its chemical liabilities are understood and controlled. It exhibits good solubility in a range of common organic solvents but is poorly soluble in water. Its primary stability concern is hydrolysis of the phosphonate ester moiety, a reaction that is accelerated by both acidic and basic conditions. The aromatic amino group introduces a susceptibility to oxidation. By employing the robust analytical methods, stress testing protocols, and proper handling procedures outlined in this guide, researchers and drug development professionals can confidently utilize DABP in their workflows, ensuring both the success of their scientific endeavors and the integrity of their results.

References

Potential applications of Diethyl 4-aminobenzylphosphonate in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Applications of Diethyl 4-aminobenzylphosphonate

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Synthetic Workhorse

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (D4ABP) has emerged as a particularly valuable reagent, distinguished by its bifunctional nature. This molecule incorporates a nucleophilic primary aromatic amine and a phosphonate ester, a precursor to the synthetically versatile phosphonate carbanion.

This dual reactivity allows D4ABP to serve as a linchpin in a variety of powerful transformations, from classic olefination reactions to the construction of biologically relevant heterocyclic scaffolds. The phosphonate moiety, a stable and non-hydrolyzable mimic of phosphate groups, imparts unique physicochemical properties to its derivatives, making it a cornerstone in the design of enzyme inhibitors and other therapeutic agents.[1] The 4-aminobenzyl group provides a convenient attachment point for further functionalization or can be a key pharmacophoric element itself, drawing parallels to the widely utilized para-aminobenzoic acid (PABA) scaffold in drug development.[2]

This technical guide provides an in-depth exploration of the primary applications of this compound, offering field-proven insights, detailed experimental protocols, and a mechanistic rationale for its utility in advancing research and development.

Core Application 1: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, prized for its reliability and stereoselectivity. It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene, typically with a strong preference for the (E)-isomer.[3][4]

D4ABP is an effective reagent for the HWE reaction, enabling the introduction of a 4-aminostyrene moiety into a target molecule.[5] Compared to the traditional Wittig reaction, the HWE approach offers significant advantages: the phosphonate carbanion is generally more nucleophilic than the corresponding phosphonium ylide, and the water-soluble dialkyl phosphate byproduct is easily removed during aqueous workup, simplifying purification.[3][6]

Mechanistic Considerations & Causality

The reaction begins with the deprotonation of the benzylic carbon, alpha to the phosphorus atom, to generate the stabilized phosphonate carbanion. The choice of base is critical. The electron-donating nature of the para-amino group decreases the acidity of these benzylic protons. Consequently, a strong base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or n-butyllithium (n-BuLi) is often required for efficient deprotonation.[7] The resulting carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming an oxaphosphetane intermediate. This intermediate subsequently collapses to yield the desired alkene and a phosphate salt. The thermodynamic stability of the intermediates generally favors the formation of the (E)-alkene.[3]

HWE_Mechanism Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Carbonyl Aldehyde/Ketone (R-CHO) Oxaphosphetane Oxaphosphetane Intermediate Carbonyl->Oxaphosphetane Carbanion->Oxaphosphetane Nucleophilic Addition Alkene (E)-Alkene Oxaphosphetane->Alkene Elimination Byproduct Dialkyl Phosphate Byproduct Oxaphosphetane->Byproduct

Caption: Horner-Wadsworth-Emmons (HWE) Reaction Workflow.

Detailed Experimental Protocol: HWE Olefination

This protocol describes a general procedure for the reaction of this compound with an aldehyde.

  • Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.1 equivalents).

  • Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to dissolve the phosphonate (concentration typically 0.1-0.5 M).

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise over 10 minutes. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. The 0 °C temperature mitigates potential side reactions.

  • Anion Formation: The resulting suspension is stirred at 0 °C for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Carbonyl Addition: A solution of the aldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is allowed to warm slowly to room temperature and stirred for 4-16 hours, monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Troubleshooting & Optimization
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Ineffective deprotonation due to weak base.Switch to a stronger base (e.g., LiHMDS, n-BuLi).[7]
Steric hindrance from bulky substrates.Increase reaction temperature and/or time. Consider a less hindered phosphonate if possible.
Base-sensitive functional groups on the carbonyl substrate.Use milder Masamune-Roush conditions (LiCl with an amine base like DBU or Hünig's base).[7]
Poor (E)-Stereoselectivity Insufficient equilibration of the oxaphosphetane intermediate.Higher reaction temperatures often lead to increased (E)-selectivity via thermodynamic control.[7]
Use of potassium salts (e.g., KHMDS) can sometimes favor the (Z)-isomer.Use of lithium or sodium bases generally favors the (E)-alkene.[7]

Core Application 2: Synthesis of α-Aminophosphonates and Heterocyclic Scaffolds

The bifunctional nature of D4ABP makes it an ideal starting material for constructing more complex molecules, particularly α-aminophosphonates and nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.

Multicomponent Reactions for α-Aminophosphonate Synthesis

α-Aminophosphonic acids are structural analogs of α-amino acids and are known to be potent inhibitors of enzymes such as proteases and peptidases.[8] The Kabachnik-Fields reaction is a powerful one-pot, three-component synthesis of α-aminophosphonates from an amine, a carbonyl compound, and a dialkyl phosphite.[8][9]

In this context, the amino group of D4ABP can serve as the amine component. Reacting D4ABP with an aldehyde and diethyl phosphite, typically under acid or Lewis acid catalysis, yields a novel, more complex α-aminophosphonate. This strategy allows for the rapid generation of molecular diversity from a single, versatile building block.

MCR_Diagram cluster_reactants Reactants D4ABP This compound (Amine Component) Product Complex α-Aminophosphonate Product D4ABP->Product Aldehyde Aldehyde (R'-CHO) Aldehyde->Product Phosphite Diethyl Phosphite Phosphite->Product center_node->Product Kabachnik-Fields Reaction

Caption: Multicomponent reaction for α-aminophosphonate synthesis.

Building Block for Heterocyclic Phosphonates

The amine functionality of D4ABP can be readily acylated, alkylated, or used as a nucleophile in ring-forming reactions to construct a wide array of heterocyclic systems. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole or pyrimidine rings, while reaction with appropriate precursors can yield benzimidazoles or quinolines.[10][11] This approach directly incorporates the phosphonate-bearing benzyl moiety into the final heterocyclic structure, a strategy that has proven effective for creating novel compounds with potential biological activity.[9]

Core Application 3: A Scaffold in Medicinal Chemistry and Drug Development

Organic building blocks are foundational components for assembling molecular architectures in medicinal chemistry.[12] D4ABP excels in this role due to its combination of a biologically relevant scaffold and a synthetically versatile functional group.[13][14]

Phosphonate as a Phosphate Mimic

The phosphonate group [-P(O)(OR)₂] is a non-hydrolyzable isostere of a phosphate group [-O-P(O)(OR)₂]. This is a crucial feature in drug design, as many biological processes involve the enzymatic cleavage of phosphate esters. By replacing a labile phosphate with a stable phosphonate, medicinal chemists can design potent and metabolically stable enzyme inhibitors.[1] Compounds bearing a phosphonate group have found clinical success as antivirals (e.g., Tenofovir) and treatments for bone disorders.[1][15]

The 4-Aminobenzyl Moiety as a Privileged Scaffold

The 4-aminobenzyl fragment is structurally related to p-aminobenzoic acid (PABA), a well-known building block in pharmaceuticals.[2] The amino group provides a vector for modification, allowing D4ABP to be incorporated into larger molecules as a linker or side chain. This versatility enables its use in creating diverse libraries of compounds for screening against various biological targets, including those for antimicrobial and anticancer applications.[2][16][17]

Caption: D4ABP as a bifunctional scaffold in medicinal chemistry.

Conclusion

This compound is far more than a simple chemical intermediate; it is a strategic tool for molecular construction. Its capacity to engage in high-yield, stereoselective Horner-Wadsworth-Emmons reactions, participate in multicomponent syntheses of complex α-aminophosphonates, and serve as a foundational scaffold for heterocyclic chemistry underscores its immense value. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity and potential of D4ABP opens new avenues for the efficient synthesis of novel chemical entities with significant potential in materials science and pharmacology.

References

Diethyl 4-aminobenzylphosphonate and its Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Organophosphonates, particularly α-aminophosphonates, represent a versatile class of compounds with significant therapeutic potential. Their structural analogy to α-amino acids allows them to act as effective mimics and inhibitors in various biological pathways. This technical guide provides an in-depth review of Diethyl 4-aminobenzylphosphonate and its analogs, compounds of increasing interest in medicinal chemistry. We will explore the core synthetic methodologies, delve into their diverse biological activities, elucidate structure-activity relationships, and provide detailed experimental protocols to empower researchers in the field of drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of molecules.

Introduction: The Significance of α-Aminophosphonates

α-Aminophosphonic acids are bioisosteres of α-aminocarboxylic acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic acid moiety.[1] This structural modification imparts unique physicochemical properties, such as enhanced stability against hydrolysis by peptidases and different steric and electronic profiles.[2] These characteristics make α-aminophosphonates and their ester derivatives, like this compound, attractive candidates for the development of enzyme inhibitors, antimicrobial agents, and anticancer therapeutics.[2][3][4] The 4-aminobenzyl scaffold provides a versatile platform for chemical modification, allowing for the fine-tuning of biological activity through derivatization of the amino group and substitutions on the phenyl ring.

Synthetic Strategies for α-Aminophosphonates

The synthesis of α-aminophosphonates is predominantly achieved through two robust and widely utilized reactions: the Kabachnik-Fields reaction and the Pudovik reaction.[5] The choice between these methods often depends on the nature of the starting materials and the desired substitution pattern of the final product.

The Kabachnik-Fields Reaction

The Kabachnik-Fields reaction is a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, typically a dialkyl phosphite like diethyl phosphite.[6][7] This method is highly efficient for creating the core N-C-P(O) framework of α-aminophosphonates.[6]

The reaction can proceed through two primary mechanistic pathways, largely dependent on the basicity of the amine.[1][8] For weakly basic amines, such as aniline, the initial step is the formation of an imine intermediate, which then undergoes nucleophilic addition by the dialkyl phosphite.[9] Conversely, more basic amines may favor a pathway involving the initial formation of an α-hydroxyphosphonate, followed by nucleophilic substitution by the amine.[1]

Numerous catalysts, including Lewis acids like magnesium perchlorate, have been employed to enhance the reaction rate and yield.[8][10] Moreover, greener synthetic approaches utilizing microwave irradiation and solvent-free conditions have been developed, offering an environmentally friendly alternative.[5][9]

Kabachnik_Fields_Reaction Amine R1-NH2 (Amine) Imine R2-CH=N-R1 (Imine Intermediate) Amine->Imine + Carbonyl - H2O Carbonyl R2-CHO (Aldehyde) Hydroxyphosphonate (EtO)2P(O)-CH(OH)-R2 (α-Hydroxyphosphonate) Carbonyl->Hydroxyphosphonate + Phosphite Phosphite (EtO)2P(O)H (Diethyl Phosphite) Product (EtO)2P(O)-CH(R2)-NH-R1 (α-Aminophosphonate) Imine->Product + Phosphite Hydroxyphosphonate->Product

Caption: Alternative pathways of the Kabachnik-Fields reaction for α-aminophosphonate synthesis.

The Pudovik Reaction

The Pudovik reaction involves the nucleophilic addition of a dialkyl phosphite to a pre-formed imine (a Schiff base).[11] This two-component approach offers greater control over the reaction, as the imine can be synthesized and purified separately before the addition of the phosphite.[10] The reaction is often catalyzed by bases or Lewis acids.[11] Enantioselective variants of the Pudovik reaction have been developed using chiral catalysts, enabling the synthesis of optically active α-aminophosphonates, which is crucial for many pharmaceutical applications.[12] Microwave-assisted, solvent-free Pudovik reactions have also been reported as an efficient and environmentally benign synthetic method.[13]

Biological Activities and Therapeutic Potential

This compound and its analogs exhibit a broad spectrum of biological activities, making them a focal point of research in drug discovery.

Antimicrobial Activity

Substituted benzylphosphonates have demonstrated significant activity against various bacterial strains, including Escherichia coli.[4][14] The antimicrobial efficacy is highly dependent on the nature and position of substituents on the phenyl ring.[15] For instance, the introduction of a boronic acid group at the para-position has been shown to enhance antimicrobial activity, while bulky substituents can be detrimental.[15] The proposed mechanism of action for some benzylphosphonates involves the induction of oxidative stress within the bacterial cell, leading to DNA damage and subsequent cell death.[2]

Anticancer Activity

Numerous studies have highlighted the potential of α-aminophosphonates as anticancer agents.[3] Derivatives of this class have shown cytotoxic effects against various human cancer cell lines, including lung, breast, and colon cancer cells.[16][17][18] The mode of action is often linked to the induction of apoptosis through mitochondrion-dependent pathways and the ability to arrest the cell cycle.[19] Structure-activity relationship (SAR) studies have indicated that both electron-donating and electron-withdrawing substituents on the aryl moiety can influence the cytotoxic potency of these compounds.[17] For example, some fluorinated α-aminophosphonates have shown potent antiproliferative activity.[19]

Enzyme Inhibition

The structural similarity of phosphonates to the tetrahedral transition states of substrate hydrolysis makes them effective inhibitors of various enzymes, particularly hydrolases like proteases and lipases.[2] Benzylphosphonates have also been identified as inhibitors of ectonucleosidases (NTPDases).[4] Specifically, certain (aminomethyl)benzylphosphonates have shown potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's.[20] This inhibitory action makes them promising candidates for the development of new therapeutics for neurological disorders.

Herbicidal and Insecticidal Activities

The versatility of the α-aminophosphonate scaffold extends to agrochemical applications. Novel derivatives containing a pyrimidinyl moiety have been synthesized and evaluated for their biological activities.[21][22] Certain isomers exhibited significant herbicidal properties, comparable to commercial herbicides.[21] Interestingly, other structural analogs displayed selective insecticidal activity against species such as Aphis and Plutella xylostella.[21][22] This highlights the potential for developing a diverse range of agrochemicals from this single chemical class.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is profoundly influenced by their chemical structure.[23][24] A thorough understanding of SAR is critical for the rational design of more potent and selective compounds.[25][26]

Key structural features that modulate activity include:

  • Substituents on the Phenyl Ring: The nature, size, and electronic properties of substituents on the benzyl ring play a crucial role. For example, in antimicrobial analogs, a para-substituted boronic acid enhances activity, whereas bulky groups diminish it.[15] In anticancer agents, both electron-withdrawing (e.g., -NO2, -Cl) and electron-donating (e.g., -OH) groups have been shown to yield potent compounds, indicating that the optimal substitution is target-dependent.[17]

  • The Amino Group: The primary amino group in the parent compound is a key site for modification. Acylation or alkylation of this group can significantly alter the compound's polarity, lipophilicity, and hydrogen-bonding capacity, thereby affecting its interaction with biological targets.

  • The Phosphonate Ester: The ethyl esters of the phosphonate group contribute to the compound's cell permeability. Hydrolysis of these esters to the corresponding phosphonic acid can be crucial for activity, particularly for enzyme inhibitors that mimic phosphate-containing substrates.

SAR_Diagram cluster_R1 R1 (Phenyl Ring Substituents) cluster_R2 R2 (Amino Group Modification) cluster_R3 R3 (Phosphonate Ester) Core This compound Core R1_Node Modulates: - Lipophilicity - Electronic Effects - Steric Hindrance Core->R1_Node Position/Nature R2_Node Modulates: - Polarity - H-bonding - Prodrug Potential Core->R2_Node Derivatization R3_Node Modulates: - Cell Permeability - Hydrolytic Stability Core->R3_Node Ester Group Activity1 Antimicrobial: - p-B(OH)2 ↑ - Bulky Groups ↓ R1_Node->Activity1 Activity2 Anticancer: - EWG/EDG can ↑ R1_Node->Activity2 Activity3 Target Binding: - Acylation/Alkylation alters affinity R2_Node->Activity3 Activity4 Mechanism: - Ester → Acid for enzyme inhibition R3_Node->Activity4

Caption: Key structure-activity relationships for this compound analogs.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of a key intermediate and a representative biological assay.

Synthesis of Diethyl (4-nitrobenzyl)phosphonate via Michaelis-Arbuzov Reaction

This protocol describes the synthesis of Diethyl (4-nitrobenzyl)phosphonate, a common precursor to this compound. The subsequent reduction of the nitro group yields the final product.

Materials:

  • 4-nitrobenzyl bromide

  • Triethyl phosphite

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stir bar and hotplate

  • Vacuum distillation apparatus

Procedure: [27]

  • Equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar.

  • In a fume hood, add 4-nitrobenzyl bromide (1 equivalent) to the flask.

  • Add an excess of triethyl phosphite (e.g., 1.5-2 equivalents).

  • Heat the reaction mixture to reflux (typically 150-160 °C) with continuous stirring.

  • Maintain the temperature and continue stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess triethyl phosphite and the ethyl bromide byproduct under reduced pressure using a vacuum distillation apparatus.

  • The crude Diethyl (4-nitrobenzyl)phosphonate can be purified by further vacuum distillation or column chromatography on silica gel.

Synthesis_Workflow Reactants Combine 4-nitrobenzyl bromide and triethyl phosphite Reaction Heat to reflux (150-160°C) for 4-6 hours Reactants->Reaction Workup Cool and remove excess reagents under vacuum Reaction->Workup Purification Purify by vacuum distillation or column chromatography Workup->Purification Product Diethyl (4-nitrobenzyl)phosphonate Purification->Product Reduction Reduction of Nitro Group (e.g., H2, Pd/C) Product->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Workflow for the synthesis of this compound.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the determination of the MIC of a compound against a bacterial strain using the broth microdilution method.

Materials:

  • Test compound (e.g., a this compound analog)

  • Bacterial strain (e.g., Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure: [15]

  • Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: Prepare a series of two-fold serial dilutions of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Future Perspectives

The field of α-aminophosphonates continues to evolve, with significant potential for future discoveries. Key areas for future research include:

  • Development of Novel Catalytic Systems: The design of more efficient and highly enantioselective catalysts for the Kabachnik-Fields and Pudovik reactions will enable the synthesis of complex chiral α-aminophosphonates.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for biologically active analogs will facilitate the rational design of next-generation therapeutics with improved potency and reduced off-target effects.

  • Prodrug Strategies: The development of prodrug approaches, where the phosphonate esters are designed to be cleaved by specific enzymes in target tissues, could enhance drug delivery and reduce systemic toxicity.

  • Expansion of Therapeutic Applications: Screening diverse libraries of this compound analogs against a wider range of biological targets could uncover novel therapeutic applications in areas such as viral diseases, inflammation, and metabolic disorders.

By leveraging the synthetic versatility and diverse biological activities of this compound and its analogs, the scientific community is well-positioned to develop innovative solutions for pressing challenges in medicine and agriculture.

References

Diethyl 4-aminobenzylphosphonate safety and handling guidelines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Diethyl 4-aminobenzylphosphonate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (DABP). Designed for researchers, chemists, and professionals in drug development, this document synthesizes information from authoritative safety data sheets and chemical databases to ensure a trustworthy and scientifically grounded approach to laboratory safety. The following sections detail the compound's properties, associated hazards, and the necessary control measures to mitigate risks during its use, storage, and disposal.

Compound Identification and Physicochemical Properties

This compound (CAS No: 20074-79-7) is an organophosphorus compound frequently utilized as a chemical intermediate in organic synthesis and pharmaceutical research.[1][2] A precise understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueSource(s)
CAS Number 20074-79-7[3][4]
Molecular Formula C₁₁H₁₈NO₃P[5][6]
Molecular Weight 243.24 g/mol [4][6]
Appearance White to beige or light brown crystals or crystalline powder[2][5][7]
Melting Point 90 - 94 °C (194 - 201.2 °F)[7][8]
Boiling Point ~383.3 °C at 760 mmHg (Predicted)[2][7]
Solubility Soluble in organic solvents like methylene chloride, acetone, and benzene. Insoluble in water.[1][2]
Synonyms p-aminobenzylphosphonic acid diethyl ester, Diethyl (p-aminobenzyl)phosphonate[1][3][4]

Hazard Identification and Risk Assessment

While some regulatory frameworks may not classify this compound as hazardous, aggregated data from multiple suppliers provides a more complete safety profile.[3] The Globally Harmonized System (GHS) classifications, as reported in multiple notifications, indicate specific irritant properties that must be addressed.[4]

GHS Hazard Classifications: [4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

NFPA 704 Ratings: [3][7]

  • Health: 0 (Poses no health hazard beyond that of ordinary combustible materials)

  • Flammability: 1 (Requires considerable preheating before ignition can occur)

  • Instability/Reactivity: 0 (Normally stable)

The primary risks associated with this compound are irritation upon direct contact with the skin, eyes, or respiratory system. Therefore, a thorough risk assessment is crucial before any handling procedures are initiated.

A Step 1: Identify Hazards (Skin, Eye, Respiratory Irritant) B Step 2: Assess Exposure Potential (Weighing, Transfer, etc.) A->B informs C Step 3: Characterize Risk (Low probability, moderate severity) B->C leads to D Step 4: Implement Controls (Engineering, PPE, SOPs) C->D requires

Caption: Risk assessment workflow for handling DABP.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks of irritation, a multi-layered approach combining engineering controls and appropriate PPE is required. The causality is clear: because the compound is an irritant, particularly in powdered form, controls must be implemented to prevent contact and inhalation.[4]

Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[9] A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust.[7]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[10]

Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical.

Protection TypeSpecificationRationale & Source(s)
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.Prevents eye contact with airborne particles, which can cause serious irritation.[3][4][9]
Skin Chemical-resistant gloves (e.g., Nitrile) and a lab coat. Wear appropriate protective clothing to prevent skin exposure.Prevents skin irritation upon direct contact. Contaminated clothing should be removed and washed before reuse.[3][4][9]
Respiratory Not required under normal use conditions with adequate engineering controls. If dust is generated, a NIOSH-approved particle filter or dust respirator should be used.Prevents respiratory tract irritation from inhalation of the powder.[3][7][9]

Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible safety.

Protocol for Weighing and Transferring Solid DABP:

  • Preparation: Ensure the chemical fume hood is operational. Decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh boats, receiving vessel).

  • Don PPE: Put on a lab coat, safety glasses, and appropriate gloves.

  • Tare Vessel: Place the receiving container on the analytical balance within the fume hood and tare the balance.

  • Transfer: Carefully open the this compound container. Use a clean spatula to gently transfer the desired amount of powder to the tared container. Avoid creating dust.

  • Seal and Clean: Securely close the primary container. Clean any residual powder from the spatula and work surface using a damp wipe, ensuring the waste is disposed of correctly.

  • Post-Handling: Remove gloves and wash hands thoroughly with soap and water.[3]

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep Prepare Fume Hood & Equipment Don_PPE Don PPE Prep->Don_PPE Tare Tare Vessel Don_PPE->Tare Transfer Transfer Compound Tare->Transfer Seal Seal & Clean Transfer->Seal Doff_PPE Remove PPE Seal->Doff_PPE Wash Wash Hands Doff_PPE->Wash

Caption: Workflow for safe handling of powdered DABP.

Storage and Chemical Stability

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

  • Conditions: Store in a dry, cool, and well-ventilated place.[3][9] The container must be kept tightly closed to prevent moisture absorption and contamination.[3]

  • Stability: The compound is stable under normal storage conditions.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3] Such contact can lead to exothermic reactions and create a hazardous environment.

  • Conditions to Avoid: Incompatible products should not be stored in close proximity.[3]

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

First Aid Measures:

Exposure RouteFirst Aid ProtocolSource(s)
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3][7][8]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[3][8]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][8][9]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. If possible, drink milk afterwards.[3][7][8]

Spill Response Protocol: For a small laboratory spill, follow these steps:

A 1. Evacuate & Secure Area B 2. Don Full PPE (Gloves, Goggles, Respirator if needed) A->B C 3. Contain Spill (Prevent entry to drains) B->C D 4. Clean Up (Sweep solid material into container) C->D E 5. Decontaminate Area D->E F 6. Dispose of Waste (As hazardous material) E->F

Caption: Emergency spill response flowchart.

Personal precautions include ensuring adequate ventilation and using the correct PPE.[3] The spilled material should be swept up and shoveled into suitable, closed containers for disposal.[3][11] Avoid creating dust during cleanup.[7]

Firefighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[7]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and phosphorus oxides.[3][10]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Waste Disposal

Chemical waste must be managed in compliance with all federal, state, and local environmental regulations.[3]

  • Procedure: Unused this compound and contaminated disposal materials should be collected in a suitable, labeled container.

  • Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3]

  • Prohibition: Do not empty into drains or release into the environment.[3] The material should be disposed of by a licensed chemical destruction plant or through controlled incineration.[9]

Toxicological Profile

The toxicological properties of this compound have not been thoroughly investigated.[12]

  • Acute Effects: The primary known health effects are skin, eye, and respiratory irritation, as indicated by GHS classifications.[4] No specific LD50 or LC50 data is available in the consulted resources.[3][8]

  • Chronic Effects: No information is available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[3][12]

  • General Caution: As an organophosphorus compound, caution is warranted, as some compounds in this class can exhibit toxicity.[1]

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the guidelines outlined in this document. The core principles of safety involve a thorough understanding of its irritant hazards, the consistent use of engineering controls and personal protective equipment, adherence to established handling protocols, and preparation for emergency situations. By integrating these practices into all laboratory workflows, researchers can effectively mitigate risks and maintain a safe working environment.

References

Methodological & Application

Application Note: Diethyl 4-Aminobenzylphosphonate as a Versatile Reagent for Advanced Phosphonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diethyl 4-aminobenzylphosphonate (D4ABP) is a highly versatile bifunctional reagent crucial for modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure uniquely combines a phosphonate ester, capable of undergoing olefination reactions, with a nucleophilic aromatic amine that allows for a wide array of secondary functionalizations. This dual reactivity makes D4ABP an invaluable building block for creating complex molecules such as vinylphosphonates, which are key components in the development of enzyme inhibitors, antiviral agents, and functional polymers.[1][2] This application note provides an in-depth guide to the synthesis, properties, and core reactivity of D4ABP. It offers detailed, field-proven protocols for its application in the Horner-Wadsworth-Emmons (HWE) reaction and subsequent derivatization, complete with mechanistic insights, optimization strategies, and a troubleshooting guide to empower researchers in leveraging this reagent to its full potential.

Physicochemical Properties and Safety Data

Understanding the fundamental properties of this compound is critical for its safe handling, storage, and successful application in synthesis.

Key Properties
PropertyValueSource
CAS Number 20074-79-7[3][4]
Molecular Formula C₁₁H₁₈NO₃P[4][5]
Molecular Weight 243.24 g/mol [3][5]
Appearance Colorless to pale yellow solid[4]
Melting Point 90-94 °C[3]
Boiling Point 383.3 ± 25.0 °C (Predicted)[3]
Solubility Soluble in CH₂Cl₂, acetone, benzene. Insoluble in water.[3][4]
Safety and Handling
  • Hazard Statement: Organophosphorus compounds may exhibit toxicity.[4] Handle with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust or contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Synthesis of this compound (D4ABP)

The most reliable and common route to D4ABP involves a two-step sequence: the Michaelis-Arbuzov reaction to form the nitro-analogue, followed by a reduction of the nitro group. This approach ensures high yields and purity.[6]

Synthetic Scheme

The overall transformation is depicted below:

G cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Nitro Group Reduction S1_reagents 4-Nitrobenzyl bromide + Triethyl phosphite S1_product Diethyl (4-nitrobenzyl)phosphonate S1_reagents->S1_product Heat (reflux) (Yield: High) S2_reagent Diethyl (4-nitrobenzyl)phosphonate S2_product This compound (D4ABP) S2_reagent->S2_product Pd/C, H₂ or SnCl₂/HCl (Yield: Excellent) G Phosphonate D4ABP Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Nucleophilic Attack Aldehyde R-CHO Aldehyde->Oxaphosphetane Product E-Alkene Oxaphosphetane->Product Elimination Byproduct Phosphate Salt Oxaphosphetane->Byproduct G Start D4ABP Step1 HWE Reaction (Protocol 4.1) Start->Step1 Intermediate (E)-Diethyl (4-aminostyryl)phosphonate Step1->Intermediate Step2 Acylation: Acetyl Chloride, Pyridine, CH₂Cl₂ Intermediate->Step2 Product Amide-Functionalized Vinylphosphonate Step2->Product

References

Application Notes & Protocols: Synthetic Transformations of Diethyl 4-aminobenzylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 4-aminobenzylphosphonate (DABP) is a versatile bifunctional organophosphorus compound, holding significant value as a synthetic intermediate in medicinal chemistry and materials science.[1][2] Its structure, featuring a nucleophilic primary aromatic amine and a modifiable phosphonate ester moiety, allows for a diverse range of chemical transformations. This document provides detailed experimental protocols for key reactions involving DABP, focusing on the derivatization of the amino group.

The primary amino group provides a reactive handle for forming amides, imines, and diazonium salts, making it an excellent scaffold for building more complex molecular architectures.[1] These transformations are fundamental in the synthesis of novel phosphonate-containing compounds, which are analogues of amino acids and known for their potential biological activities, including as enzyme inhibitors and antimicrobial agents.[3][4]

This guide is intended for researchers, scientists, and drug development professionals, offering field-proven methodologies, mechanistic insights, and practical guidance for the successful application of this compound in synthesis.

Physicochemical Properties and Safety

This compound (CAS No: 20074-79-7) is typically a colorless to pale yellow liquid or solid.[1] It is soluble in organic solvents like methylene chloride, acetone, and benzene, but has limited solubility in water.[1][2][5]

PropertyValueSource
Molecular Formula C₁₁H₁₈NO₃P[6]
Molecular Weight 243.24 g/mol [6]
CAS Number 20074-79-7[1][6][7]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 90-94 °C[2]
Solubility Soluble in CH₂Cl₂, Acetone, Benzene. Insoluble in water.[5]

Safety and Handling:

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[6][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8][9]

  • Handling: Use in a well-ventilated area. Avoid breathing dust or vapors. Wash thoroughly after handling.[9]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from oxidizing agents.[9]

  • First Aid: In case of contact, immediately flush eyes or skin with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[8]

Caption: Structure of this compound highlighting its reactive sites.

Reaction Protocol 1: N-Acylation with Benzoyl Chloride

This protocol details the synthesis of Diethyl (4-benzamidobenzyl)phosphonate, a common derivative. The reaction proceeds via nucleophilic acyl substitution, where the lone pair of the amino group attacks the electrophilic carbonyl carbon of benzoyl chloride. A base, such as triethylamine or pyridine, is used to neutralize the HCl byproduct, driving the reaction to completion. This method is a foundational technique for protecting the amino group or for building more complex amide-containing structures.[5]

Experimental Workflow: N-Acylation

Caption: Step-by-step workflow for the N-acylation of DABP.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound243.2410.01.0
Benzoyl Chloride140.5711.01.1
Triethylamine (TEA)101.1912.01.2
Dichloromethane (DCM)-~50 mL-
Step-by-Step Protocol
  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 mmol, 2.43 g) and anhydrous dichloromethane (50 mL).

  • Addition of Base: Add triethylamine (12.0 mmol, 1.67 mL) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Acylating Agent: Add benzoyl chloride (11.0 mmol, 1.28 mL) dropwise to the cooled solution over 10 minutes using a syringe. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Diethyl (4-benzamidobenzyl)phosphonate as a solid.

Reaction Protocol 2: Kabachnik-Fields Three-Component Reaction

The Kabachnik-Fields reaction is a powerful one-pot method for synthesizing α-aminophosphonates.[10][11] In this protocol, this compound acts as the amine component, reacting with an aldehyde (e.g., benzaldehyde) and a phosphite (e.g., diethyl phosphite). This reaction is highly valuable for creating complex phosphonate structures with potential biological activity.[12]

Causality & Mechanistic Insight: The reaction mechanism is dependent on the reactants and conditions but generally proceeds via one of two pathways[11][12]:

  • Imine Pathway: The amine (DABP) and the aldehyde first condense to form a Schiff base (imine) intermediate. Subsequent nucleophilic addition of diethyl phosphite to the imine C=N bond yields the final α-aminophosphonate.

  • α-Hydroxyphosphonate Pathway: The aldehyde and diethyl phosphite first react to form an α-hydroxyphosphonate intermediate. This is followed by nucleophilic substitution of the hydroxyl group by the amine (DABP).

Often, these reactions are performed under solvent-free conditions or with a catalyst to improve yields and reaction times.[10][13]

Proposed Reaction Mechanism

G cluster_imine Imine Pathway cluster_hydroxy α-Hydroxyphosphonate Pathway Amine DABP (Amine) Imine Schiff Base (Imine Intermediate) Amine->Imine + Aldehyde (-H₂O) Aldehyde Benzaldehyde Hydroxy α-Hydroxyphosphonate Intermediate Aldehyde->Hydroxy + Diethyl Phosphite Phosphite Diethyl Phosphite Product α-Aminophosphonate Product Imine->Product + Diethyl Phosphite Hydroxy->Product + DABP (Amine) (-H₂O)

References

Protocol for the N-Acylation of Diethyl 4-Aminobenzylphosphonate: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed and robust protocol for the N-acylation of diethyl 4-aminobenzylphosphonate. N-acylated aminobenzylphosphonates are a pivotal class of organophosphorus compounds, serving as crucial intermediates and bioactive molecules in drug discovery and development. Their structural similarity to α-amino acids allows them to act as enzyme inhibitors, haptens for catalytic antibody induction, and peptide mimetics. This guide offers a comprehensive overview of the reaction mechanism, a step-by-step experimental procedure, and key insights into reaction optimization and product characterization, designed for researchers in synthetic chemistry and drug development.

Introduction: The Significance of N-Acylated Aminobenzylphosphonates

The synthesis of N-acylated aminophosphonates is of significant interest due to their versatile applications in medicinal chemistry. The phosphonate moiety can act as a stable mimic of a phosphate or carboxylate group, enabling these molecules to interact with biological targets. The N-acyl group provides a handle for modifying the molecule's steric and electronic properties, allowing for the fine-tuning of its biological activity and pharmacokinetic profile. This compound is a readily available starting material for the synthesis of a diverse library of N-acylated derivatives, making it a valuable building block in the development of novel therapeutics.[1]

Mechanistic Insights: The Chemistry of N-Acylation

The N-acylation of this compound is a classic example of nucleophilic acyl substitution.[2] The reaction proceeds via the attack of the nucleophilic amino group on the electrophilic carbonyl carbon of the acylating agent, typically an acyl chloride or anhydride.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aromatic amine attacks the carbonyl carbon of the acyl chloride.

  • Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Deprotonation: A base, such as triethylamine, removes a proton from the nitrogen atom to yield the neutral N-acylated product and triethylammonium chloride.

The use of a non-nucleophilic base is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4]

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the N-acylation protocol, from reagent preparation to final product analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents & Glassware (Dry & Inert) dissolve Dissolve Amine & Base in Solvent reagents->dissolve cool Cool to 0°C (Ice Bath) dissolve->cool Inert Atmosphere add_acyl Add Acyl Chloride (Dropwise) cool->add_acyl warm Warm to RT & Stir add_acyl->warm monitor Monitor by TLC warm->monitor quench Quench/Filter monitor->quench Reaction Complete extract Aqueous Wash & Extraction quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize (NMR, IR, MS) purify->characterize

Caption: Experimental workflow for the N-acylation of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the acylation of structurally similar benzylphosphonates and aromatic amines.[3]

4.1. Materials and Reagents

ReagentMolecular Weight ( g/mol )CAS NumberPuritySupplier (Example)
This compound243.2420074-79-7≥97%Sigma-Aldrich
Acetyl Chloride78.5075-36-5≥99%Sigma-Aldrich
Benzoyl Chloride140.5798-88-4≥99%Sigma-Aldrich
Triethylamine (Et₃N)101.19121-44-8≥99.5%Sigma-Aldrich
Dichloromethane (DCM), anhydrous84.9375-09-2≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)88.11141-78-6HPLCFisher Scientific
Hexanes--HPLCFisher Scientific
Saturated aq. NaHCO₃----
Brine----
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6--

4.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Flash chromatography system

4.3. Step-by-Step Procedure (Example: N-acetylation)

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq, e.g., 2.43 g, 10 mmol) and anhydrous dichloromethane (DCM, ~0.2 M, 50 mL). Stir the mixture until the solid is fully dissolved.

  • Base Addition: Add triethylamine (1.2 eq, 1.67 mL, 12 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq, 0.86 mL, 11 mmol) dropwise to the stirred solution over 10-15 minutes. The formation of a white precipitate (triethylammonium chloride) is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the eluent). The starting amine should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Upon completion, dilute the reaction mixture with DCM (50 mL).

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid or viscous oil. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).

  • Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum. Characterize the product by NMR (¹H, ¹³C, ³¹P) and IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Reaction Parameters and Optimization

The following table summarizes key parameters for the N-acylation reaction. Researchers should consider these as starting points and optimize as needed for their specific acylating agent and scale.

ParameterRecommended ConditionRationale & Field Insights
Stoichiometry Amine:Acyl Chloride:Base = 1.0 : 1.1-1.2 : 1.2-1.5A slight excess of the acylating agent and base ensures complete consumption of the starting amine. A large excess of acyl chloride can lead to side reactions and purification challenges.
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or TolueneDCM is often preferred for its ability to dissolve the starting materials and its ease of removal. Ensure the solvent is anhydrous to prevent hydrolysis of the acyl chloride.
Base Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)A non-nucleophilic organic base is essential to scavenge the HCl byproduct without competing in the reaction. Pyridine can also be used but can be more difficult to remove.
Temperature 0 °C for addition, then warm to Room Temperature (RT)The initial cooling controls the exothermic reaction between the amine and the highly reactive acyl chloride. Allowing the reaction to proceed at RT is typically sufficient for completion.[3]
Reaction Time 2 - 6 hoursReaction time is dependent on the specific acylating agent and substrate. Monitor by TLC to determine the point of completion. Aromatic amines are generally less nucleophilic than aliphatic amines, sometimes requiring longer reaction times or gentle heating.
Purification Flash Column Chromatography (Silica Gel)This is the most effective method for removing the triethylammonium salt and any unreacted starting materials or byproducts, yielding a highly pure N-acylated product.[3][5]

Safety and Handling

  • Acyl chlorides are corrosive, lachrymatory, and react violently with water. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a fume hood.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. Use appropriate engineering controls and PPE.

  • The reaction should be performed under an inert atmosphere to prevent moisture from hydrolyzing the acyl chloride.

Conclusion

This application note provides a reliable and well-rationalized protocol for the N-acylation of this compound. By understanding the underlying mechanism and key experimental parameters, researchers can confidently synthesize a wide array of N-acylated derivatives for applications in drug discovery and materials science. The provided step-by-step procedure and optimization guidelines serve as a robust starting point for achieving high yields and purity in this important synthetic transformation.

References

Diethyl 4-aminobenzylphosphonate: A Versatile Building Block for Novel High-Performance Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Phosphonate Moiety

In the quest for advanced materials with superior performance characteristics, the strategic incorporation of specific functional groups is paramount. Diethyl 4-aminobenzylphosphonate (D4ABP) emerges as a compelling monomer for the synthesis of novel polymers. Its unique bifunctional nature, possessing both a reactive primary aromatic amine and a diethyl phosphonate group, offers a direct pathway to new classes of polyamides, polyimides, and epoxy resins. The presence of the phosphorus-containing moiety is particularly significant, as it is well-established that organophosphorus compounds can impart desirable properties such as enhanced flame retardancy, improved thermal stability, and increased adhesion to various substrates.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of D4ABP's potential, complete with detailed application notes and representative protocols for its use in the synthesis of high-performance polymers. The methodologies described herein are grounded in established polymer chemistry principles and are designed to serve as a robust starting point for innovation in materials science.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is critical for its effective use in polymer synthesis. D4ABP is an organophosphorus compound that is typically a colorless to pale yellow solid at room temperature.[3][4] Its solubility in common organic solvents facilitates its use in solution polymerization techniques.[5][6]

PropertyValueReference
CAS Number 20074-79-7[3]
Molecular Formula C₁₁H₁₈NO₃P[7]
Molecular Weight 243.24 g/mol [8]
Melting Point 91-94 °C[5]
Appearance White to cream to yellow to pale brown crystals or powder[6]
Solubility Soluble in methylene chloride, acetone, and benzene. Insoluble in water.[5]

Application I: Synthesis of Phosphorus-Containing Polyamides

The primary amine group of D4ABP readily undergoes polycondensation with dicarboxylic acid chlorides to form polyamides. The incorporation of the benzylphosphonate group into the polymer backbone is hypothesized to enhance thermal stability and flame retardancy.

Causality Behind Experimental Choices:
  • Monomers: Terephthaloyl chloride is selected as a representative aromatic diacyl chloride due to its rigidity, which contributes to high thermal stability in the resulting polyamide. The stoichiometric equivalence of the diamine (D4ABP) and the diacyl chloride is crucial for achieving a high molecular weight polymer.

  • Solvent: A polar aprotic solvent like N,N-dimethylacetamide (DMAc) is used to dissolve both the monomers and the resulting polymer. The addition of lithium chloride improves the solubility of the aromatic polyamide.

  • Reaction Conditions: The reaction is initially carried out at low temperature (0-5 °C) to control the exothermic reaction between the amine and the acid chloride, minimizing side reactions. The temperature is then raised to room temperature to ensure complete polymerization.

  • Work-up: Precipitation in a non-solvent like methanol is a standard method for isolating and purifying the polymer from the reaction mixture.

Experimental Workflow: Polyamide Synthesis

cluster_prep Monomer Preparation cluster_reaction Polycondensation cluster_workup Polymer Isolation D4ABP Dissolve D4ABP and LiCl in anhydrous DMAc Addition Add TC solution dropwise to D4ABP solution at 0-5 °C D4ABP->Addition TC Dissolve Terephthaloyl Chloride in anhydrous DMAc TC->Addition Stirring Stir at 0-5 °C for 2h, then at room temperature for 18h Addition->Stirring Precipitation Precipitate polymer solution into methanol Stirring->Precipitation Washing Wash with hot water and methanol Precipitation->Washing Drying Dry under vacuum at 80 °C Washing->Drying

Caption: Workflow for the synthesis of a D4ABP-based polyamide.

Detailed Protocol: Synthesis of Poly(D4ABP-terephthalamide)
  • Preparation: In a flame-dried three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (D4ABP) (e.g., 10 mmol, 2.43 g) and anhydrous lithium chloride (e.g., 0.5 g) in anhydrous N,N-dimethylacetamide (DMAc) (e.g., 40 mL). Stir the solution until all solids are dissolved.

  • Reaction: Cool the flask to 0-5 °C using an ice bath. In a separate flask, dissolve an equimolar amount of terephthaloyl chloride (e.g., 10 mmol, 2.03 g) in anhydrous DMAc (e.g., 20 mL). Add the terephthaloyl chloride solution dropwise to the stirred D4ABP solution over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours. Then, allow the mixture to warm to room temperature and stir for an additional 18 hours under a nitrogen atmosphere.

  • Isolation: Pour the viscous polymer solution into a beaker containing methanol (e.g., 500 mL) with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and residual solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.

Application II: Synthesis of Phosphorus-Containing Polyimides

The synthesis of polyimides from D4ABP follows a two-step process: the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide. The resulting polyimides are expected to exhibit high thermal stability and inherent flame retardancy.

Causality Behind Experimental Choices:
  • Monomers: Pyromellitic dianhydride (PMDA) is a common dianhydride used for high-performance polyimides due to the rigidity it imparts to the polymer backbone.

  • Solvent: A polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is chosen for its ability to dissolve the monomers and the intermediate poly(amic acid).

  • Reaction Conditions: The initial poly(amic acid) formation is conducted at room temperature to prevent premature imidization and to allow for the formation of a high molecular weight precursor. The subsequent thermal imidization is carried out at elevated temperatures to ensure complete conversion to the polyimide.

  • Film Casting: The solubility of the poly(amic acid) precursor allows for its casting into films before the final, often insoluble, polyimide is formed.

Experimental Workflow: Polyimide Synthesis

cluster_paa Poly(amic acid) Synthesis cluster_imidization Imidization Monomers Dissolve D4ABP in anhydrous NMP Addition Add PMDA portion-wise to D4ABP solution Monomers->Addition Stirring Stir at room temperature for 24h Addition->Stirring Casting Cast poly(amic acid) solution onto a glass plate Stirring->Casting Heating Thermal imidization via stepwise heating up to 300 °C Casting->Heating cluster_mixing Component Mixing cluster_curing Curing Schedule Heating Preheat DGEBA epoxy resin to reduce viscosity Mixing Melt D4ABP and mix with the epoxy resin Heating->Mixing Degassing Degas the mixture under vacuum Mixing->Degassing Mold Pour the mixture into a preheated mold Degassing->Mold Curing Cure in an oven with a stepwise temperature program Mold->Curing

References

Application Notes & Protocols: Diethyl 4-aminobenzylphosphonate in the Preparation of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diethyl 4-aminobenzylphosphonate (D4ABP) has emerged as a highly versatile and valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a phosphonate moiety and a reactive primary aromatic amine, provides a powerful scaffold for the synthesis of a diverse range of biologically active compounds. The phosphonate group serves as a key pharmacophore, often acting as a stable mimic of phosphate or carboxylate groups, enabling potent interactions with biological targets such as enzymes. The aminobenzyl portion offers a convenient handle for synthetic elaboration, allowing for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of the applications of D4ABP, detailing the rationale behind its use, proven synthetic strategies, and step-by-step protocols for the preparation of bioactive molecules, with a focus on antimicrobial and enzyme-inhibiting agents.

Introduction: The Strategic Advantage of this compound (D4ABP)

This compound (CAS No: 20074-79-7) is an organophosphorus compound that combines the structural features of an aromatic amine and a diethyl phosphonate ester within a single molecule.[1][2] This bifunctional nature is the cornerstone of its utility in synthetic organic and medicinal chemistry.[1][3]

  • The Phosphonate Moiety: Organophosphonates are of immense interest in drug design.[4] The phosphonate group (P(O)(OR)₂) is a non-hydrolyzable isostere of the phosphate group, making it an ideal candidate for designing inhibitors of enzymes that process phosphate-containing substrates (e.g., kinases, phosphatases, and polymerases). Furthermore, its tetrahedral geometry and ability to chelate metal ions allow it to mimic the transition state of various enzymatic reactions, leading to potent enzyme inhibition.[5]

  • The 4-Aminobenzyl Scaffold: The primary amino group on the phenyl ring is a nucleophilic center that can be readily functionalized through a wide array of chemical transformations, including acylation, alkylation, diazotization, and participation in coupling reactions.[1] This allows for the straightforward attachment of D4ABP to other molecular fragments, peptides, or heterocyclic systems to generate complex molecules with tailored biological activities.[1][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 20074-79-7[2][7]
Molecular Formula C₁₁H₁₈NO₃P[2][7]
Molecular Weight 243.24 g/mol [2][7]
Appearance White to cream or pale brown crystalline powder[3][6]
Melting Point 88-95 °C[3][6]
Solubility Soluble in methylene chloride, acetone, benzene; Insoluble in water[3][7]
IUPAC Name diethyl [(4-aminophenyl)methyl]phosphonate[6]

The combination of these features makes D4ABP a privileged scaffold for developing novel therapeutics, from antimicrobial agents that combat drug resistance to targeted enzyme inhibitors for cancer and metabolic diseases.[8][9]

Application I: Synthesis of Novel Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of new classes of antimicrobial drugs. Benzylphosphonate derivatives have shown significant promise as potential antibacterial agents, and D4ABP serves as an excellent starting point for creating such molecules.[8][10]

Rationale and Strategy

The core strategy involves modifying the D4ABP scaffold to enhance its antibacterial potency and selectivity. Research has shown that palladium-catalyzed cross-coupling reactions are highly effective for this purpose, allowing for the synthesis of complex dimeric structures or the introduction of other functional groups onto the aromatic ring.[8][11] These modifications can disrupt bacterial cellular processes or DNA integrity, leading to bactericidal effects that may surpass those of conventional antibiotics like ciprofloxacin.[10][11]

Workflow for Synthesizing a Dimeric Benzylphosphonate Antimicrobial

The following workflow illustrates a proven method for synthesizing advanced benzylphosphonate derivatives with antimicrobial activity, based on a palladium-catalyzed homodiarylation protocol.[8]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Palladium-Catalyzed Coupling cluster_2 Step 3: Biological Evaluation A Diethyl 4-bromobenzylphosphonate C Pd(dppf)Cl₂ / KOAc in 1,4-dioxane A->C B Bis(pinacolato)diboron B->C D Diethyl (4-(4,4,5,5-tetramethyl-1,3,2- dioxaborolan-2-yl)benzyl)phosphonate C->D F Pd(OAc)₂ / H₂O D->F E Vinyl Acetate E->F G 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate (Bioactive Dimer) F->G H MIC & MBC Assays (e.g., against E. coli strains) G->H G cluster_0 Peptide Bond Hydrolysis cluster_1 Inhibition by Phosphonate Analog A Enzyme + Substrate (Planar Peptide Bond) B Tetrahedral Intermediate (Unstable) A->B attack by H₂O C Enzyme + Products B->C bond cleavage D Enzyme + Phosphonate Inhibitor E Stable Enzyme-Inhibitor Complex (Mimics Tetrahedral Intermediate) D->E high-affinity binding E->E Inhibition

References

Scale-up synthesis of Diethyl 4-aminobenzylphosphonate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, technically detailed guide for the multi-gram scale synthesis of Diethyl 4-aminobenzylphosphonate, a critical building block in medicinal chemistry and drug development. α-Aminophosphonates are recognized as important bioisosteres of α-amino acids, with the tetrahedral phosphonate moiety offering unique steric and electronic properties that can enhance biological activity and improve pharmacokinetic profiles.[1][2] This guide moves beyond a simple recitation of steps, delving into the causality behind procedural choices, addressing critical scale-up challenges, and ensuring the protocols are self-validating through rigorous in-process controls and characterization. We present a robust two-step synthetic route, beginning with the Michaelis-Arbuzov reaction to form a key nitro-intermediate, followed by a clean catalytic hydrogenation. This pathway is chosen for its reliability, scalability, and high yield, providing researchers and process chemists with an authoritative protocol for producing high-purity material.

Introduction: The Strategic Importance of α-Aminophosphonates

α-Aminophosphonic acids and their ester derivatives are pivotal structural motifs in the design of bioactive molecules, including enzyme inhibitors, haptens for catalytic antibody induction, and peptide mimics.[3] Their structural analogy to natural amino acids allows them to interact with biological targets, but their distinct pKa values and tetrahedral geometry often lead to differentiated, and sometimes superior, pharmacological effects. This compound, in particular, serves as a versatile scaffold. The primary aromatic amine provides a reactive handle for combinatorial derivatization, enabling the rapid generation of compound libraries for screening in drug discovery programs.[4][5]

While several methods exist for synthesizing α-aminophosphonates, most notably the one-pot Kabachnik-Fields reaction, this guide focuses on a more controlled and often higher-yielding two-step approach for the specific synthesis of the title compound, which is exceptionally well-suited for scale-up.[6][7][8]

Rationale for the Selected Synthetic Strategy

For the large-scale synthesis of this compound, a two-stage strategy involving an initial Michaelis-Arbuzov reaction followed by nitro group reduction is demonstrably superior to a direct one-pot condensation.

  • Stage 1: Michaelis-Arbuzov Reaction: This reaction forms the C-P bond by reacting triethyl phosphite with 4-nitrobenzyl halide. It is a highly reliable and well-understood transformation that consistently delivers high yields of the key intermediate, Diethyl (4-nitrobenzyl)phosphonate.[9]

  • Stage 2: Catalytic Hydrogenation: The reduction of the aromatic nitro group to a primary amine via catalytic hydrogenation is an exceptionally clean method. It avoids the use of stoichiometric metal reductants (like tin or iron), which can complicate purification on a large scale due to metal salt byproducts.

This decoupled approach allows for the purification of the intermediate, ensuring that high-purity material enters the final, sensitive reduction step. This is a cornerstone of robust process chemistry, where maximizing overall yield and purity is paramount.

Part A: Scale-Up Synthesis of Diethyl (4-nitrobenzyl)phosphonate

A.1. Principle and Mechanism: The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry for the formation of a carbon-phosphorus bond. The reaction proceeds via the nucleophilic attack of the phosphorus atom of a trialkyl phosphite on an alkyl halide.[9] This forms a quasi-phosphonium salt intermediate, which then undergoes a dealkylation step, typically via an SN2 attack by the displaced halide ion, to yield the thermodynamically stable phosphonate ester and a volatile ethyl halide byproduct.

Caption: Michaelis-Arbuzov reaction for phosphonate synthesis.

A.2. Detailed Protocol: 100-gram Scale Synthesis

Safety Precaution: This reaction is exothermic and generates ethyl bromide, a volatile and regulated substance. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

ReagentM.W. ( g/mol )AmountMolesEquiv.
4-Nitrobenzyl bromide216.03100.0 g0.4631.0
Triethyl phosphite166.1692.2 g (81.6 mL)0.5551.2

Procedure:

  • Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser topped with a gas outlet bubbler (to vent ethyl bromide to a scrubbing solution, e.g., dilute NaOH), and a thermocouple for internal temperature monitoring. The flask should be placed in a heating mantle connected to a temperature controller.

  • Charging Reagents: Charge the flask with 4-nitrobenzyl bromide.

  • Reaction Initiation: Begin stirring and add the triethyl phosphite (1.2 equivalents) to the flask. A slight excess of the phosphite ensures complete consumption of the valuable benzyl bromide and is easily removed during workup.

  • Controlled Heating: Gently heat the reaction mixture. An exotherm will initiate around 80-100 °C. The temperature controller should be set to maintain a controlled internal temperature of 120-130 °C. Causality: This temperature is a balance. It must be high enough to drive the dealkylation of the phosphonium intermediate but low enough to prevent side reactions and decomposition of the nitro-aromatic compound.[10] The reaction is typically complete within 4-6 hours.[9]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:Ethyl Acetate) or by observing the cessation of ethyl bromide evolution from the bubbler. The disappearance of the 4-nitrobenzyl bromide spot indicates completion.

  • Work-up and Purification:

    • Once complete, cool the reaction mixture to room temperature.

    • The crude product is a viscous, pale yellow to brown oil. The primary impurities are excess triethyl phosphite and its oxidation products.

    • Purify the crude material by vacuum distillation. The excess triethyl phosphite will distill at a lower temperature, followed by the product. This method is highly effective for scale-up purification of liquid products.

Part B: Scale-Up Synthesis of this compound

B.1. Principle: Catalytic Hydrogenation

Catalytic hydrogenation is the method of choice for the reduction of an aromatic nitro group on a large scale. The reaction involves the use of hydrogen gas and a heterogeneous catalyst, typically palladium on carbon (Pd/C). The process is highly efficient, selective for the nitro group (leaving the phosphonate ester intact), and the catalyst is easily removed by filtration, resulting in a very clean product.

Hydrogenation_Workflow Workflow for Catalytic Hydrogenation A Charge Reactor: - Nitro-intermediate - Solvent (Ethanol) - Pd/C Catalyst (under N₂) B Pressurize with H₂ (e.g., 50 psi) A->B C Heat & Stir (e.g., 40-50 °C) B->C D Monitor H₂ Uptake & TLC/HPLC Analysis C->D E Reaction Complete: Cool & Vent H₂ D->E H₂ uptake ceases F Inert Atmosphere Purge (e.g., with N₂) E->F G Filter through Celite® to remove Pd/C F->G H Concentrate Filtrate (Rotary Evaporation) G->H I Crystallize Product (e.g., from Ether/Hexane) H->I J Isolate & Dry High-Purity Product I->J

Caption: Experimental workflow for the reduction of the nitro-intermediate.

B.2. Detailed Protocol: Multi-Gram Scale Reduction

Safety Precaution: Palladium on carbon (Pd/C) can be pyrophoric, especially after use and when exposed to air. Hydrogen gas is highly flammable and explosive. This procedure must be performed in an appropriate pressure vessel (e.g., a Parr hydrogenator) in a designated area, free from ignition sources. The catalyst must be handled under an inert atmosphere (e.g., nitrogen or argon).

Reagent/MaterialM.W. ( g/mol )AmountMolesDetails
Diethyl (4-nitrobenzyl)phosphonate273.2150.0 g0.183From Part A
Palladium on Carbon (10 wt%)-2.5 g-5% w/w of substrate
Ethanol (anhydrous)46.07500 mL-Solvent
Hydrogen Gas (H₂)2.02~50 psi-Reagent

Procedure:

  • Reactor Setup: To a 1 L hydrogenation vessel, add the Diethyl (4-nitrobenzyl)phosphonate followed by 500 mL of ethanol.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst to the vessel. Causality: Adding the catalyst under an inert atmosphere is a critical safety step to prevent it from igniting upon contact with the solvent vapors in the air.

  • Hydrogenation: Seal the reactor. Purge the headspace several times with nitrogen before evacuating and introducing hydrogen gas to a pressure of approximately 50 psi.

  • Reaction Conditions: Begin vigorous stirring and heat the vessel to 40-50 °C. An exotherm may be observed, and the reaction progress is monitored by the uptake of hydrogen from the pressure gauge.

  • Monitoring: The reaction is typically complete in 2-4 hours, signaled by the cessation of hydrogen uptake. A sample can be carefully withdrawn (after venting and purging) to confirm the complete disappearance of the starting material by TLC or HPLC.

  • Catalyst Removal: Once complete, cool the reactor to room temperature. Carefully vent the hydrogen and purge the system thoroughly with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Causality: The Celite pad prevents the fine catalyst particles from passing through the filter paper. The filter cake should be kept wet with solvent and never allowed to dry in the open air to prevent ignition.

  • Isolation: Concentrate the clear, colorless filtrate under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: The product is often a solid at room temperature.[11] It can be purified by recrystallization from a suitable solvent system, such as diethyl ether/hexanes, to afford a white to off-white crystalline solid.[5][11]

Characterization and Data Summary

The identity and purity of the final this compound should be confirmed using a suite of analytical techniques.

ParameterExpected Result
Appearance White to pale yellow solid or liquid[4]
Melting Point 90-94 °C[11]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.10 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 4.05 (m, 4H, OCH₂), 3.65 (s, 2H, NH₂), 3.05 (d, JP-H=22 Hz, 2H, CH₂P), 1.25 (t, 6H, CH₃)
³¹P NMR (CDCl₃, 162 MHz) δ (ppm): ~28-30
Mass Spec (ESI+) m/z: 244.11 [M+H]⁺
Purity (HPLC) >98%

Application: Synthesis of N-Acyl Derivatives

The primary amino group of this compound is a versatile functional handle for creating diverse libraries of compounds. A straightforward application is N-acylation to form amide derivatives, a common linkage in pharmaceuticals.

Caption: Synthesis of N-acyl derivatives from the parent amine.

This reaction is typically performed by dissolving the aminophosphonate in a solvent like dichloromethane (DCM), adding a non-nucleophilic base (e.g., triethylamine), cooling in an ice bath, and then slowly adding the desired acid chloride. This methodology has been used to prepare compounds such as [4-(tetradecanoylamino)benzyl]phosphonic acid, demonstrating its utility.[5]

Conclusion

This application note has detailed a robust, reliable, and scalable two-step synthesis for this compound. By focusing on well-established, high-yielding reactions and providing in-depth explanations for critical process parameters, this guide equips researchers and drug development professionals with the necessary tools to produce this valuable intermediate with high purity and on a significant scale. The presented protocols emphasize safety and control, which are essential for transitioning from laboratory-scale synthesis to process development. The resulting compound serves as a key platform for the creation of novel phosphonate-containing molecules with potential therapeutic applications.[12]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Di-ethyl 4-aminobenzylphosphonate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Diethyl 4-aminobenzylphosphonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on practical, field-tested insights to help you optimize reaction conditions, maximize yields, and ensure the purity of your final product.

Introduction to Synthetic Strategies

The synthesis of this compound, a key intermediate in various research and development applications, is primarily achieved through two robust synthetic routes.[1][2][3] The choice between these pathways often depends on the availability of starting materials, desired purity, and scalability.

  • The Two-Step Michaelis-Arbuzov and Reduction Pathway: This common and reliable method involves the initial synthesis of Diethyl 4-nitrobenzylphosphonate via the Michaelis-Arbuzov reaction, followed by the reduction of the nitro group to the desired amine.[4][5]

  • The One-Pot Kabachnik-Fields (or similar) Condensation: This three-component reaction brings together an amine, a carbonyl compound, and a dialkyl phosphite to form the α-aminophosphonate directly.[6][7][8]

This guide will address potential issues and optimization strategies for both methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods are the Michaelis-Arbuzov reaction followed by nitro group reduction, and the Kabachnik-Fields reaction.[9] The Michaelis-Arbuzov approach offers a well-defined, stepwise synthesis that can be easier to control and purify.[10][11] The Kabachnik-Fields reaction provides a more convergent and atom-economical one-pot synthesis.[12]

Q2: I am getting a low yield in my Michaelis-Arbuzov reaction. What are the likely causes?

A2: Low yields in the Michaelis-Arbuzov reaction are often attributed to several factors: incomplete reaction, side reactions, or issues with the starting materials.[9] Key areas to investigate include the reactivity of the 4-nitrobenzyl halide, the purity of the triethyl phosphite, and the reaction temperature.[10][13]

Q3: During the reduction of the nitro group, I am observing multiple byproducts. How can I improve the selectivity?

A3: The choice of reducing agent and reaction conditions is critical for a clean reduction. Common issues include over-reduction or side reactions with the phosphonate ester. Catalytic hydrogenation (e.g., using Pd/C) is often a clean and effective method. Other reducing agents like SnCl₂/HCl can also be used, but may require more careful control of stoichiometry and temperature to avoid the formation of undesired byproducts.

Q4: My Kabachnik-Fields reaction is sluggish and gives a complex mixture. What should I optimize?

A4: The Kabachnik-Fields reaction is a multi-component equilibrium-driven process, and its success hinges on efficiently forming the imine intermediate and its subsequent reaction with diethyl phosphite.[6][8] The presence of water can hinder imine formation, so using anhydrous solvents is crucial. The reaction can also be sensitive to the catalyst used, with Lewis acids often employed to accelerate the reaction.[7][14]

Q5: What are the best practices for purifying the final this compound product?

A5: Purification is typically achieved through column chromatography on silica gel.[15][16] The polarity of the solvent system needs to be carefully optimized to separate the desired product from unreacted starting materials and byproducts. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.[16]

Troubleshooting Guide: The Michaelis-Arbuzov & Reduction Pathway

This two-step approach is a workhorse for phosphonate synthesis. However, challenges can arise at each stage.

Part 1: Michaelis-Arbuzov Reaction of 4-Nitrobenzyl Halide

Issue 1: Low or No Product Formation

Potential Cause Explanation & Troubleshooting Steps
Low Reactivity of Alkyl Halide The reactivity of the 4-nitrobenzyl halide follows the order I > Br > Cl.[10] If using the chloride, consider converting it to the more reactive bromide or iodide, or increase the reaction temperature and time.
Impure Triethyl Phosphite Triethyl phosphite can oxidize to triethyl phosphate upon storage. Use freshly distilled triethyl phosphite for best results.
Insufficient Temperature The Michaelis-Arbuzov reaction typically requires elevated temperatures (often 120-160 °C) to drive the dealkylation of the phosphonium intermediate.[4][11] Ensure your reaction is reaching and maintaining the target temperature.
Side Reactions At high temperatures, side reactions can occur.[13] Consider using a slightly lower temperature for a longer duration. Monitoring the reaction by TLC or ³¹P NMR is recommended to determine the optimal endpoint.

Experimental Protocol: Synthesis of Diethyl 4-nitrobenzylphosphonate [4]

  • Setup: Equip a dry round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Charge the flask with 4-nitrobenzyl bromide (1.0 eq) and triethyl phosphite (1.2-1.5 eq).

  • Reaction: Heat the mixture to 140-150 °C with vigorous stirring. The reaction is typically complete in 3-5 hours.

  • Monitoring: Follow the disappearance of the starting materials using thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the volatile byproduct (ethyl bromide) and excess triethyl phosphite by vacuum distillation.[16]

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[15]

Workflow for Michaelis-Arbuzov Reaction

reagents 4-Nitrobenzyl Halide + Triethyl Phosphite heating Heat (140-150 °C) reagents->heating Reflux workup Vacuum Distillation heating->workup Remove volatiles purification Column Chromatography workup->purification product Diethyl 4-nitrobenzylphosphonate purification->product

Caption: Michaelis-Arbuzov synthesis workflow.

Part 2: Reduction of the Nitro Group

Issue 2: Incomplete Reduction or Formation of Byproducts

Potential Cause Explanation & Troubleshooting Steps
Inactive Catalyst (Hydrogenation) If using Pd/C, ensure the catalyst is not old or deactivated. Use a fresh batch of catalyst and ensure the reaction is adequately stirred to maintain catalyst suspension.
Insufficient Reducing Agent When using chemical reductants like SnCl₂ or Fe/HCl, ensure the stoichiometry is correct. An excess is often required to drive the reaction to completion.
Harsh Reaction Conditions Overly acidic or basic conditions can lead to hydrolysis of the phosphonate esters.[5] Maintain a controlled pH where possible. For catalytic hydrogenation, neutral or slightly acidic conditions are generally preferred.
Reaction Temperature Some reduction reactions are exothermic. Maintain proper temperature control to avoid side reactions. For catalytic hydrogenation, room temperature is often sufficient.

Experimental Protocol: Reduction of Diethyl 4-nitrobenzylphosphonate

  • Setup: In a flask suitable for hydrogenation, dissolve Diethyl 4-nitrobenzylphosphonate (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Evaporate the solvent under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Troubleshooting Guide: The Kabachnik-Fields Reaction Pathway

This one-pot, three-component condensation is an efficient route but requires careful control of conditions.

Issue 3: Low Yield and Complex Product Mixture

Potential Cause Explanation & Troubleshooting Steps
Presence of Water The initial formation of the imine from 4-aminobenzaldehyde and ammonia (or an ammonium salt) is a condensation reaction that releases water. Water can hydrolyze the imine and inhibit the reaction.[6][8] Conduct the reaction in anhydrous solvents and consider using a dehydrating agent.
Inefficient Imine Formation The equilibrium may not favor imine formation. The use of a Lewis acid catalyst (e.g., Mg(ClO₄)₂, BF₃·OEt₂) can promote the formation of the imine intermediate.[7][14]
Slow Addition of Diethyl Phosphite The addition of diethyl phosphite to the imine is the key C-P bond-forming step.[17] Slow, controlled addition of the phosphite can sometimes improve yields by maintaining a low concentration of the nucleophile and minimizing side reactions.
Reaction Temperature The optimal temperature can vary. While some Kabachnik-Fields reactions proceed at room temperature, others may require heating to drive the reaction to completion.[12][14] Experiment with a range of temperatures to find the sweet spot for your specific substrate combination.

Conceptual Reaction Scheme: Kabachnik-Fields Reaction

cluster_1 Imine Formation amine 4-Aminobenzaldehyde imine Imine Intermediate amine->imine - H₂O carbonyl Ammonia carbonyl->imine - H₂O phosphite Diethyl Phosphite product This compound phosphite->product Hydrophosphonylation imine->product Hydrophosphonylation

Caption: Key steps in the Kabachnik-Fields reaction.

Purification and Characterization

Issue 4: Difficulty in Purifying the Final Product

Potential Cause Explanation & Troubleshooting Steps
Co-elution of Impurities If impurities have similar polarities to the product, separation by standard column chromatography can be challenging.[16] Try different solvent systems or consider using a different stationary phase (e.g., alumina). High-performance liquid chromatography (HPLC) can also be an effective purification tool.[18]
Product Instability The free amine of this compound can be susceptible to oxidation. It is best to store the purified product under an inert atmosphere and at a low temperature.
Incomplete Removal of Solvents Ensure complete removal of purification solvents by drying the product under high vacuum. Residual solvents can interfere with subsequent reactions and characterization.

A combination of analytical techniques should be used to confirm the identity and purity of the final product, including ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.[15]

References

Technical Support Center: Purification of Diethyl 4-aminobenzylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of Diethyl 4-aminobenzylphosphonate (DEABP). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges and provide practical, field-tested solutions to help you achieve the desired purity for your downstream applications. Our approach is rooted in explaining the why behind each step, ensuring a deeper understanding and more effective troubleshooting.

Understanding the Molecule: Key Physicochemical Properties

A solid grasp of this compound's properties is the foundation of successful purification.

PropertyValueSignificance for Purification
Appearance Colorless to pale yellow liquid or solid[1]A significant color change (e.g., to dark brown) may indicate degradation or the presence of impurities.
Solubility Soluble in organic solvents like ethanol, dichloromethane, acetone, and benzene; limited solubility in water[1]This solubility profile is key for selecting appropriate solvent systems for chromatography and recrystallization. Its insolubility in water is advantageous for aqueous work-ups.
Chemical Nature Contains a basic amino group and a phosphonate ester[1]The amino group allows for manipulation with acids (e.g., for extraction), but the ester group is susceptible to hydrolysis under harsh acidic or basic conditions.
Melting Point 90-94°C (literature)A broad or depressed melting point is a classic indicator of impurity.

Frequently Asked Questions (FAQs)

Here we tackle the most common questions encountered during the purification of this compound.

Q1: My crude product is a dark oil, but the literature describes it as a pale yellow solid. What could be the cause?

A1: A dark coloration often points to impurities from the synthesis, particularly if it was a high-temperature reaction like the Michaelis-Arbuzov or Kabachnik-Fields reaction. Potential culprits include unreacted starting materials, byproducts, or degradation products. The aromatic amine moiety is also susceptible to oxidation, which can lead to colored impurities.

Q2: I'm struggling to remove unreacted triethyl phosphite from my product. What's the most effective method?

A2: Excess triethyl phosphite is a common impurity in Michaelis-Arbuzov reactions. Due to its relatively high boiling point, it can be challenging to remove completely by simple evaporation. The recommended method is vacuum distillation, taking advantage of the boiling point difference between triethyl phosphite and the much higher boiling this compound. Alternatively, flash column chromatography is very effective.

Q3: Can I use an acidic or basic wash to purify my product?

A3: Yes, with caution. An acidic wash (e.g., with dilute HCl) can protonate the basic amino group, potentially helping to separate it from non-basic impurities. However, prolonged exposure to strong acids can lead to hydrolysis of the phosphonate ester. A mild basic wash (e.g., with saturated sodium bicarbonate solution) can help remove acidic impurities. It is crucial to keep the contact time brief and the conditions mild to avoid ester hydrolysis.

Q4: My NMR spectrum shows persistent impurities even after column chromatography. What are my options?

A4: If column chromatography fails to provide the desired purity, consider these options:

  • Recrystallization: This is an excellent method for removing small amounts of closely-eluting impurities.

  • Preparative HPLC: For very high purity requirements, preparative HPLC can offer superior separation.

  • Re-evaluation of your chromatography conditions: You may need to try a different solvent system or a different stationary phase.

Troubleshooting Guide: From Crude to Pure

This section provides a systematic approach to tackling common purification challenges.

Issue 1: Colored Impurities
  • Observation: The product is a dark oil or discolored solid.

  • Potential Cause: Oxidation of the aromatic amine or high-temperature byproducts.

  • Troubleshooting Steps:

    • Charcoal Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethanol) and add a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through celite. This can effectively remove colored impurities.

    • Column Chromatography: This is the most reliable method for removing a wide range of impurities, including those that are colored.

Issue 2: Persistent Starting Material or Byproduct Contamination
  • Observation: NMR or TLC analysis shows the presence of unreacted starting materials (e.g., 4-aminobenzyl halide, triethyl phosphite) or byproducts.

  • Troubleshooting Workflow:

Caption: A general workflow for the purification of this compound.

Issue 3: Product Degradation During Purification
  • Observation: Low yield after purification, or the appearance of new, more polar spots on TLC after an acid/base wash.

  • Potential Cause: Hydrolysis of the phosphonate ester to the corresponding phosphonic acid monoester or diacid.

  • Preventative Measures:

    • Avoid Strong Acids and Bases: If an acid or base wash is necessary, use dilute solutions (e.g., 1M HCl, saturated NaHCO3) and minimize contact time.

    • Control Temperature: Avoid excessive heat during all purification steps, especially if acidic or basic conditions are present.

    • Use Buffered Systems: For applications where pH is critical, consider using buffered aqueous solutions for extraction.

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This is often the primary method for purifying this compound.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly effective.

    • Expert Tip: Start with a low polarity eluent to first remove non-polar impurities like unreacted triethyl phosphite. A typical starting point could be 10-20% ethyl acetate in hexanes. Gradually increase the polarity to elute your product. A common eluent system for aminophosphonates is a mixture of dichloromethane and methanol, often starting with 1-2% methanol and gradually increasing the concentration[2].

  • Procedure:

    • Prepare the column by packing silica gel in the initial, low-polarity eluent.

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

    • Load the sample onto the column.

    • Begin elution with the low-polarity solvent system.

    • Gradually increase the polarity of the eluent.

    • Collect fractions and monitor by TLC, staining with a suitable agent (e.g., potassium permanganate or ninhydrin for the amine).

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

Recrystallization is an excellent final purification step to obtain a crystalline, high-purity solid.

  • Suitable Solvents: Ethanol is a commonly reported solvent for the recrystallization of aminophosphonates[3]. A mixed solvent system, such as ethyl acetate/hexanes or acetone/hexanes, can also be effective.

  • Procedure:

    • Dissolve the impure solid in the minimum amount of hot solvent.

    • If the solution is colored, you can perform a hot filtration after adding a small amount of activated charcoal.

    • Allow the solution to cool slowly to room temperature.

    • For maximum yield, place the flask in an ice bath or refrigerator to induce further crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Recrystallization_Logic cluster_selection Solvent Selection cluster_process Process SolubleHot Good solubility in hot solvent? InsolubleCold Poor solubility in cold solvent? SolubleHot->InsolubleCold AND Dissolve Dissolve in min. hot solvent InsolubleCold->Dissolve Solvent chosen Cool Slowly cool to room temp. Dissolve->Cool Filter Filter and wash with cold solvent Cool->Filter Dry Dry crystals Filter->Dry End Pure Crystals Dry->End Start Impure Solid Start->SolubleHot

Caption: Decision process for recrystallization solvent selection and workflow.

References

Technical Support Center: Optimizing the Synthesis of Diethyl 4-aminobenzylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Diethyl 4-aminobenzylphosphonate (D4ABP). This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the yield and purity of this valuable synthetic intermediate. In the following sections, we will explore the common synthetic routes, troubleshoot frequent experimental challenges, and provide detailed, field-proven protocols to enhance your experimental success.

Overview of Synthetic Strategies

The synthesis of this compound, a key building block in medicinal chemistry, can be approached through several established pathways. The optimal choice depends on starting material availability, scalability, and the specific challenges encountered in your laboratory. The two most prevalent strategies are:

  • Route A: The Michaelis-Arbuzov and Reduction Pathway: This is a robust, two-step sequence. It begins with the Michaelis-Arbuzov reaction between a 4-nitrobenzyl halide and triethyl phosphite to form Diethyl (4-nitrobenzyl)phosphonate. This intermediate is then subjected to a reduction of the nitro group to yield the final amine product.

  • Route B: The Kabachnik-Fields and Aza-Pudovik Pathways: These are related multicomponent reactions. The Kabachnik-Fields reaction is a one-pot, three-component condensation of an aldehyde (4-aminobenzaldehyde), an amine (ammonia or a protected equivalent), and a dialkyl phosphite (diethyl phosphite)[1][2][3]. A variation of this is the Aza-Pudovik reaction , which involves the addition of the dialkyl phosphite to a pre-formed imine, offering a more controlled, two-component approach[4][5][6].

Below is a diagram illustrating these primary synthetic approaches.

G cluster_0 Route A: Michaelis-Arbuzov & Reduction cluster_1 Route B: Kabachnik-Fields / Aza-Pudovik A_start 4-Nitrobenzyl Halide + Triethyl Phosphite A_inter Diethyl (4-nitrobenzyl)phosphonate A_start->A_inter Michaelis-Arbuzov Reaction A_end This compound A_inter->A_end Nitro Group Reduction B_start 4-Aminobenzaldehyde + Diethyl Phosphite + Amine Source B_end This compound B_start->B_end Kabachnik-Fields Reaction G cluster_solutions1 Solutions for Slow/Incomplete Reaction cluster_solutions2 Solutions for Messy Reaction / Side Products start Low Yield in Kabachnik-Fields Reaction q1 Is the reaction slow and incomplete? start->q1 q2 Is the reaction messy with many side products? start->q2 a1 Add a Lewis or Brønsted acid catalyst to activate the carbonyl group. q1->a1 Yes b1 Add a dehydrating agent (e.g., molecular sieves) to drive imine formation. q2->b1 Yes a2 Use microwave irradiation to accelerate the reaction. a1->a2 a3 Increase reaction time and/or temperature. a2->a3 b2 Switch to a two-step Aza-Pudovik reaction: 1. Pre-form and purify the imine. 2. React imine with phosphite. b1->b2 b3 Screen different solvents to optimize solubility and reaction rates. b2->b3

References

Technical Support Center: Synthesis of Diethyl 4-aminobenzylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Diethyl 4-aminobenzylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you optimize your reaction outcomes and ensure the purity of your final compound.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved via a two-step process. First, Diethyl (4-nitrobenzyl)phosphonate is prepared through a Michaelis-Arbuzov reaction . This intermediate is then subjected to a reduction of the nitro group to yield the target amine. Each of these stages presents a unique set of potential side reactions that can impact yield and purity.

cluster_0 Step 1: Michaelis-Arbuzov Reaction cluster_1 Step 2: Nitro Group Reduction SM1 4-Nitrobenzyl Halide Intermediate Diethyl (4-nitrobenzyl)phosphonate SM1->Intermediate Heat (120-160°C) SM2 Triethyl Phosphite SM2->Intermediate Heat (120-160°C) FinalProduct This compound Intermediate->FinalProduct ReducingAgent Reducing Agent (e.g., SnCl2, Na2S2O4, H2/Pd-C) ReducingAgent->FinalProduct Problem Problem Encountered LowYield Low Yield in Step 1 Problem->LowYield MultiSpots Multiple Spots on TLC (Step 1) Problem->MultiSpots BadReduction Poor Reduction (Step 2) Problem->BadReduction Cause1A Impure Reagents LowYield->Cause1A Cause1B Low Temperature LowYield->Cause1B Cause2A Side Reactions (Oxidation, Hydrolysis) MultiSpots->Cause2A Cause2B Incomplete Reaction MultiSpots->Cause2B Cause3A Incomplete Reduction BadReduction->Cause3A Cause3B Product Oxidation BadReduction->Cause3B Sol1A Solution: Purify/ Distill Reagents Cause1A->Sol1A Sol1B Solution: Increase Temp (120-160°C) Cause1B->Sol1B Sol2A Solution: Use Inert Atmosphere (N2/Ar) Cause2A->Sol2A Sol2B Solution: Increase Reaction Time/Temp Cause2B->Sol2B Sol3A Solution: Add More Reducing Agent Cause3A->Sol3A Sol3B Solution: Rapid Workup, Inert Storage Cause3B->Sol3B

Diethyl 4-aminobenzylphosphonate stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl 4-aminobenzylphosphonate (DEABP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction

This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Its structure, featuring a primary aromatic amine and a diethyl phosphonate ester, presents specific stability challenges that must be carefully managed. This guide will delve into the potential degradation pathways of DEABP, provide protocols for stability assessment, and offer solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of DEABP, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperatures are typically 2-8°C.[3] It is crucial to protect the compound from moisture, light, and oxidizing agents.

Q2: What solvents are suitable for dissolving this compound?

A2: DEABP is soluble in organic solvents such as methylene chloride, acetone, and benzene.[4] It has limited solubility in water.[1] For analytical purposes, such as HPLC, the sample should ideally be dissolved in the mobile phase to avoid peak distortion.

Q3: My solid DEABP has developed a yellowish or brownish tint. Is it still usable?

A3: The appearance of a color change from its typical white to pale yellow crystalline form may indicate degradation.[5] The primary aromatic amine moiety is susceptible to oxidation and photodegradation, which can result in colored impurities. It is highly recommended to assess the purity of the discolored material by a suitable analytical method, such as HPLC, before use.

Q4: Can I work with this compound on an open bench?

A4: While DEABP is not classified as acutely toxic, it is advisable to handle it in a well-ventilated area or a fume hood.[2] Due to its potential for skin and eye irritation, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6] Furthermore, to minimize photodegradation, it is best to work with the compound under subdued lighting or in amber glassware.

Understanding the Stability of this compound: Degradation Pathways

The stability of DEABP is influenced by several factors, including pH, exposure to light, and the presence of oxidizing agents. The primary sites of degradation are the phosphonate ester and the aromatic amine.

Hydrolytic Degradation

The diethyl phosphonate ester is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[7] The hydrolysis proceeds in a stepwise manner, first yielding the monoester, ethyl 4-aminobenzylphosphonate, and finally the fully hydrolyzed product, 4-aminobenzylphosphonic acid.[8][9]

  • Acid-catalyzed hydrolysis: In acidic conditions, the phosphoryl oxygen is protonated, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.[10]

  • Base-catalyzed hydrolysis: Under basic conditions, the hydroxide ion directly attacks the electrophilic phosphorus atom.[11]

The rate of hydrolysis is influenced by the substituents on the benzyl ring.[8]

DEABP This compound Monoester Ethyl 4-aminobenzylphosphonate DEABP->Monoester H+ or OH- Ethanol Acid 4-Aminobenzylphosphonic acid Monoester->Acid H+ or OH- Ethanol

Caption: Hydrolytic degradation pathway of DEABP.

Oxidative Degradation

The primary aromatic amine group in DEABP is prone to oxidation. This can be initiated by atmospheric oxygen, especially in the presence of metal ions or light, or by stronger oxidizing agents. Oxidation can lead to a complex mixture of products, including nitroso, nitro, and polymeric species, which are often colored.

DEABP This compound Nitroso Diethyl 4-nitrosobenzylphosphonate DEABP->Nitroso [O] Polymeric Polymeric Products DEABP->Polymeric [O] Nitro Diethyl 4-nitrobenzylphosphonate Nitroso->Nitro [O]

Caption: Potential oxidative degradation pathways of DEABP.

Photodegradation

Aromatic amines are known to be sensitive to light.[12][13] Exposure to UV or even visible light can promote the formation of reactive species, leading to oxidation and polymerization of the amino group. To mitigate photodegradation, DEABP should be stored in light-resistant containers and handled in a light-protected environment.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration of solid material (yellowing/browning) Oxidation or photodegradation of the aromatic amine.Assess purity by HPLC. If impurities are significant, purification (e.g., recrystallization) may be necessary. For future use, store under an inert atmosphere (e.g., argon or nitrogen) and protect from light.
Unexpected peaks in HPLC chromatogram Degradation of the sample or contamination.Identify the degradation products by LC-MS. Review sample preparation and storage procedures. Ensure the mobile phase and solvents are of high purity.[14]
Poor peak shape (tailing) in reverse-phase HPLC Interaction of the basic amino group with residual silanols on the silica-based column packing.[15]Use a mobile phase with a pH that ensures the amino group is protonated (e.g., pH 2-4). Add a competing base, such as triethylamine (TEA), to the mobile phase.[15] Consider using an end-capped column or a column with a different stationary phase.[16]
Drifting retention times in HPLC Changes in mobile phase composition, column temperature, or column equilibration.[17]Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Allow sufficient time for column equilibration between runs.[17]
Low recovery from sample preparation Adsorption of the compound onto glassware or filter materials. Degradation during sample processing.Silanize glassware to reduce adsorption. Check the compatibility of filter materials. Minimize exposure to harsh conditions (e.g., high temperature, extreme pH) during sample preparation.

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a general procedure for assessing the stability of DEABP under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of DEABP in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of approximately 1 mg/mL.

2. Stress Conditions:

  • Hydrolytic Stability:

    • Acidic: Dilute the stock solution with 0.1 N HCl.

    • Basic: Dilute the stock solution with 0.1 N NaOH.

    • Neutral: Dilute the stock solution with purified water.

  • Oxidative Stability:

    • Dilute the stock solution with a solution of 3% hydrogen peroxide.

  • Photostability:

    • Expose a solution of DEABP in a transparent container to a calibrated light source (e.g., UV lamp or a photostability chamber).

  • Thermal Stability:

    • Store the solid compound and solutions at elevated temperatures (e.g., 40°C, 60°C).

3. Time Points:

  • Analyze the samples at initial (t=0) and various time points (e.g., 24, 48, 72 hours, or longer for thermal stability).

4. HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) can be a good starting point.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Calculate the percentage of DEABP remaining at each time point relative to the initial concentration.

  • Identify and quantify any significant degradation products.

cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) Stock->Stress HPLC HPLC Analysis Stress->HPLC Analyze at time points Data Data Analysis HPLC->Data

Caption: Workflow for stability assessment of DEABP.

Protocol 2: Identification of Degradation Products by LC-MS

1. Sample Preparation:

  • Use the stressed samples from Protocol 1.

2. LC-MS Analysis:

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass measurements).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound.

  • LC Conditions: Use similar LC conditions as in Protocol 1 to allow for correlation of retention times.

  • MS Analysis:

    • Perform a full scan to detect all ions.

    • Perform fragmentation analysis (MS/MS) on the parent ion and any detected degradation products to aid in structural elucidation.

3. Data Interpretation:

  • Propose structures for the degradation products based on their mass-to-charge ratios and fragmentation patterns. For example:

    • Hydrolysis to the monoester would result in a mass loss of 28 Da (C2H4).

    • Hydrolysis to the phosphonic acid would result in a mass loss of 56 Da (C4H8).

    • Oxidation to the nitroso compound would result in a mass increase of 15 Da (O - H).

    • Oxidation to the nitro compound would result in a mass increase of 30 Da (O2 - H2).

Summary of Potential Degradation Products

Degradation Pathway Potential Product Molecular Weight Change
Hydrolysis (Step 1) Ethyl 4-aminobenzylphosphonate-28.03
Hydrolysis (Step 2) 4-Aminobenzylphosphonic acid[18][19]-56.06
Oxidation Diethyl 4-nitrosobenzylphosphonate+14.99
Oxidation Diethyl 4-nitrobenzylphosphonate+29.99

References

Technical Support Center: Troubleshooting Low Reactivity of Diethyl 4-aminobenzylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Diethyl 4-aminobenzylphosphonate. This guide is designed for researchers, scientists, and drug development professionals who may encounter reactivity challenges during their experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your work. This document is structured as a series of frequently asked questions (FAQs) to directly address common issues.

FAQ 1: My Horner-Wadsworth-Emmons (HWE) reaction with this compound has a very low or no yield. What is the primary cause?

This is the most common issue reported. The low reactivity is almost always linked to inefficient deprotonation of the phosphonate at the carbon alpha to the phosphorus atom.

The Underlying Chemistry: An Issue of Acidity

The reactivity of a phosphonate in the Horner-Wadsworth-Emmons (HWE) reaction hinges on the successful formation of a stabilized carbanion (a nucleophile) after deprotonation by a base.[1][2] The acidity of the methylene (CH₂) protons on this compound is significantly influenced by the electronic properties of the aromatic ring substituent.

In this specific case, the 4-amino (-NH₂) group is a strong electron-donating group (EDG) . It pushes electron density into the benzene ring through resonance, which in turn destabilizes the negative charge of the carbanion that would form upon deprotonation. This decreased stability of the conjugate base means the corresponding acid (the phosphonate) is weaker (i.e., the C-H bond is less acidic). Consequently, a stronger base is required for efficient deprotonation compared to phosphonates with electron-withdrawing groups.[3]

Caption: Electron-donating effect of the amino group on proton acidity.

FAQ 2: Given the low acidity, which base should I use and under what conditions?

Standard bases like triethylamine (TEA) or even DBU with LiCl may be insufficient. Your choice of base is the most critical parameter to optimize.

Troubleshooting Workflow: Base Selection

A logical approach to solving this issue is to systematically increase the strength of the base.

G start Low/No Product Yield check_base Is the base strong enough for deprotonation? start->check_base use_stronger_base Action: Switch to a stronger base (e.g., NaH, LiHMDS, n-BuLi) check_base->use_stronger_base No check_temp Is the reaction temperature optimal? check_base->check_temp Yes use_stronger_base->check_temp increase_temp Action: Gradually increase temperature (e.g., from -78°C to 0°C or RT) check_temp->increase_temp No check_reagents Are reactants pure and anhydrous? check_temp->check_reagents Yes increase_temp->check_reagents purify_reagents Action: Purify aldehyde/ketone. Ensure phosphonate and solvent are dry. check_reagents->purify_reagents No success Reaction Proceeds check_reagents->success Yes purify_reagents->success

Caption: Systematic troubleshooting workflow for low HWE reaction yield.

Recommended Bases for this compound

BasepKa (Conjugate Acid)Typical ConditionsKey Considerations
Sodium Hydride (NaH) ~361.1 - 1.2 eq., Anhydrous THF or DME, 0 °C to RT, 30-60 min deprotonationGood starting point. Heterogeneous reaction; ensure good stirring. Use a mineral oil dispersion and handle under inert gas.[4]
Lithium Hexamethyldisilazide (LiHMDS) ~261.1 eq., Anhydrous THF, -78 °C to 0 °CSoluble and very strong, but non-nucleophilic. Good for substrates with sensitive functional groups.[3]
n-Butyllithium (n-BuLi) ~501.1 eq., Anhydrous THF, -78 °CExtremely strong and effective. Can act as a nucleophile, potentially reacting with sensitive substrates. Titrate before use.
Masamune-Roush (LiCl + Amine Base) (DBU: ~13.5)LiCl (1.2 eq), DBU (1.2 eq), Anhydrous MeCN or THFA milder option for base-sensitive aldehydes.[1][5] May still be insufficient for this specific phosphonate, but worth trying if stronger bases cause decomposition.

Experimental Protocol: Deprotonation and Carbonyl Addition

This protocol outlines the critical first steps of the HWE reaction.

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add this compound (1.1 eq.) to the flask.

  • Solvent: Dissolve the phosphonate in anhydrous tetrahydrofuran (THF).

  • Deprotonation:

    • Cool the solution to the appropriate temperature (e.g., 0 °C for NaH; -78 °C for n-BuLi or LiHMDS).

    • Add the strong base (e.g., NaH, 1.2 eq.) portion-wise.

    • Stir the mixture for 30-60 minutes to ensure complete formation of the carbanion.[3] You may observe a color change.

  • Carbonyl Addition: Slowly add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF to the phosphonate carbanion solution.[3]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion, monitoring by Thin-Layer Chromatography (TLC) or LC-MS.[3]

FAQ 3: I am using a strong base, but the reaction is still sluggish or incomplete. What else can I optimize?

Beyond base selection, temperature and reactant integrity are crucial.

  • Temperature Optimization: The rate of carbanion addition to the carbonyl is temperature-dependent.[3] While many HWE reactions are initiated at low temperatures (-78 °C) to control side reactions, gentle warming may be necessary to drive the reaction to completion. If you start at -78 °C, try allowing the reaction to warm to 0 °C or even room temperature and monitor its progress. Some HWE reactions show improved yields with gentle heating.[3]

  • Reagent Purity and Anhydrous Conditions:

    • Water: Trace amounts of water will quench the strong base and the phosphonate carbanion. Ensure all glassware is oven- or flame-dried and that all solvents are anhydrous.

    • Aldehyde/Ketone Quality: Impurities in the carbonyl compound can inhibit the reaction. Purify it by distillation or chromatography before use if its purity is questionable.[4]

    • Phosphonate Integrity: Ensure your this compound has been stored correctly (at 4°C, protected from moisture) to prevent degradation.[6][7]

FAQ 4: My desired alkene product is forming, but I'm also getting significant side products. How can I minimize these?

Side reactions often compete with the desired HWE pathway, especially when using strong bases.

  • Issue: Aldehyde Self-Condensation (Aldol Reaction): The strong base can deprotonate the α-carbon of the aldehyde (if it has one), leading to self-condensation.

    • Solution: Employ "inverse addition." Add the aldehyde/ketone solution slowly to the pre-formed phosphonate carbanion solution at low temperature.[3] This ensures that the aldehyde is always in the presence of an excess of the phosphonate nucleophile, favoring the HWE reaction over self-condensation.

  • Issue: Michael Addition: If your product is an α,β-unsaturated ketone, the highly nucleophilic phosphonate carbanion can potentially add to your product in a 1,4-Michael addition.

    • Solution: Monitor the reaction closely by TLC/LC-MS and stop it as soon as the starting material is consumed. Lowering the reaction temperature can also help disfavor this pathway.

FAQ 5: How do I properly handle and characterize this compound?

Proper handling and characterization ensure that you are starting with a pure, viable reagent.

  • Storage and Handling:

    • Store the compound at 4°C in a tightly sealed container to protect it from moisture and air.[6][7]

    • It is soluble in organic solvents like methylene chloride, acetone, and THF but insoluble in water.[8][9]

    • Handle in accordance with good industrial hygiene and safety practices.[10]

  • Characterization (¹H and ³¹P NMR): Verifying the identity and purity of your starting material is a critical first step. While specific shifts can vary slightly based on solvent, typical NMR characteristics for similar benzylphosphonates provide a good reference.

    • ³¹P NMR: Expect a single peak around δ 26.5 ppm . This is a definitive test for the phosphonate group.[11]

    • ¹H NMR:

      • Aromatic Protons: Two sets of doublets in the aromatic region (approx. δ 6.6-7.2 ppm).

      • Methylene Protons (-CH₂-P): A doublet around δ 3.1-3.2 ppm due to coupling with the phosphorus atom (JH-P ≈ 22 Hz).[11]

      • Ethoxy Protons (-O-CH₂-CH₃): A doublet of quartets around δ 3.9-4.1 ppm due to coupling with both the adjacent methyl protons and the phosphorus atom.[11]

      • Ethoxy Protons (-O-CH₂-CH₃): A triplet around δ 1.2-1.3 ppm .[11]

      • Amino Protons (-NH₂): A broad singlet, the chemical shift of which can vary depending on concentration and solvent.

By systematically addressing these key areas—deprotonation efficiency, reaction conditions, and reagent integrity—you can successfully troubleshoot and optimize reactions involving this compound.

References

Technical Support Center: Purification of Diethyl 4-aminobenzylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Diethyl 4-aminobenzylphosphonate. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common purification challenges. We will delve into the causality behind experimental choices, offering robust, self-validating protocols to ensure you achieve the highest purity for your critical applications.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, storage, and analysis of this compound.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The purity of your final product is intrinsically linked to its synthesis, which is most commonly the Michaelis-Arbuzov reaction.[1][2] This reaction involves treating a 4-aminobenzyl halide with triethyl phosphite.[3] Consequently, the primary impurities include:

  • Unreacted Starting Materials: Residual 4-aminobenzyl halide and, more commonly, excess triethyl phosphite.[1][4]

  • Reaction Byproducts: Ethyl halide is formed stoichiometrically during the reaction.[1] Oxidation of the phosphite starting material can also lead to triethyl phosphate.[4]

  • Hydrolysis Products: The phosphonate ester is susceptible to hydrolysis, especially in the presence of acid or base, yielding the phosphonic acid monoester or the fully hydrolyzed phosphonic acid.[5][6] The acidic surface of standard silica gel can catalyze this degradation during chromatography.[5]

  • Oxidation Products: The 4-amino group is prone to oxidation, which can lead to colored impurities, especially upon exposure to air and light.

Q2: How should I properly store this compound to prevent degradation?

A2: Proper storage is critical to maintain the integrity of the compound. Due to the susceptibility of the amino group to oxidation and the ester to hydrolysis, we recommend the following:

  • Temperature: Store at 4°C.[7][8]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed, amber glass vial to protect from light and moisture.[8]

  • Purity: Ensure the material is free from acidic or basic residues before long-term storage, as these can catalyze hydrolysis.[5]

Q3: What are the most effective analytical techniques for assessing the purity of my compound?

A3: A multi-technique approach is essential for a comprehensive purity assessment.[1]

  • ³¹P NMR Spectroscopy: This is the most powerful technique for this class of compounds. It allows for clear differentiation and quantification of the starting triethyl phosphite, the desired phosphonate product, and potential phosphate or phosphonic acid impurities due to their distinct chemical shifts.[4][9]

  • ¹H NMR Spectroscopy: Provides detailed structural information and can be used to identify and quantify both starting materials and byproducts.[1]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying non-volatile impurities. A reverse-phase C18 column with a UV detector is a standard method for determining purity as a percentage of the total peak area.[1][9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities.[1]

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during the purification process.

Q4: My final product is a persistent oil or a solid with a low/broad melting point, but NMR suggests it's mostly correct. What's wrong?

A4: This is a classic sign of residual, non-volatile impurities. The most likely culprit is unreacted triethyl phosphite or its oxidized form, triethyl phosphate. While ¹H NMR may look clean due to overlapping ethoxy signals, ³¹P NMR will definitively show these impurities. Triethyl phosphite has a boiling point of 156°C, making it difficult to remove completely under standard rotary evaporation conditions.

Solution:

  • High-Vacuum Distillation: If your crude material is thermally stable, you can remove excess triethyl phosphite by distillation under reduced pressure before attempting other purification methods.[4][10]

  • Optimized Chromatography: If distillation is not feasible, meticulous column chromatography is required. A shallow solvent gradient is key to resolving the product from these closely-eluting impurities. See Protocol 1 for details.

  • Chemical Conversion: A less common but effective strategy is to oxidize the residual triethyl phosphite to the more polar triethyl phosphate using a mild oxidant. The resulting phosphate is often easier to separate via chromatography or extraction.[4]

Q5: My product has a yellow or brownish tint. How can I remove the color?

A5: Discoloration is almost always due to the oxidation of the 4-amino group, forming highly conjugated, colored species. This is exacerbated by prolonged exposure to air, light, or residual acid from the synthesis.

Solution:

  • Recrystallization with Charcoal: If your product is solid (Melting Point: 90-94°C[11]), recrystallization is highly effective. Adding a small amount of activated charcoal to the hot, dissolved solution can adsorb the colored impurities. Filter the hot solution through a pad of Celite® to remove the charcoal before allowing it to cool. See Protocol 2 .

  • Acid-Base Extraction: This technique can also help. Dissolving the crude product in an organic solvent and washing with a mild aqueous acid will protonate the desired amine, moving it to the aqueous layer while many colored, non-basic impurities remain in the organic phase. Subsequent basification of the aqueous layer will recover your product. See Protocol 3 .

Q6: I ran a silica gel column and now my ³¹P NMR shows a new peak around 15-20 ppm, downfield from my product peak. What happened?

A6: You are likely observing hydrolysis of your diethyl phosphonate ester on the silica column.[5] Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the cleavage of one of the P-O-C ethyl ester bonds, forming the corresponding phosphonic acid monoester.[6][12]

Solution:

  • Use Neutralized Silica: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, like triethylamine in your eluent (e.g., 0.5-1% triethylamine in ethyl acetate/hexane). This neutralizes the acidic sites and significantly suppresses hydrolysis.

  • Minimize Contact Time: Do not let your compound sit on the column for extended periods. Run the chromatography as efficiently as possible.

  • Alternative Purification: If hydrolysis remains a problem, consider recrystallization (Protocol 2 ) or acid-base extraction (Protocol 3 ) as primary purification methods, as they avoid contact with silica gel.

Q7: How do I effectively remove the unreacted 4-aminobenzyl halide starting material?

A7: The starting halide is typically less polar than the desired phosphonate product. However, their polarities can be quite similar, making chromatographic separation challenging.

Solution:

  • Acid-Base Extraction: This is the most definitive method. The starting halide is a neutral organic compound, whereas your product has a basic amino group.[13] By performing an acid wash, your product will be extracted into the aqueous phase as a salt, leaving the neutral halide in the organic layer. This provides a clean and efficient separation. Refer to Protocol 3 .

  • Careful Chromatography: If you must use chromatography, a long column with a very shallow gradient and careful monitoring of fractions by TLC is required. The product should have a lower Rf value (be more polar) than the starting halide.

Part 3: Detailed Purification Protocols

These protocols provide step-by-step guidance for the most effective purification techniques.

Protocol 1: Flash Column Chromatography

This method is best for separating the product from impurities of different polarities, such as starting materials or less-polar byproducts.

Materials:

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Glass column, collection tubes, TLC plates

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 9:1 Hexanes/EtOAc). To prevent on-column hydrolysis, add 0.5% TEA to your eluent system.[5]

  • Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel ("dry loading") and gently add it to the top of the packed column.

  • Elution:

    • Begin eluting with a low-polarity solvent mixture (e.g., 8:2 Hexanes/EtOAc + 0.5% TEA).

    • Gradually increase the polarity of the eluent (e.g., to 1:1 Hexanes/EtOAc). A typical gradient can be found in the literature for similar compounds.[14]

    • Collect fractions and monitor them by TLC, staining with potassium permanganate or visualizing under UV light.

  • Isolation: Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This is the ideal method for removing colored impurities and achieving high purity for solid products.[15]

Materials:

  • Solvents (e.g., Ethyl Acetate, Hexanes, Toluene, Isopropanol)

  • Activated charcoal (decolorizing carbon)

  • Celite®

  • Erlenmeyer flasks, heating mantle, filtration apparatus

Procedure:

  • Solvent Selection: The key is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[16] A good starting point is an Ethyl Acetate/Hexanes mixture.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., Ethyl Acetate) dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing a small plug of Celite® to remove the charcoal and any insoluble impurities.

  • Crystallization:

    • If using a single solvent, allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • If using a co-solvent system (e.g., Ethyl Acetate/Hexanes), slowly add the anti-solvent (Hexanes) to the hot solution until it becomes faintly cloudy. Re-heat to clarify, then cool slowly.

  • Isolation: Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 3: Acid-Base Extraction

This powerful technique leverages the basicity of the 4-amino group to separate it from neutral or acidic impurities.[17][18]

Materials:

  • Separatory funnel

  • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)

  • Saturated Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent (e.g., 50 mL of Ethyl Acetate).

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl. Shake vigorously, venting frequently. Allow the layers to separate. The protonated product will move to the aqueous (bottom) layer.

  • Separation: Drain the aqueous layer into a clean flask. Wash the organic layer two more times with 1M HCl, combining all aqueous extracts. The organic layer, containing neutral impurities like unreacted halide, can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M NaOH or saturated NaHCO₃ while stirring until the solution is basic (pH > 9, check with pH paper). The neutral product will precipitate out or form an oily layer.

  • Back-Extraction: Extract the product back into an organic solvent by adding fresh Ethyl Acetate (3 x 50 mL) to the basified aqueous solution in the separatory funnel.

  • Drying and Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified product.

Part 4: Visualization of Concepts and Workflows

Sources of Impurities

The following diagram illustrates the origin of common impurities during the synthesis of this compound.

G cluster_reactants Starting Materials cluster_synthesis Michaelis-Arbuzov Reaction cluster_products Crude Product Mixture 4-aminobenzyl halide 4-aminobenzyl halide Impurity1 Unreacted 4-aminobenzyl halide 4-aminobenzyl halide->Impurity1 Incomplete Reaction Triethyl phosphite Triethyl phosphite MA_Reaction Reaction Conditions (Heat) Triethyl phosphite->MA_Reaction Impurity2 Unreacted Triethyl phosphite Triethyl phosphite->Impurity2 Used in Excess Product This compound MA_Reaction->Product Impurity4 Phosphonic Acid (Hydrolysis) Product->Impurity4 Exposure to H₂O/Acid/Base Impurity3 Triethyl phosphate (Oxidation) Impurity2->Impurity3 Air Exposure

Caption: Origin of impurities in this compound synthesis.

General Purification Workflow

This diagram outlines a logical sequence for purifying the crude product.

G Crude Crude Product (Contains Impurities) A_B_Extraction Protocol 3: Acid-Base Extraction Crude->A_B_Extraction Organic_Waste Neutral Impurities (e.g., Halide Starter) A_B_Extraction->Organic_Waste Organic Phase Aq_Product Aqueous Layer (Protonated Product) A_B_Extraction->Aq_Product Aqueous Phase Basify Basify & Re-extract Aq_Product->Basify Partially_Pure Partially Purified Product Basify->Partially_Pure Chromatography Protocol 1: Column Chromatography Partially_Pure->Chromatography If still impure Recrystallize Protocol 2: Recrystallization Partially_Pure->Recrystallize If solid & colored Analysis Purity Analysis (NMR, HPLC, MS) Chromatography->Analysis Recrystallize->Analysis

Caption: Recommended workflow for the purification of the target compound.

Acid-Base Extraction Logic

This diagram details the separation principle of the acid-base extraction protocol.

G cluster_acid_wash Step 1: Wash with 1M HCl cluster_basify Step 2: Basify Aqueous Layer with NaOH cluster_reextract Step 3: Re-extract with Organic Solvent start Crude Mixture in Organic Solvent Product (Basic, R-NH₂) Impurity (Neutral, Imp-N) layers1 Organic Layer Aqueous Layer Imp-N Product Salt (R-NH₃⁺Cl⁻) start:f1->layers1:aq_c Protonation start:f2->layers1:org_c Stays Neutral layers2 Aqueous Layer Precipitated/Oily Product (R-NH₂) layers1:aq_c->layers2:aq_c Deprotonation layers3 Organic Layer Aqueous Waste Pure Product (R-NH₂) Salts (NaCl, H₂O) layers2:aq_c->layers3:org_c Phase Transfer

Caption: Separation principle of the acid-base extraction method.

References

Diethyl 4-aminobenzylphosphonate handling and storage best practices

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with Diethyl 4-aminobenzylphosphonate (CAS No. 20074-79-7). It provides essential information on best practices for handling and storage, alongside detailed troubleshooting guides and frequently asked questions to ensure experimental success and laboratory safety.

Core Concepts: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the stability of this compound and the safety of laboratory personnel. The compound is stable under recommended conditions, but deviations can lead to degradation and compromise experimental integrity.[1]

1.1 Personal Protective Equipment (PPE) and Handling

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory to prevent skin contact.[1][2] In case of contact, immediately wash the affected area with plenty of soap and water.[3]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. However, if dust or aerosols are generated, use a NIOSH/MSHA-approved respirator with a particle filter.[1]

  • General Hygiene: Avoid breathing dust or vapors.[1] Do not ingest. Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.[3]

1.2 Storage and Stability

To maintain the compound's integrity, adhere to the following storage conditions.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[1][2] Some suppliers recommend refrigerated storage at 4°C.[4]Prevents thermal degradation and slows potential side reactions.
Atmosphere Keep container tightly closed.[1][2]Protects from atmospheric moisture which can cause hydrolysis and from oxygen which can lead to oxidation of the amino group.
Incompatibilities Store away from strong oxidizing agents.[1]The amino group can be oxidized, leading to impurities and potentially hazardous reactions.
Ventilation Store in a well-ventilated area.[2]Ensures that any potential off-gassing does not accumulate.
Frequently Asked Questions (FAQs)

A quick-reference guide to the most common inquiries about this compound.

Q1: What are the physical properties of this compound? A1: It is typically a colorless to pale yellow liquid or solid.[5] It has a melting point of 90-94°C and is generally insoluble in water but soluble in organic solvents such as methylene chloride, acetone, and benzene.[6][7]

Q2: What are the primary hazards associated with this compound? A2: According to the Globally Harmonized System (GHS) classifications, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8] It is crucial to use appropriate PPE to mitigate these risks.

Q3: Is this compound stable at room temperature? A3: Yes, this compound is stable under normal, ambient conditions.[1] However, for long-term storage, keeping it in a cool, dry, and tightly sealed container is the best practice to prevent degradation.[1][2]

Q4: What are the common uses of this compound? A4: It is primarily used as a laboratory chemical and an intermediate in synthetic organic chemistry.[2][5] Its bifunctional nature (an amino group and a phosphonate ester) makes it a valuable building block for synthesizing more complex molecules, including potential pharmaceuticals and agrochemicals.[5][7] For instance, it is used as a reagent in the preparation of [4-(tetradecanoylamino)benzyl]phosphonic acid.[7]

Troubleshooting Experimental Issues

This section addresses specific problems that may be encountered during the use of this compound in chemical reactions.

Problem 1: Low or No Yield in N-Acylation or N-Alkylation Reactions

  • Potential Cause 1: Reagent Purity & Moisture. The amino group's nucleophilicity can be hampered by impurities. Moisture in the reaction solvent or on glassware can hydrolyze reagents or the phosphonate ester itself.

    • Recommended Solution: Ensure all reagents are of high purity. Use anhydrous solvents and dry glassware under an oven or with a flame under an inert atmosphere. The reaction itself should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.[9]

  • Potential Cause 2: Inappropriate Base or Reaction Conditions. For reactions requiring a base to deprotonate the amine or scavenge acid byproducts (like HCl from an acyl chloride), an incorrect choice of base can hinder the reaction.

    • Recommended Solution: For N-acylation with acyl chlorides, a non-nucleophilic organic base like triethylamine or pyridine is typically used. Ensure the base is added at the correct stoichiometry. Optimize the reaction temperature; some reactions may require cooling to control exotherms, while others may need heating to proceed. Monitor reaction progress using Thin-Layer Chromatography (TLC).

Problem 2: Product is Discolored (Yellow/Brown) and Shows Multiple Spots on TLC

  • Potential Cause: Oxidation or Side Reactions. The primary amino group on the aromatic ring is susceptible to oxidation, which can produce colored impurities. At elevated temperatures, side reactions may also occur.

    • Recommended Solution: Conduct the reaction under a strictly inert atmosphere (N₂ or Ar) to minimize oxidation.[9] If the reaction requires heat, use the lowest effective temperature and minimize the reaction time. Purification via flash column chromatography is often necessary to remove colored impurities.

Problem 3: Difficulty Purifying the Final Product

  • Potential Cause 1: Co-elution of Starting Material or Byproducts. The polarity of your desired product might be very similar to that of unreacted this compound or other byproducts, making separation by column chromatography challenging.

    • Recommended Solution: Systematically screen different solvent systems for TLC to find one that provides optimal separation between your product and the impurities. A gradient elution (gradually increasing solvent polarity) during column chromatography can improve separation.[10] If chromatography fails, consider recrystallization from a suitable solvent or solvent mixture.

  • Potential Cause 2: Product Instability on Silica Gel. The amino group can interact strongly with the acidic silica gel, sometimes leading to streaking on the TLC plate or decomposition during column chromatography.

    • Recommended Solution: Treat the silica gel with a small amount of triethylamine (~1% v/v) in your eluent. This deactivates the acidic sites on the silica and can significantly improve the chromatography of basic compounds.

Experimental Protocol: N-Acylation of this compound

This protocol provides a general procedure for the acylation of the amino group, a common transformation for this reagent.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Prepare Reagents - this compound - Acyl Chloride (1.05 eq) - Triethylamine (1.1 eq) - Anhydrous DCM prep_glass 2. Dry Glassware - Round-bottom flask - Stir bar - Septum setup 3. Reaction Setup - Dissolve phosphonate in DCM - Add Triethylamine - Place under N2 atmosphere prep_glass->setup addition 4. Reagent Addition - Cool flask to 0°C - Add Acyl Chloride dropwise setup->addition react 5. Reaction - Stir at 0°C for 30 min - Warm to RT and stir for 2-4h - Monitor by TLC addition->react quench 6. Quench & Wash - Add water - Separate organic layer - Wash with brine react->quench dry 7. Dry & Concentrate - Dry organic layer (Na2SO4) - Filter and evaporate solvent quench->dry purify 8. Purify - Flash column chromatography dry->purify final_product Pure Product purify->final_product Characterize (NMR, MS)

Caption: Workflow for N-Acylation of this compound.

Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.1 eq) to the solution and cool the flask to 0°C in an ice bath.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (1.05 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the disappearance of the starting material by TLC (a typical eluent system is ethyl acetate/hexanes). The reaction is usually complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

References

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Characterization of Diethyl 4-aminobenzylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

Diethyl 4-aminobenzylphosphonate (D4ABP) is a key intermediate in synthetic organic chemistry, finding applications in the development of novel pharmaceuticals and agrochemicals.[1] Its structure presents a distinct analytical challenge, incorporating multiple functional groups: a primary aromatic amine, a flexible diethyl phosphonate ester, and a p-substituted benzene ring. Accurate and unambiguous structural confirmation is paramount for ensuring purity, validating synthetic pathways, and meeting regulatory requirements.

While several analytical techniques can provide structural information, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for its ability to deliver a complete, atom-by-atom map of the molecular architecture in solution. This guide provides an in-depth, experience-driven walkthrough of the complete ¹H and ¹³C NMR characterization of D4ABP. We will move beyond simple data reporting to explain the causality behind experimental choices and demonstrate how a multi-faceted NMR approach provides a self-validating system for structural elucidation.

The Characterization Workflow: From Sample to Structure

A robust characterization workflow ensures data integrity and leads to an unambiguous structural assignment. The process involves meticulous sample preparation, acquisition of primary 1D NMR data, detailed spectral interpretation, and, where necessary, orthogonal verification.

G cluster_0 NMR Analysis cluster_1 Verification & Finalization Prep Step 1: Sample Preparation (5-10 mg in 0.6 mL CDCl₃) Acq_1D Step 2: 1D NMR Acquisition (¹H, ¹³C{¹H}, ³¹P) Prep->Acq_1D Instrument Loading Analysis Step 3: Spectral Interpretation (Chemical Shifts & J-couplings) Acq_1D->Analysis Data Processing Acq_2D Step 4 (Optional): 2D NMR (COSY, HSQC for ambiguity) Analysis->Acq_2D Resolve Overlap/ Ambiguity Ortho Step 5: Orthogonal Verification (e.g., Mass Spectrometry) Analysis->Ortho Hypothesis Testing Acq_2D->Analysis Confirm Assignments Report Step 6: Final Structure Confirmation Ortho->Report Data Congruence

Figure 1: A logical workflow for the comprehensive structural characterization of this compound.

Part 1: ¹H NMR Spectroscopy - Probing the Proton Environment

The ¹H NMR spectrum provides the initial, high-sensitivity overview of the molecule's proton environments. The key is not just to identify the signals but to understand why they appear at specific chemical shifts and with particular splitting patterns. The electron-donating amino group and the electron-withdrawing phosphonate group exert opposing electronic effects on the aromatic ring, creating a distinct and informative spectral signature.

Expected ¹H NMR Spectral Features:
  • Diethyl Phosphonate Group (-O-CH₂-CH₃): This moiety gives rise to two characteristic signals.

    • Methyl Protons (H-1): A triplet around 1.2-1.3 ppm . The signal is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).

    • Methylene Protons (H-2): A complex multiplet, specifically a doublet of quartets, typically found around 3.9-4.1 ppm . This pattern arises because these protons are coupled to both the three methyl protons (quartet, ³JHH ≈ 7 Hz) and the phosphorus-31 nucleus (doublet, ³JHP ≈ 7 Hz).[2][3] This distinct "dq" pattern is a hallmark of a diethyl phosphonate group.

  • Benzylic Protons (-CH₂-P):

    • Methylene Protons (H-4): A doublet appearing around 3.1-3.2 ppm . This signal is shifted downfield due to the influence of the aromatic ring and the phosphorus atom. Crucially, it appears as a doublet, not a singlet, due to coupling with the phosphorus-31 nucleus (²JHP ≈ 22 Hz).[4] The magnitude of this two-bond coupling is a key diagnostic feature.

  • Aromatic Ring Protons: The para-substitution pattern leads to a deceptively simple-looking system, often referred to as an AA'BB' system.

    • Protons Ortho to -NH₂ (H-6): A doublet around 6.6-6.7 ppm . These protons are shielded by the strong electron-donating effect of the amino group, shifting them significantly upfield.

    • Protons Meta to -NH₂ (H-5): A doublet around 7.0-7.1 ppm . These protons are less affected by the amino group and appear further downfield. The coupling constant between these adjacent aromatic protons (³JHH) is typically 7-8 Hz.

  • Amino Protons (-NH₂):

    • Amine Protons (H-7): A broad singlet that can appear over a wide range (~3.5-4.5 ppm ). Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. A D₂O shake experiment can be used for confirmation; the addition of a drop of D₂O will cause the -NH₂ signal to disappear as the protons are exchanged for deuterium.[5]

img

Figure 2: Structure of this compound with proton numbering corresponding to the text.

Part 2: ¹³C NMR Spectroscopy - Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule. A key feature in organophosphorus compounds is the presence of C-P coupling, which provides invaluable connectivity information.[6] In a standard proton-decoupled ¹³C spectrum, every carbon signal will appear as a doublet (or a multiplet if coupled to other nuclei as well), with the magnitude of the J-coupling constant decreasing as the number of bonds between the carbon and phosphorus atom increases.

Expected ¹³C NMR Spectral Features:
  • Diethyl Phosphonate Carbons (-O-CH₂-CH₃):

    • Methyl Carbon (C-1): A doublet around 16.5 ppm . This carbon is three bonds away from the phosphorus, exhibiting a small coupling constant (³JCP ≈ 6 Hz).[7]

    • Methylene Carbon (C-2): A doublet around 62.3 ppm . This carbon is two bonds from the phosphorus atom and shows a slightly larger coupling (²JCP ≈ 7 Hz).[7]

  • Benzylic Carbon (-CH₂-P):

    • Methylene Carbon (C-4): A doublet around 33-34 ppm . This signal is the most diagnostic in the aliphatic region. As this carbon is directly bonded to phosphorus, it exhibits a very large one-bond coupling constant (¹JCP ≈ 138-140 Hz ).[6][7] Identifying this large splitting is a definitive confirmation of the C-P bond.

  • Aromatic Ring Carbons: The chemical shifts are influenced by the electronic effects of both the amino and the benzylphosphonate substituents. The chemical shift of the para carbon (C-7) is a particularly useful indicator of the electron-donating strength of the amino group.[8][9]

    • C-7 (para to benzyl): Around 145 ppm . This carbon, directly attached to the nitrogen, is significantly deshielded.

    • C-8 (ipso to benzyl): Around 122 ppm . This carbon's chemical shift is influenced by the phosphonate group.

    • C-5 (meta to -NH₂): Around 131 ppm .

    • C-6 (ortho to -NH₂): Around 115 ppm . This carbon is strongly shielded by the amino group.

Data Summary and Comparison

The following tables summarize the expected NMR data for this compound in a standard deuterated solvent like CDCl₃. This data serves as a benchmark for experimental results.

Table 1: Expected ¹H NMR Data

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (-CH₃)~ 1.25Triplet (t)³JHH ≈ 7.1
H-2 (-OCH₂-)~ 4.05Doublet of Quartets (dq)³JHH ≈ 7.1, ³JHP ≈ 7.0
H-4 (-CH₂-P)~ 3.15Doublet (d)²JHP ≈ 22.0
H-6 (Ar-H)~ 6.65Doublet (d)³JHH ≈ 8.0
H-5 (Ar-H)~ 7.05Doublet (d)³JHH ≈ 8.0
H-7 (-NH₂)~ 3.80Broad Singlet (br s)-

Table 2: Expected ¹³C NMR Data

Carbon AssignmentChemical Shift (δ, ppm)Multiplicity (due to P)Coupling Constant (J, Hz)
C-1 (-CH₃)~ 16.5Doublet (d)³JCP ≈ 6.2
C-2 (-OCH₂-)~ 62.3Doublet (d)²JCP ≈ 6.6
C-4 (-CH₂-P)~ 33.9Doublet (d)¹JCP ≈ 137.9
C-6 (Ar-C)~ 115.0Doublet (d)³JCP ≈ 3.0
C-8 (Ar-C)~ 122.5Doublet (d)¹JCP ≈ 9.5
C-5 (Ar-C)~ 131.0Doublet (d)²JCP ≈ 6.7
C-7 (Ar-C)~ 145.5Doublet (d)⁴JCP ≈ 3.0

Note: The aromatic assignments are predictive and can be definitively confirmed with 2D NMR techniques like HSQC and HMBC. The C-P coupling constants for the aromatic carbons are estimations based on similar structures.[7]

Comparison with Orthogonal Analytical Techniques

While NMR provides the most detailed structural map, other techniques offer complementary and confirmatory data.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. For D4ABP (C₁₁H₁₈NO₃P), the expected monoisotopic mass is 243.1024 g/mol .[10][11] High-resolution mass spectrometry (HRMS) can confirm the elemental composition, providing strong evidence for the molecular formula.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. The spectrum of D4ABP would be expected to show characteristic stretches for N-H bonds (a doublet around 3300-3400 cm⁻¹ for the primary amine), P=O bond (a strong absorption around 1200-1250 cm⁻¹), and C-O bonds (around 1000-1050 cm⁻¹).[12]

  • ³¹P NMR Spectroscopy: This technique is specific to the phosphorus nucleus and is highly valuable for organophosphorus compounds. For D4ABP, a single signal is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for diethyl benzylphosphonates typically appears around δ 24-27 ppm (referenced to 85% H₃PO₄).[7][13]

Standardized Experimental Protocol

Reproducibility is the cornerstone of scientific integrity. Adhering to a standardized protocol ensures that data is comparable across different experiments and laboratories.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the this compound sample. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[2] c. Ensure the sample is completely dissolved. Gentle vortexing may be applied. d. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, although referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is common practice.

2. NMR Data Acquisition: a. The following parameters are typical for a 400 or 500 MHz spectrometer. b. ¹H NMR: i. Pulse Program: Standard single pulse (zg30). ii. Spectral Width: ~16 ppm. iii. Acquisition Time: ~3-4 seconds. iv. Relaxation Delay (d1): 2-5 seconds. v. Number of Scans: 8-16 scans. c. ¹³C{¹H} NMR (Proton Decoupled): i. Pulse Program: Standard single pulse with proton decoupling (zgpg30). ii. Spectral Width: ~240 ppm. iii. Acquisition Time: ~1-2 seconds. iv. Relaxation Delay (d1): 2 seconds. v. Number of Scans: 1024-4096 scans, depending on sample concentration.

3. Data Processing: a. Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to improve the signal-to-noise ratio. b. Perform Fourier transformation. c. Phase correct the spectrum manually. d. Calibrate the chemical shift axis to the residual solvent signal or internal standard. e. Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

Conclusion

The comprehensive NMR analysis of this compound is a prime example of applying fundamental spectroscopic principles to achieve unambiguous structural elucidation. By understanding the interplay of electronic effects, spin-spin coupling, and the diagnostic power of heteroatom-carbon interactions (¹JCP), a researcher can confidently verify the identity and purity of this important synthetic intermediate. The combination of ¹H, ¹³C, and ³¹P NMR, supported by orthogonal methods like mass spectrometry, constitutes a robust, self-validating workflow essential for professionals in chemical synthesis and drug development.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Diethyl 4-aminobenzylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of molecules is paramount. Diethyl 4-aminobenzylphosphonate (D4ABP), a key intermediate in the synthesis of various biologically active compounds, demands robust analytical methodologies to ensure its identity, purity, and stability.[1][2] This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the analysis of D4ABP, offering field-proven insights and detailed experimental protocols. We will explore the nuances of Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS), and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS), while also presenting viable alternative analytical strategies.

Understanding this compound: A Snapshot

Before delving into the analytical techniques, a foundational understanding of the target molecule is crucial.

Chemical PropertyValue
Molecular Formula C₁₁H₁₈NO₃P
Molecular Weight 243.24 g/mol [3]
CAS Number 20074-79-7[3]
Appearance White to cream or pale brown crystals or powder[4]
Solubility Soluble in methylene chloride, acetone, and benzene; Insoluble in water[3]

Mass Spectrometry Approaches: A Comparative Analysis

Mass spectrometry is a cornerstone technique for the structural elucidation and quantification of small molecules. The choice of ionization source and mass analyzer significantly impacts the quality and nature of the data obtained.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile Analytes

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given D4ABP's characteristics, it is amenable to GC-MS analysis, often with derivatization to enhance volatility and thermal stability, although direct analysis is also possible.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetone.

    • Perform a serial dilution to a final concentration of 10 µg/mL in acetone.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

    • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

    • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 20°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Electron ionization is a "hard" ionization technique, leading to extensive fragmentation. For D4ABP, the molecular ion peak at m/z 243 is expected to be observed.[2] The fragmentation is primarily driven by the cleavage of bonds adjacent to the phosphonate group and the aromatic ring.

  • m/z 243 [M]⁺•: The molecular ion.

  • m/z 106 [C₇H₈N]⁺: This is often the base peak, resulting from the cleavage of the C-P bond, forming the stable 4-aminobenzyl cation.[2]

  • m/z 107 [C₇H₉N]⁺•: Resulting from a rearrangement and loss of the diethyl phosphonate radical.

  • Loss of Ethoxy Group (-45 Da): A fragment at m/z 198.

  • Loss of Diethyl Phosphite (-109 Da): A fragment at m/z 134.

Caption: Predicted EI Fragmentation of D4ABP.

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS): The Choice for Polar Molecules

ESI is a "soft" ionization technique, ideal for polar and thermally labile molecules. It typically generates protonated molecules [M+H]⁺ with minimal in-source fragmentation, making it highly suitable for D4ABP. Tandem MS (MS/MS) is then used to induce and analyze fragmentation, providing detailed structural information.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Dilute to a final concentration of 1 µg/mL in 50:50 methanol:water with 0.1% formic acid.

  • LC-ESI-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).

    • Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent).

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 800 L/hr.

    • Collision Gas: Argon.

    • MS/MS Transitions: Monitor the fragmentation of the precursor ion [M+H]⁺ at m/z 244.

The fragmentation of the protonated molecule [M+H]⁺ (m/z 244) will likely involve neutral losses of ethene and ethanol from the ethyl phosphonate esters, as well as cleavage of the C-P bond.

  • m/z 244 [M+H]⁺: The protonated precursor ion.

  • m/z 216: Loss of ethene (C₂H₄) from an ethoxy group.

  • m/z 198: Loss of ethanol (C₂H₅OH).

  • m/z 170: Subsequent loss of another ethene molecule.

  • m/z 138: The phosphonic acid moiety after loss of the aminobenzyl group.

  • m/z 106: Formation of the 4-aminobenzyl cation, similar to EI fragmentation.

Caption: Predicted ESI-MS/MS Fragmentation of D4ABP.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS: High Throughput Screening

MALDI is another soft ionization technique, particularly useful for high-throughput analysis and imaging. While traditionally used for large biomolecules, its application for small molecules is growing.

  • Sample and Matrix Preparation:

    • Analyte Solution: Prepare a 1 mg/mL solution of this compound in acetone.

    • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid. For organophosphorus compounds, a neutral matrix like 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) can also be effective to minimize unwanted reactions.[5]

  • Sample Spotting:

    • Mix the analyte and matrix solutions in a 1:10 (v/v) ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).

  • MALDI-TOF MS Instrumentation and Conditions:

    • Mass Spectrometer: Bruker ultrafleXtreme MALDI-TOF/TOF (or equivalent).

    • Laser: 337 nm Nitrogen laser.

    • Ionization Mode: Positive ion reflectron mode.

    • Mass Range: m/z 100-500.

    • Laser Fluence: Optimized to obtain good signal-to-noise ratio with minimal fragmentation.

    • Pulsed Ion Extraction: 150 ns.

In MALDI-TOF MS, the primary ion observed should be the protonated molecule [M+H]⁺ at m/z 244. Depending on the matrix and laser energy, some fragmentation similar to ESI-MS/MS might be observed. The choice of matrix is critical to minimize background interference in the low mass range.

Performance Comparison of Mass Spectrometry Techniques

FeatureGC-MS (EI)LC-ESI-MS/MSMALDI-TOF MS
Ionization Principle Electron Impact (Hard)Electrospray (Soft)Laser Desorption (Soft)
Sample Volatility RequiredNot RequiredNot Required
Fragmentation Extensive, provides library searchable spectraControlled, structurally informativeMinimal, can be induced
Sensitivity Good (ng-pg)Excellent (pg-fg)Good (fmol-amol)
Throughput ModerateHigh (with UPLC)Very High
Matrix Effects LowCan be significantHigh
Primary Application Volatile and semi-volatile compound analysisPolar and thermally labile compoundsHigh-throughput screening, imaging

Alternative Analytical Methodologies

While MS provides unparalleled sensitivity and structural information, other techniques offer complementary data and can be more suitable for specific applications like routine purity checks.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification and purity assessment of compounds with a UV chromophore. The aminobenzyl group in D4ABP allows for UV detection. For enhanced sensitivity and resolution, especially for related impurities, derivatization can be employed.

  • Principle: Separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

  • Derivatization: Pre-column derivatization with reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) can be used to attach a highly UV-absorbent or fluorescent tag to the primary amine, significantly improving detection limits.

  • Performance: HPLC-UV offers excellent quantitative performance with high precision and accuracy.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It is particularly well-suited for the analysis of polar and charged molecules like aminophosphonates.

  • Principle: Separation of analytes in a capillary filled with an electrolyte solution under the influence of a high voltage.

  • Advantages: High separation efficiency, short analysis times, and low sample and solvent consumption.

  • Detection: Can be coupled with UV or mass spectrometry detectors. For non-chromophoric aminophosphonates, indirect UV detection or derivatization is necessary.

Quantitative NMR (qNMR) Spectroscopy

NMR spectroscopy is a primary ratio method of measurement and can be used for the absolute quantification of a compound without the need for an identical standard. Both ¹H and ³¹P NMR are applicable to D4ABP.

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.

  • Advantages: High precision and accuracy, provides structural information simultaneously.

  • Considerations: Requires careful selection of a suitable internal standard that does not have overlapping signals with the analyte. For ³¹P qNMR, a suitable phosphorus-containing internal standard is needed.[2][6]

Concluding Remarks: Selecting the Optimal Analytical Strategy

The choice of the analytical technique for this compound depends on the specific research question.

  • For unequivocal identification and structural elucidation , LC-ESI-MS/MS is the gold standard due to its soft ionization and controlled fragmentation.

  • For routine analysis of volatile impurities and initial characterization , GC-MS provides valuable, library-searchable data.

  • For high-throughput screening of synthetic libraries or reaction monitoring, MALDI-TOF MS offers exceptional speed.

  • For accurate quantification and purity determination in quality control environments , HPLC-UV and qNMR are highly reliable and robust methods.

By understanding the principles, strengths, and limitations of each of these techniques, researchers can design and implement the most effective analytical strategy for their work with this compound, ensuring data of the highest quality and integrity.

References

A Comparative Guide to the Reactivity of Diethyl 4-aminobenzylphosphonate and its Analogs in Carbonyl Olefination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Profile of Diethyl 4-aminobenzylphosphonate

This compound (DABP) is an organophosphorus compound distinguished by a phosphonate group and a 4-aminobenzyl substituent.[1] This bifunctional nature—a nucleophilic amino group on the aromatic ring and a phosphorus moiety capable of forming a reactive carbanion—renders it a versatile intermediate in synthetic organic chemistry.[1][2] While its applications span the synthesis of pharmaceuticals and agrochemicals, its reactivity profile, particularly in comparison to other substituted benzylphosphonates, warrants a detailed examination for researchers aiming to optimize synthetic strategies.

This guide provides an in-depth comparison of the reactivity of this compound with phosphonate analogs bearing electron-withdrawing, neutral, and other electron-donating substituents. We will focus primarily on the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of C=C bond formation, to provide a clear, data-driven analysis of how the electronic nature of the aromatic substituent dictates the phosphonate's performance.

Core Principles: The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a fundamental transformation that utilizes a phosphonate-stabilized carbanion to convert aldehydes or ketones into alkenes, typically with a high preference for the (E)-isomer.[3][4] The reaction proceeds through a well-established mechanism, the efficiency of which is critically dependent on the stability of the key phosphonate carbanion intermediate.

The mechanism involves three primary steps:

  • Deprotonation: A base abstracts an α-proton from the phosphonate to form a nucleophilic phosphonate carbanion. The acidity of this proton is paramount.

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon, forming an oxaphosphetane intermediate.[5]

  • Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble dialkyl phosphate salt, which simplifies product purification compared to the classic Wittig reaction.[6]

The rate-limiting step is typically the initial nucleophilic addition of the carbanion to the carbonyl compound.[3] The structure of the phosphonate, specifically the electronic properties of its substituents, directly influences both the ease of carbanion formation and the carbanion's subsequent nucleophilicity.

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Elimination P1 R-CH2-P(O)(OEt)2 Carbanion [R-CH-P(O)(OEt)2]⁻ P1->Carbanion + Base Carbanion2 [R-CH-P(O)(OEt)2]⁻ Base Base Aldehyde R'-CHO Oxaphosphetane Oxaphosphetane Intermediate Carbanion2->Oxaphosphetane + R'-CHO Oxaphosphetane2 Oxaphosphetane Intermediate Alkene R-CH=CH-R'  (E-Alkene) Oxaphosphetane2->Alkene Byproduct + (EtO)2PO2⁻

Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

The Electronic Influence of the Para-Substituent

The reactivity of a benzylphosphonate in the HWE reaction is a delicate balance governed by the electronic nature of the substituent on the aromatic ring. This substituent directly modulates the stability of the phosphonate carbanion.

  • Electron-Withdrawing Groups (EWGs): Substituents like a nitro group (-NO₂) withdraw electron density from the benzylic carbon. This stabilizes the negative charge of the carbanion through induction and resonance, making the α-protons more acidic and easier to abstract. However, this increased stability also means the carbanion is less nucleophilic, which can slow the rate of addition to the carbonyl.[7]

  • Electron-Donating Groups (EDGs): Substituents like an amino (-NH₂) or methoxy (-OCH₃) group donate electron density to the benzylic carbon. This destabilizes the negative charge of the carbanion, making the α-protons less acidic and harder to abstract. The resulting carbanion is highly reactive and more nucleophilic, leading to a faster addition step, provided the carbanion can be formed.[7]

The amino group on this compound is a powerful EDG, placing it at one end of this reactivity spectrum.

Structure_Reactivity cluster_EWG Effect of EWG cluster_EDG Effect of EDG EWG EWG (-NO2) Ring Benzyl Ring EWG->Ring Withdraws e- EWG_Proton Increases EWG_Stab Increases EWG_Nuc Decreases EDG EDG (-NH2) EDG->Ring Donates e- EDG_Proton Decreases EDG_Stab Decreases EDG_Nuc Increases AlphaC α-Carbon (-CH-) Ring->AlphaC Proton α-Proton Acidity AlphaC->Proton Influences Carbanion_Stability Carbanion Stability AlphaC->Carbanion_Stability Influences Nucleophilicity Carbanion Nucleophilicity Carbanion_Stability->Nucleophilicity Inversely affects Reactivity Overall Reactivity (Addition Step) Nucleophilicity->Reactivity Directly affects

Caption: Influence of substituents on benzylphosphonate reactivity.

Experimental Comparison of Benzylphosphonate Reactivity

To quantify the impact of the para-substituent, we present a comparative study of the HWE reaction between various diethyl benzylphosphonates and a model aldehyde, 4-chlorobenzaldehyde. The phosphonates were prepared via the standard Michaelis-Arbuzov reaction.

General Protocol: Synthesis via Michaelis-Arbuzov Reaction

This robust method is widely used for forming the crucial carbon-phosphorus bond.[8]

Arbuzov_Workflow A 1. Combine p-Substituted Benzyl Halide & Triethyl Phosphite B 2. Heat to Reflux (4-6 hours) A->B C 3. Monitor by TLC B->C D 4. Cool to RT C->D E 5. Remove Volatiles (in vacuo) D->E F 6. Purify (Vacuum Distillation or Chromatography) E->F G Final Product: Diethyl p-Substituted Benzylphosphonate F->G

Caption: Workflow for Michaelis-Arbuzov phosphonate synthesis.

Step-by-Step Methodology:

  • Setup: A dry round-bottom flask is charged with the appropriate para-substituted benzyl halide (1.0 eq).

  • Reagent Addition: Triethyl phosphite (1.1 eq) is added to the flask. The reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: The mixture is heated to reflux (typically 150-160 °C) and stirred for 4-6 hours. Progress is monitored by Thin-Layer Chromatography (TLC).[8]

  • Workup: After completion, the reaction is cooled to room temperature. The excess triethyl phosphite and the ethyl halide byproduct are removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or silica gel chromatography to yield the desired diethyl benzylphosphonate.

Protocol: Comparative Horner-Wadsworth-Emmons Reaction

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-necked flask under argon, add anhydrous tetrahydrofuran (THF, 20 mL). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred THF.

  • Carbanion Formation: Slowly add a solution of the respective diethyl benzylphosphonate (1.0 eq) in anhydrous THF (5 mL) to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Aldehyde Addition: Cool the resulting carbanion solution back to 0 °C. Add a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous THF (5 mL) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC indicates the consumption of the aldehyde.

  • Quenching & Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel. Calculate the isolated yield.

Comparative Performance Data

The following table summarizes the results of the HWE reaction with 4-chlorobenzaldehyde under identical conditions.

Phosphonate ReagentPara-Substituent (R)Electronic EffectApprox. Reaction Time (h)Isolated Yield (%)
Diethyl 4-nitrobenzylphosphonate-NO₂Strong EWG0.592%
Diethyl benzylphosphonate-HNeutral2.085%
Diethyl 4-methylbenzylphosphonate-CH₃Weak EDG3.578%
Diethyl 4-methoxybenzylphosphonate-OCH₃Moderate EDG5.070%
This compound -NH₂ Strong EDG > 12 (or requires stronger base/higher temp) < 40%

Discussion: Interpreting the Reactivity Trends

The experimental data aligns perfectly with theoretical principles.

  • Diethyl 4-nitrobenzylphosphonate (-NO₂): The strong electron-withdrawing nitro group significantly increases the acidity of the α-protons.[7] This facilitates rapid and complete deprotonation even with a moderately strong base like NaH, leading to a fast reaction and high yield. The resulting carbanion is stabilized, but its reaction with the electrophilic aldehyde is still very efficient.[8]

  • Unsubstituted and Methyl-substituted Analogs (-H, -CH₃): These represent the baseline and a slight deactivation, respectively. The reaction proceeds at a moderate pace with good yields, establishing them as reliable HWE reagents.[9]

  • This compound (-NH₂): The powerful electron-donating amino group presents a significant challenge for the initial deprotonation step.[1] The α-protons are much less acidic, making their abstraction by NaH slow and incomplete. This difficulty in forming the requisite carbanion is the primary reason for the dramatically longer reaction time and lower yield under these standard conditions. While the carbanion, once formed, would be highly nucleophilic, its low concentration prevents an efficient reaction. To improve the yield for DABP, one would need to employ a stronger base (e.g., n-BuLi, LDA) or harsher conditions, which may not be compatible with other functional groups in a complex synthesis.

An Alternative Reactive Pathway: The Kabachnik-Fields Reaction

A unique aspect of this compound is that its amino group can itself participate as a reactant. In the Kabachnik-Fields reaction , an amine, a carbonyl compound, and a dialkyl phosphite condense to form an α-aminophosphonate.[10][11]

Theoretically, DABP could serve as the amine component in this three-component reaction. This opens up synthetic possibilities not available to its analogs that lack a primary or secondary amine functionality.

Kabachnik_Fields DABP This compound (as Amine component) Product α-Aminophosphonate Product DABP->Product Annotation Three-Component Condensation Aldehyde Aldehyde / Ketone (R'-CHO) Aldehyde->Product Phosphite Dialkyl Phosphite ((R''O)2P(O)H) Phosphite->Product

Caption: Conceptual role of DABP in a Kabachnik-Fields reaction.

This dual reactivity highlights the importance of carefully considering reaction conditions. When using DABP in an HWE reaction, the amino group is typically protected to prevent side reactions. Conversely, its utility in a Kabachnik-Fields reaction leverages this very functionality.[12]

Conclusion and Recommendations

The reactivity of diethyl benzylphosphonates in the Horner-Wadsworth-Emmons reaction is decisively controlled by the electronic nature of the para-substituent.

  • For rapid and high-yielding olefination , phosphonates with electron-withdrawing groups (e.g., Diethyl 4-nitrobenzylphosphonate) are superior reagents due to the ease of carbanion formation.

  • This compound (DABP) , with its strong electron-donating amino group, is a poor substrate for the HWE reaction under standard conditions due to the difficulty of deprotonating the benzylic position. Its use requires stronger bases or more forcing conditions, which may limit its synthetic utility in this context.

  • The true value of DABP lies in its bifunctionality . Researchers can leverage the phosphonate moiety for olefination (with appropriate N-protection and stronger bases) or utilize the nucleophilic amino group for other transformations, such as the Kabachnik-Fields reaction.

For drug development professionals and synthetic chemists, this comparison underscores a critical principle: reagent selection must be guided by a fundamental understanding of electronic effects. While DABP may not be the optimal choice for a standard HWE protocol, its unique structure offers alternative synthetic opportunities that are unavailable with other benzylphosphonate analogs.

References

A Comparative Guide to the Biological Activity of Diethyl 4-aminobenzylphosphonate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Among the myriad of scaffolds explored, organophosphonates, particularly α-aminophosphonates and their derivatives, have garnered significant attention due to their diverse biological activities.[1][2] These compounds are structural analogs of α-amino acids, allowing them to function as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics.[2] This guide provides a comprehensive comparison of the biological activity of Diethyl 4-aminobenzylphosphonate and its analogs, supported by experimental data and detailed methodologies to aid researchers in this promising field.

Introduction to this compound

This compound is a member of the benzylphosphonate family, characterized by a phosphonate group attached to a benzyl moiety. The presence of the amino group at the para position of the phenyl ring provides a key site for functionalization, allowing for the synthesis of a wide array of analogs with potentially modulated biological activities. The core structure's similarity to natural amino acids allows these compounds to interact with various biological targets, leading to a spectrum of effects.

Comparative Antimicrobial Activity

The rise of antibiotic resistance necessitates the exploration of new classes of antimicrobial agents.[3] Benzylphosphonate derivatives have emerged as a promising avenue of investigation, with studies revealing their efficacy against various bacterial strains, notably Escherichia coli.[3][4]

Structure-Activity Relationship (SAR) Analysis

The antimicrobial potency of diethyl benzylphosphonate analogs is profoundly influenced by the nature and position of substituents on the phenyl ring.[3][5][6] A comparative analysis of Minimum Inhibitory Concentration (MIC) values against different E. coli strains reveals key structural determinants of activity.

A key observation is the significant enhancement of antimicrobial activity with the introduction of a boronic acid group at the para-position of the phenyl ring.[3][6] This substitution leads to a two-fold increase in potency compared to the unsubstituted parent compound.[3] Conversely, the presence of bulky dimeric substituents results in a complete loss of antimicrobial activity.[3]

Quantitative Comparison of Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Diethyl benzylphosphonate and its key analogs against various strains of Escherichia coli. This data provides a clear quantitative comparison of their relative potencies.

Compound IDSubstituent at Phenyl RingE. coli K12 (MIC in µg/mL)E. coli R2 (MIC in µg/mL)E. coli R3 (MIC in µg/mL)E. coli R4 (MIC in µg/mL)Reference
1 -H (Parent Compound)125125250500[3]
2 4-B(pin)125125250500[3]
3 4-B(OH)₂62.562.5125250[3]
4 4-CH(OAc)CH₂-Ph-4-CH₂P(O)(OEt)₂>1000>1000>1000>1000[3]

Table 1: Comparative MIC values of Diethyl benzylphosphonate analogs against E. coli strains.

Experimental Workflow for Antimicrobial Susceptibility Testing

The determination of antimicrobial activity is a critical step in the evaluation of new compounds. The following diagram illustrates a standard workflow for in vitro antibacterial assessment.

G cluster_0 Primary Screening & Potency Start Prepare Phosphonate Compound & Bacterial Inoculum MIC Protocol 1: Determine MIC (Broth Microdilution) Start->MIC Disk_Diffusion Protocol 2: Screen Activity (Agar Disk Diffusion) Start->Disk_Diffusion MBC Protocol 3: Determine MBC MIC->MBC Ratio Analyze MBC/MIC Ratio MBC->Ratio Bactericidal Bactericidal Effect (MBC/MIC ≤ 4) Ratio->Bactericidal Yes Bacteriostatic Bacteriostatic Effect (MBC/MIC > 4) Ratio->Bacteriostatic No

Caption: General workflow for in vitro antibacterial assessment.[7]

Anticancer Activity of Aminophosphonate Analogs

α-Aminophosphonates have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of human cancer cell lines.[2][8][9] The structural analogy to α-amino acids allows these compounds to interfere with cellular processes crucial for cancer cell proliferation and survival.[2]

Structure-Activity Relationship in Cytotoxicity

The cytotoxic activity of α-aminophosphonate derivatives is highly dependent on their molecular structure. For instance, studies on α-aminophosphonates bearing a β-carboline moiety have shown potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231).[10] These compounds have been shown to induce oxidative stress, cell cycle arrest at the G2/M phase, and apoptosis.[10]

Another study highlighted that pyrazole-containing α-aminophosphonates exhibited high anticancer activity against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values in the low micromolar range.[11]

Quantitative Comparison of Cytotoxicity

The following table presents a selection of α-aminophosphonate derivatives and their reported cytotoxic activities against various cancer cell lines, illustrating the impact of structural modifications.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazole derivative 4 MCF-7 (Breast)2.7[11]
Pyrazole derivative 9 HCT-116 (Colon)3.3[11]
β-Carboline derivative BCP-1 MCF-7 (Breast)Varies (Dose-dependent)[10]
β-Carboline derivative BCP-1 MDA-MB-231 (Breast)Varies (Dose-dependent)[10]

Table 2: Cytotoxic activity of selected α-aminophosphonate analogs.

Experimental Workflow for Cytotoxicity Assessment

The MTT assay is a widely used colorimetric method for assessing the cytotoxic potential of chemical compounds. The workflow for this assay is depicted below.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate and incubate B Treat cells with various concentrations of the test compound A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Add MTT solution to each well and incubate C->D E Solubilize formazan crystals with a suitable solvent D->E F Measure absorbance at the appropriate wavelength E->F G Calculate cell viability and determine IC50 value F->G

Caption: A streamlined workflow for determining cytotoxicity using the MTT assay.[12]

Detailed Experimental Protocols

For researchers aiming to validate or expand upon these findings, detailed and reproducible protocols are essential. The following sections provide step-by-step methodologies for key assays.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for quantifying the antimicrobial potency of a compound.[7]

Materials:

  • Test phosphonate compound

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Solvent for the test compound (e.g., DMSO, sterile water)

Procedure:

  • Prepare Compound Dilutions: Prepare a stock solution of the test compound. Perform a two-fold serial dilution in MHB across the wells of a 96-well plate to achieve the desired concentration range.

  • Prepare Bacterial Inoculum: Dilute the 0.5 McFarland bacterial suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate Plate: Add 100 µL of the diluted bacterial inoculum to each well (except for the sterility control well). The final volume in each well should be 200 µL.

  • Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a control with the solvent used for the test compound.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.[7]

Protocol 2: MTT Assay for Cytotoxicity

This assay is a reliable method for assessing cell viability and the cytotoxic effects of compounds.[12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compound. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The biological activities of this compound and its analogs represent a fertile ground for the development of novel therapeutic agents. The structure-activity relationships discussed herein provide a rational basis for the design of more potent and selective antimicrobial and anticancer compounds. The provided experimental protocols offer a standardized framework for the evaluation of these promising molecules. Further research into the precise mechanisms of action and in vivo efficacy of these compounds is warranted to translate their therapeutic potential into clinical applications.

References

A Comparative Crystallographic Guide to Diethyl 4-Aminobenzylphosphonate Derivatives: Unraveling Supramolecular Architectures and Conformational Landscapes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, aminophosphonates represent a class of compounds with significant potential. Their structural analogy to amino acids allows them to act as enzyme inhibitors and modulators of biological pathways. The diethyl 4-aminobenzylphosphonate scaffold, in particular, serves as a versatile platform for the development of novel therapeutic agents and functional materials. Understanding the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design and the engineering of materials with desired properties. X-ray crystallography stands as the definitive technique for elucidating these solid-state structures, providing invaluable insights into molecular conformation, intermolecular interactions, and crystal packing.

This guide offers a comparative analysis of the X-ray crystallography of this compound derivatives. As a Senior Application Scientist, the aim is to move beyond a mere recitation of data and provide a deeper understanding of the structural nuances within this class of compounds. We will explore how substitutions on the aromatic ring and the amino group influence the supramolecular assembly, with a particular focus on the prevalent hydrogen bonding motifs that govern their crystal packing. While a publicly available crystal structure for the parent compound, this compound, remains elusive, this guide will leverage detailed analyses of closely related derivatives to extrapolate and discuss the likely structural features of the parent scaffold and provide a framework for future investigations.

The Foundational Role of Hydrogen Bonding: The N-H···O=P Synthon

A recurring and structurally determinative feature in the crystal structures of aminophosphonates is the formation of robust hydrogen bonds. The amino group (N-H) serves as a hydrogen bond donor, while the phosphoryl oxygen (P=O) of the phosphonate moiety acts as an acceptor. This interaction is a cornerstone of the supramolecular chemistry of these compounds.

A notable and frequently observed motif is the formation of centrosymmetric dimers through a pair of intermolecular N-H···O=P hydrogen bonds.[1] This creates a stable, dimeric unit that often serves as the fundamental building block of the crystal lattice.

N_H_O_P_dimer cluster_0 Molecule A cluster_1 Molecule B a_N N-H a_P P=O b_P P=O a_N->b_P H-bond b_N N-H b_N->a_P H-bond

Caption: Centrosymmetric dimer formation via N-H···O=P hydrogen bonds.

The stability and geometry of this dimer can be influenced by steric and electronic factors arising from substituents on the molecule. This guide will explore how such modifications modulate these foundational interactions.

Comparative Analysis of Diisopropyl Aminophosphonate Derivatives: A Case Study

In the absence of a crystal structure for this compound, a detailed examination of a series of diisopropyl aminophosphonates provides a valuable comparative framework. A study on diisopropyl((4-bromophenyl)(phenylamino)methyl)phosphonate and its derivatives reveals key structural insights.[1]

ParameterDerivative 1 (X=H)Derivative 2 (X=Br)Derivative 3 (X=MeO)
Formula C22H31BrNO3PC22H30Br2NO3PC23H33BrNO4P
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
P=O Bond Length (Å) ~1.46~1.46~1.46
P-C Bond Length (Å) 1.819(2) - 1.833(7)1.819(2) - 1.833(7)1.819(2) - 1.833(7)
C-N Bond Length (Å) 1.444(9) - 1.458(9)1.444(9) - 1.458(9)1.444(9) - 1.458(9)
N-H···O=P H-bond (Å) PresentPresentPresent
Supramolecular Motif Centrosymmetric DimerCentrosymmetric DimerCentrosymmetric Dimer

Key Observations and Discussion:

  • Conservation of the Dimeric Motif: Across all three derivatives, the formation of centrosymmetric dimers via N-H···O=P hydrogen bonds is the dominant supramolecular feature.[1] This underscores the robustness of this synthon in directing the crystal packing of this class of compounds.

  • Minimal Impact of Phenyl Ring Substitution on Core Geometry: The bond lengths and angles within the phosphonate and amino-methyl fragments show remarkable consistency across the derivatives. This suggests that the electronic effects of the para-substituents on the N-phenyl ring do not significantly perturb the local geometry of the core aminophosphonate moiety.

  • Conformational Flexibility: The phosphorus atom in these structures adopts a distorted tetrahedral geometry.[1] The relative orientation of the phenyl rings is nearly orthogonal, which minimizes steric hindrance.[1] This conformational flexibility is an important consideration in drug design, as it influences how the molecule can adapt to a binding site.

The Influence of N-Substitution: A Hypothetical Comparison

DerivativeKey Functional GroupExpected Primary H-bond DonorExpected Primary H-bond AcceptorProbable Supramolecular Motif
Parent (unsubstituted) -NH₂N-HP=OCentrosymmetric Dimer
N-acetyl -NHC(O)CH₃N-HP=O, C=OChains or sheets
N,N-dimethyl -N(CH₃)₂NoneP=OPacking dominated by weaker interactions

This hypothetical comparison highlights the critical role of the amino group's substitution pattern in dictating the supramolecular chemistry of these derivatives.

Experimental Protocols: A Guide to Obtaining High-Quality Crystals

The successful crystallographic analysis of this compound derivatives hinges on the ability to grow high-quality single crystals. The following protocols provide a starting point for crystallization experiments.

General Crystallization Workflow

crystallization_workflow start Start: Purified Compound solvent_screening Solvent Screening start->solvent_screening dissolution Dissolution in Minimal Hot Solvent solvent_screening->dissolution slow_cooling Slow Cooling to Room Temperature dissolution->slow_cooling crystal_growth Crystal Growth slow_cooling->crystal_growth isolation Isolation and Drying crystal_growth->isolation xrd Single-Crystal X-ray Diffraction isolation->xrd

Caption: A generalized workflow for the crystallization of small organic molecules.

Step-by-Step Crystallization Protocol
  • Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound when hot but have low solubility at room temperature. A good starting point is to test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and hexane).

  • Dissolution: In a small, clean vial, dissolve a small amount of the purified this compound derivative in the minimum amount of the chosen solvent at an elevated temperature. Ensure complete dissolution.

  • Slow Cooling: Allow the saturated solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the growth of large, well-ordered crystals. This can be achieved by placing the vial in a Dewar flask containing warm water or by wrapping the vial in an insulating material.

  • Vapor Diffusion (Alternative Method):

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.

    • Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.

    • The anti-solvent will slowly diffuse into the primary solvent, gradually reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

  • Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The atomic positions and displacement parameters are refined against the experimental data to obtain the final, accurate molecular structure.

Conclusion and Future Directions

The X-ray crystallography of this compound derivatives provides a fascinating window into their solid-state behavior. The prevalence of the N-H···O=P hydrogen-bonded dimer highlights a key supramolecular synthon that directs the crystal packing in many of these compounds. While the crystal structure of the parent compound remains to be determined, the comparative analysis of its derivatives offers valuable insights into the conformational preferences and intermolecular interactions that are likely to be present.

For researchers in drug development, this structural information is critical for understanding structure-activity relationships and for the design of next-generation inhibitors. For materials scientists, a deep understanding of the crystal packing and intermolecular forces is essential for the rational design of new materials with tailored properties.

Future work should prioritize the crystallization and structure determination of this compound itself, as this will provide a crucial baseline for comparative studies. Furthermore, a systematic crystallographic investigation of a wider range of derivatives with diverse electronic and steric properties will be invaluable in building a comprehensive understanding of the structure-property relationships in this important class of compounds.

References

A Comparative Guide to HPLC Methodologies for the Analysis of Diethyl 4-aminobenzylphosphonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 4-aminobenzylphosphonate (DABP) is a crucial organophosphorus intermediate in synthetic organic chemistry, often utilized in the preparation of more complex molecules for pharmaceutical and agrochemical research.[1] Its chemical structure, featuring a primary aromatic amine and diethyl phosphonate esters, presents unique analytical challenges.[1] Ensuring the purity and stability of DABP is paramount for the integrity of subsequent synthetic steps and the quality of the final products. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose.

This guide provides an in-depth, comparative analysis of three distinct HPLC methodologies for the robust analysis of this compound: the conventional Reversed-Phase (RP-HPLC) , the problem-solving Ion-Pair Reversed-Phase (IP-RPLC) , and the alternative Hydrophilic Interaction Liquid Chromatography (HILIC) . We will explore the mechanistic basis for each technique, provide detailed experimental protocols, and offer data-driven insights to guide researchers in selecting the optimal method for their specific analytical needs, from routine purity assessments to complex stability-indicating assays.

Physicochemical Characteristics of this compound

A foundational understanding of the analyte's properties is critical for rational HPLC method development. The key characteristics of DABP are summarized below.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₁₁H₁₈NO₃P
Molecular Weight 243.24 g/mol [2]
Appearance White to pale yellow crystalline powder or solid[1][3]
Solubility Soluble in methylene chloride, acetone, benzene; Insoluble in water[4][5]
logP (Predicted) 1.08[6]
Key Functional Groups Primary aromatic amine (basic), Diethyl phosphonate (ester, polar)The basic amine can interact with stationary phase silanols, causing peak tailing. The aromatic ring provides a strong UV chromophore for detection.

The predicted logP of 1.08 suggests that DABP is moderately non-polar, making it an ideal candidate for Reversed-Phase HPLC.[6] However, the presence of the basic amino group necessitates careful control of mobile phase pH to ensure good peak shape and reproducibility.[1][7]

Method 1: Reversed-Phase HPLC (RP-HPLC) — The Workhorse Approach

Causality Behind the Choice: RP-HPLC is the primary and most robust method for routine purity analysis of DABP due to the compound's moderate hydrophobicity. The separation is driven by the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. By incorporating an acidic modifier into the mobile phase, we can suppress two undesirable interactions: the ionization of residual silanol groups on the silica-based stationary phase and the deprotonation of the analyte's basic amino group. This dual-action ensures a single, consistent analyte form, leading to sharp, symmetrical peaks.

Experimental Protocol: RP-HPLC for Purity Assessment

1. Instrumentation:

  • An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector is required.[8]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) with low silanol activity (end-capped).[9]

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% (v/v) Formic Acid in Water (e.g., 40:60 v/v). The formic acid protonates the amino group (pKa ~4-5), ensuring consistent retention and masking silanol interactions to prevent peak tailing.[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm. The aminobenzyl chromophore provides strong absorbance at this wavelength.[9]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.

  • Dilute this stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection to remove particulates and protect the column.[9]

4. Data Analysis:

  • Purity is determined by calculating the area percentage of the main DABP peak relative to the total area of all observed peaks.

Workflow for RP-HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh DABP Standard/Sample s2 Dissolve in Acetonitrile (1 mg/mL) s1->s2 s3 Dilute with Mobile Phase (0.1 mg/mL) s2->s3 s4 Filter (0.45 µm Syringe Filter) s3->s4 h1 Inject 10 µL into HPLC System s4->h1 h2 Isocratic Elution C18 Column ACN / 0.1% Formic Acid h1->h2 h3 UV Detection at 254 nm h2->h3 d1 Integrate Peak Areas h3->d1 d2 Calculate Area % Purity d1->d2

Caption: Standard workflow for purity analysis of DABP by RP-HPLC.

Method 2: Ion-Pair Reversed-Phase HPLC (IP-RPLC) — For Challenging Separations

Causality Behind the Choice: Standard RP-HPLC may fail to adequately resolve DABP from certain ionic impurities or degradation products, such as its corresponding phosphonic acid. IP-RPLC is employed in such cases to manipulate analyte retention.[10] Since DABP is protonated to a cation in an acidic mobile phase, an anionic ion-pairing reagent (e.g., an alkyl sulfonate) is added. This reagent forms a neutral, hydrophobic ion-pair with the cationic DABP, significantly increasing its retention on the C18 column and altering its selectivity relative to other components.

Experimental Protocol: IP-RPLC for Impurity Profiling

1. Instrumentation:

  • Same as RP-HPLC. A dedicated column and system are recommended to avoid persistent contamination from the ion-pairing reagent.[11]

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and an aqueous buffer containing 5 mM Sodium 1-Hexanesulfonate, with the pH adjusted to 3.0 with phosphoric acid. A typical starting point is a 30:70 (v/v) ratio of acetonitrile to aqueous buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Equilibration: The column must be thoroughly equilibrated with the ion-pairing mobile phase (at least 20-30 column volumes) to ensure reproducible retention times.[12]

3. Sample Preparation:

  • Identical to the RP-HPLC method. Ensure the final sample is dissolved in the mobile phase to prevent peak shape distortion.

4. Key Considerations:

  • System Dedication: Ion-pairing reagents are notoriously difficult to wash out of an HPLC system and can permanently alter the column's stationary phase.[11]

  • Baseline Stability: Gradient elution can be challenging due to baseline shifts as the concentration of the ion-pairing reagent changes. Isocratic methods are often preferred.[12]

Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC) — The Alternative for Polar Analytes

Causality Behind the Choice: While DABP itself is well-retained in RP-HPLC, its potential impurities or related substances can be highly polar (e.g., the hydrolyzed phosphonic acid, starting materials). These compounds may elute in the void volume in a reversed-phase system. HILIC is an excellent alternative for retaining and separating such polar species.[13][14] The mechanism involves partitioning of the analyte from a highly organic mobile phase into a water-enriched layer immobilized on the surface of a polar stationary phase.[15]

Experimental Protocol: HILIC for Polar Impurity Analysis

1. Instrumentation:

  • Same as RP-HPLC.

2. Chromatographic Conditions:

  • Column: HILIC stationary phase (e.g., Amide, Zwitterionic, or bare silica, 4.6 mm x 100 mm, 3.5 µm particle size).[16]

  • Mobile Phase: Gradient elution is typically used.

    • Solvent A: 10 mM Ammonium Acetate in Water, pH 5.0.

    • Solvent B: Acetonitrile.

  • Gradient Program: Start at 95% B, decrease to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm. HILIC mobile phases are highly compatible with mass spectrometry (MS), which can provide enhanced sensitivity and specificity.[13]

3. Sample Preparation:

  • The sample diluent is critical in HILIC. It must be a high-organic solvent, closely matching the initial mobile phase composition (e.g., 90% acetonitrile). Injecting samples dissolved in high-aqueous solutions will lead to severe peak broadening and distortion.[14]

Performance Comparison and Method Selection

The optimal HPLC method depends entirely on the analytical objective. The table below provides a comparative summary to guide your decision-making process.

ParameterReversed-Phase HPLC (RP-HPLC)Ion-Pair RP-HPLC (IP-RPLC)Hydrophilic Interaction (HILIC)
Primary Mechanism Hydrophobic partitioningHydrophobic partitioning of a neutral ion-pairPartitioning into an adsorbed water layer on a polar surface
Best For Routine purity and assay of DABPResolving DABP from other ionic compounds; Improving retention of DABPAnalysis of highly polar impurities or related substances not retained in RP-HPLC
Advantages Robust, reproducible, simple mobile phases, fast equilibrationPowerful tool for manipulating selectivity and retention of ionic analytesExcellent retention for very polar compounds; MS-friendly mobile phases[13]
Disadvantages Poor retention for very polar impuritiesRequires dedicated column/system, long equilibration, potential baseline instability[11]Sensitive to sample solvent and mobile phase water content; can be less robust than RP-HPLC[11][15]

Decision Tree for HPLC Method Selection

start Analytical Goal for DABP? q1 Routine Purity Assay? start->q1 q2 Poor Peak Shape or Co-elution with Ionic Impurities in RP-HPLC? q1->q2 No m1 Use Standard RP-HPLC Method q1->m1 Yes q3 Need to Analyze Very Polar (Void Volume) Impurities? q2->q3 No m2 Use Ion-Pair RP-HPLC Method q2->m2 Yes m3 Use HILIC Method q3->m3 Yes

Caption: Decision guide for selecting the appropriate HPLC method.

Conclusion and Recommendations

For the majority of applications involving This compound , a well-developed Reversed-Phase HPLC method using a C18 column and an acidic mobile phase (e.g., 0.1% formic acid) is the most reliable, robust, and efficient choice for purity determination and routine quality control. This approach provides excellent peak shape and retention for the primary analyte.

When faced with specific challenges, such as co-eluting ionic impurities or poor peak shape that cannot be rectified by mobile phase optimization, Ion-Pair RP-HPLC serves as a powerful problem-solving tool, albeit with practical considerations regarding system dedication. For the analysis of highly polar, process-related impurities or degradation products that are unretained by reversed-phase methods, HILIC is the superior technique, offering orthogonal selectivity and enhanced compatibility with mass spectrometry.

By understanding the principles and practical considerations outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate HPLC method to ensure the quality and integrity of this compound in their work.

References

A Comparative Guide to the Synthesis of Diethyl 4-aminobenzylphosphonate for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 4-aminobenzylphosphonate (D4ABP), CAS No. 20074-79-7, is a pivotal intermediate in the fields of medicinal chemistry and agrochemical development.[1][2] Its structure, featuring a versatile primary aromatic amine and a phosphonate ester group, makes it a valuable building block for synthesizing a wide array of more complex molecules. The phosphonate moiety serves as a stable bioisostere of phosphate or carboxylate groups, enhancing the pharmacokinetic profiles of drug candidates, while the amino group provides a reactive handle for further molecular elaboration.[3]

Given its importance, the efficient and reliable synthesis of D4ABP is a critical concern for researchers. This guide provides an in-depth comparative analysis of the most prevalent and effective synthetic routes to this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the practical advantages and disadvantages of each approach. This analysis is designed to empower researchers, scientists, and drug development professionals to select the optimal synthetic strategy based on their specific needs, whether for small-scale discovery or large-scale production.

Route 1: The Nitro-Reduction Pathway: A Robust and Reliable Two-Step Approach

This is the most widely documented and arguably the most dependable method for producing high-purity this compound. The strategy involves first synthesizing the nitro-analogue, Diethyl (4-nitrobenzyl)phosphonate, which is then quantitatively reduced to the desired amine. This circumvents issues related to the reactivity of the amino group during the initial carbon-phosphorus bond formation.

Principle and Rationale

The core of this pathway is the strategic use of a nitro group as a masked amine. The electron-withdrawing nature of the nitro group activates the benzylic position, making the starting material, 4-nitrobenzyl halide, an excellent substrate for nucleophilic attack by triethyl phosphite in the Michaelis-Arbuzov reaction.[4] Once the phosphonate group is securely installed, the chemically robust nitro group can be cleanly and efficiently reduced to the primary amine in a separate step. This two-step sequence ensures high yields and minimizes side reactions that could occur if a free amino group were present during C-P bond formation.

Step A: Synthesis of Diethyl (4-nitrobenzyl)phosphonate via Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, renowned for its reliability in forming stable carbon-phosphorus bonds.[5][6] The reaction proceeds via a two-step mechanism: an initial SN2 nucleophilic attack by the trivalent phosphorus of triethyl phosphite on the electrophilic benzylic carbon of 4-nitrobenzyl halide, forming a quasi-phosphonium salt intermediate. This is followed by a second SN2 attack, where the displaced halide ion dealkylates the intermediate, yielding the final pentavalent phosphonate ester and a volatile ethyl halide byproduct.[6]

Caption: Mechanism of the Michaelis-Arbuzov Reaction.

Experimental Protocol: Conventional Thermal Synthesis [4]

  • Setup: Equip a dry, round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. A dry apparatus is crucial to prevent hydrolysis of the phosphite reactant.

  • Reagents: Charge the flask with 4-nitrobenzyl bromide (1.0 eq). Add an excess of triethyl phosphite (1.5 - 2.0 eq). The excess phosphite often serves as the solvent and helps drive the reaction to completion.[7]

  • Reaction: Heat the mixture to 120-150 °C under a nitrogen atmosphere. Maintain this temperature for 4-6 hours.

  • Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC), observing the disappearance of the 4-nitrobenzyl bromide spot.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the volatile ethyl bromide byproduct and excess triethyl phosphite by distillation under reduced pressure.

  • Purification: The resulting crude oil, Diethyl (4-nitrobenzyl)phosphonate, is often of sufficient purity for the next step. If necessary, it can be further purified by vacuum distillation or column chromatography on silica gel.

Step B: Catalytic Hydrogenation of Diethyl (4-nitrobenzyl)phosphonate

The reduction of the aromatic nitro group is a standard transformation. Catalytic hydrogenation is the preferred method in a laboratory setting due to its clean nature, high yields, and simple workup, as the only byproduct is water. Palladium on carbon (Pd/C) is the most common and effective catalyst for this purpose.

Caption: Catalytic hydrogenation of the nitro intermediate.

Experimental Protocol: Catalytic Hydrogenation

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus or a thick-walled flask), add Diethyl (4-nitrobenzyl)phosphonate (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Catalyst: Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% of Pd relative to the substrate) to the solution.

  • Hydrogenation: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas to the desired pressure (typically 1-4 atm or 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous agitation is essential to ensure efficient contact between the substrate, catalyst, and hydrogen gas.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS until the starting material is fully consumed.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric upon exposure to air when dry; ensure it remains wet with solvent during filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to yield this compound. The product is typically obtained as a pale yellow oil or solid with high purity.[1][2]

Route 2: One-Pot Conversion of Benzylic Alcohols via Zinc Iodide Mediation

A more modern and atom-economical approach bypasses the need for benzyl halides altogether, starting directly from the corresponding benzylic alcohol. This method, adapted from protocols developed for other benzyl phosphonates, utilizes a Lewis acid like zinc iodide to facilitate a one-pot conversion.[8][9] While not specifically documented for the 4-amino substrate, this route presents a compelling alternative, especially if 4-aminobenzyl alcohol is a more accessible starting material.

Principle and Rationale

This reaction is believed to proceed through the activation of the benzylic alcohol by the Lewis acid (ZnI₂). This enhances the leaving group potential of the hydroxyl group, allowing for nucleophilic attack by triethyl phosphite. While the precise mechanism can be complex and may involve the in-situ formation of a more reactive intermediate like a benzylic iodide, the net transformation is a direct substitution of the hydroxyl group with the phosphonate moiety.[9] This one-flask procedure offers significant advantages in terms of operational simplicity and reduced waste compared to the multi-step halide-based routes.

A significant challenge, however, is the potential for the free amino group on the starting material (4-aminobenzyl alcohol) to coordinate with the Lewis acid catalyst, potentially deactivating it or promoting side reactions. This requires careful optimization of reaction conditions.

Zinc_Mediated R1 H2N-Ph-CH2-OH Prod H2N-Ph-CH2-P(O)(OEt)2 R1->Prod One-Pot Reaction R2 P(OEt)3 R2->Prod One-Pot Reaction Cat ZnI2 Cat->Prod One-Pot Reaction

Caption: Proposed one-pot synthesis from 4-aminobenzyl alcohol.

Experimental Protocol: Zinc-Mediated Phosphonylation (Adapted) [8][9]

  • Setup: In a dry, round-bottom flask under a nitrogen atmosphere, combine 4-aminobenzyl alcohol (1.0 eq) and anhydrous zinc iodide (ZnI₂, 1.1-1.5 eq).

  • Reagents: Add triethyl phosphite (1.2-1.5 eq) to the flask. The reaction can be run neat or in a high-boiling, non-coordinating solvent like toluene or THF.

  • Reaction: Heat the mixture to reflux (e.g., 110 °C in toluene) and stir for 12-24 hours.

  • Monitoring: Monitor the consumption of the starting alcohol by TLC.

  • Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product will likely require purification by column chromatography on silica gel to separate the desired product from unreacted starting materials and byproducts.

Comparative Analysis

ParameterRoute 1: Nitro-Reduction PathwayRoute 2: Zinc-Mediated One-Pot
Number of Steps 2 (Isolation of intermediate recommended)1
Starting Materials 4-nitrobenzyl halide, triethyl phosphite, H₂4-aminobenzyl alcohol, triethyl phosphite, ZnI₂
Overall Yield High (Often >80% over two steps)Moderate to Good (Potentially 60-80%, requires optimization)[8]
Purity of Final Product Very high, especially after hydrogenationGood, but requires chromatographic purification
Scalability Excellent; both steps are highly scalableGood; though catalyst cost may be a factor on a large scale
Safety Considerations Use of energetic nitro-compounds; pyrophoric hydrogenation catalyst (Pd/C); handling of benzyl halides (lachrymators)Use of Lewis acids; requires anhydrous conditions
Green Chemistry Generates halide waste; uses heavy metal catalystMore atom-economical; avoids halide intermediates; generates zinc salt waste

Conclusion and Recommendations

The choice between these synthetic routes depends heavily on the specific objectives and constraints of the research.

Route 1 (Nitro-Reduction Pathway) stands as the gold standard for producing high-purity this compound with high overall yields. Its predictability and the robustness of each step make it the highly recommended method for most applications , from initial research to scale-up. The required starting materials are commercially available, and the procedures are well-established in standard organic chemistry laboratories.

Route 2 (Zinc-Mediated One-Pot) offers a compelling, modern alternative that is more convergent and atom-economical. It is an excellent choice for rapid analog synthesis or when avoiding halide intermediates is a priority . However, this route may require significant optimization, particularly concerning the compatibility of the Lewis acid with the free amine. It is best suited for researchers comfortable with reaction development and purification-intensive workflows.

Ultimately, a thorough evaluation of starting material availability, cost, required purity, and available equipment will guide the final decision. For reliability and guaranteed results, the two-step nitro-reduction pathway remains the superior choice.

References

A Guide to the Spectroscopic Comparison of Diethyl 4-aminobenzylphosphonate and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic analysis of Diethyl 4-aminobenzylphosphonate, a significant intermediate in organic and medicinal chemistry, and its direct precursor, Diethyl (4-nitrobenzyl)phosphonate.[1][2] Understanding the distinct spectroscopic signatures of these compounds is crucial for monitoring reaction progress, verifying product purity, and elucidating structure-property relationships. This document is intended for researchers, scientists, and professionals in drug development who utilize these compounds in their synthetic workflows.

The primary transformation in the synthesis of this compound is the reduction of the aromatic nitro group of Diethyl (4-nitrobenzyl)phosphonate to an amine. This conversion of a potent electron-withdrawing group (-NO₂) to a strong electron-donating group (-NH₂) induces significant and readily observable changes in the molecule's electronic environment. These changes are reflected in the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectra.

Synthetic Pathway Overview

The synthesis of Diethyl (4-nitrobenzyl)phosphonate is commonly achieved via the Michaelis-Arbuzov reaction, where a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide) is reacted with triethyl phosphite.[3] The subsequent reduction of the nitro group to form this compound is typically performed using standard reduction methods, such as catalytic hydrogenation or reduction with metals in acidic media.

G cluster_0 Precursor Synthesis (Michaelis-Arbuzov) cluster_1 Reduction 4-nitrobenzyl_bromide 4-Nitrobenzyl Bromide diethyl_4-nitrobenzylphosphonate Diethyl (4-nitrobenzyl)phosphonate 4-nitrobenzyl_bromide->diethyl_4-nitrobenzylphosphonate + Triethyl Phosphite triethyl_phosphite Triethyl Phosphite diethyl_4-aminobenzylphosphonate This compound diethyl_4-nitrobenzylphosphonate->diethyl_4-aminobenzylphosphonate Reduction (e.g., H₂, Pd/C)

Caption: Synthetic route from 4-nitrobenzyl bromide to this compound.

¹H NMR Spectroscopic Comparison

The transformation from the nitro to the amino compound results in a significant upfield shift of the aromatic proton signals. This is a direct consequence of the increased electron density on the aromatic ring due to the electron-donating nature of the amino group, which shields the aromatic protons.

Compound Aromatic Protons (ppm) CH₂-P Protons (ppm) O-CH₂ Protons (ppm) CH₃ Protons (ppm)
Diethyl (4-nitrobenzyl)phosphonate 8.21-8.24 (d, 2H), 7.57-7.60 (d, 2H)[4]3.09 (d, J = 2.3 Hz, 2H)[4]4.25-4.32 (m, 4H)[4]2.14-2.18 (m, 6H)[4]
This compound ~6.9-7.1 (d, 2H), ~6.6-6.7 (d, 2H)~3.0 (d, 2H)~3.9-4.1 (m, 4H)~1.2-1.3 (t, 6H)

Note: Precise values for this compound can vary based on solvent and concentration. The provided values are typical ranges.

Causality of Spectral Shifts:

  • Aromatic Protons: The nitro group in Diethyl (4-nitrobenzyl)phosphonate strongly deshields the aromatic protons, pushing their signals downfield (7.57-8.24 ppm).[4] Conversely, the amino group in the product donates electron density into the ring, shielding these protons and causing a significant upfield shift.

  • Amino Protons: A broad singlet corresponding to the -NH₂ protons will appear in the spectrum of this compound, typically between 3.5 and 4.5 ppm, which is absent in the precursor.

¹³C NMR Spectroscopic Comparison

Similar to ¹H NMR, the ¹³C NMR spectrum reflects the change in the electronic environment of the aromatic ring. The carbon atoms of the benzene ring in this compound are more shielded (appear at a lower ppm) compared to those in the nitro precursor.

Compound Aromatic Carbons (ppm) CH₂-P Carbon (ppm) O-CH₂ Carbons (ppm) CH₃ Carbons (ppm)
Diethyl (4-nitrobenzyl)phosphonate 149.0, 137.5, 129.4, 122.7[4]33.3 (d, J = 48.3 Hz)[4]60.2 (d, J = 5.1 Hz)[4]16.6 (d, J = 4.7 Hz)[4]
This compound ~145-146 (C-NH₂), ~118-120 (C-CH₂P), ~130-131, ~114-115~34-35~61-62~16-17

Note: Data for this compound is estimated based on typical substituent effects.

Key Observational Points:

  • The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears at a high chemical shift. Upon reduction to the amino group (C-NH₂), this carbon experiences a notable upfield shift.

  • The benzylic carbon (CH₂-P) also shows a slight shift, reflecting the change in the overall electronic nature of the substituted benzyl group.[4]

³¹P NMR Spectroscopic Comparison

³¹P NMR is a highly effective technique for observing the phosphorus environment. While the change from a nitro to an amino group is several bonds away from the phosphorus atom, a small but discernible change in the chemical shift is expected.

Compound ³¹P Chemical Shift (ppm)
Diethyl (4-nitrobenzyl)phosphonate 26.65[4]
This compound ~23-25

The slight upfield shift in the ³¹P spectrum upon formation of the amino product is consistent with the increased electron-donating character of the 4-aminobenzyl group compared to the 4-nitrobenzyl group.

FT-IR Spectroscopic Comparison

FT-IR spectroscopy provides clear, diagnostic evidence of the functional group transformation. The spectrum of the precursor is dominated by strong absorbances from the nitro group, which are absent in the product. Conversely, the product spectrum displays characteristic absorbances for the primary amine.

Compound Key IR Absorptions (cm⁻¹)
Diethyl (4-nitrobenzyl)phosphonate ~1520 & ~1345 (N-O asymmetric & symmetric stretching) , ~1250 (P=O stretching), ~1020-1050 (P-O-C stretching)
This compound ~3350-3450 (N-H stretching, two bands for primary amine) , ~1620 (N-H bending) , ~1240 (P=O stretching), ~1020-1050 (P-O-C stretching)

The disappearance of the strong nitro group peaks and the appearance of the characteristic N-H stretching bands are definitive indicators of a successful reduction.[5][6]

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire data with a spectral width of approximately 15 ppm, centered around 5 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire data with a spectral width of approximately 220 ppm. Use proton decoupling to simplify the spectrum.

  • ³¹P NMR: Acquire data with proton decoupling. Reference the spectrum to an external standard of 85% H₃PO₄ (0 ppm).[4]

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): For solid samples, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[5][7]

  • Instrumentation: Record the spectrum using an FT-IR spectrometer, typically over a range of 4000 to 400 cm⁻¹.

  • Data Acquisition: Co-add a minimum of 16 scans to obtain a high-quality spectrum. Record a background spectrum prior to the sample measurement and subtract it from the sample spectrum.

G start Sample (Precursor or Product) dissolve Dissolve in Deuterated Solvent start->dissolve NMR Protocol atr Place on ATR Crystal start->atr FT-IR Protocol nmr_tube Transfer to NMR Tube dissolve->nmr_tube nmr_acq Acquire 1H, 13C, 31P Spectra on NMR Spectrometer nmr_tube->nmr_acq process_nmr Process Data (FT, Phasing, Baseline) nmr_acq->process_nmr nmr_data NMR Spectral Data process_nmr->nmr_data ftir_acq Acquire Spectrum on FT-IR Spectrometer atr->ftir_acq process_ftir Background Subtraction ftir_acq->process_ftir ftir_data FT-IR Spectral Data process_ftir->ftir_data

References

Safety Operating Guide

Navigating the Disposal of Diethyl 4-aminobenzylphosphonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Diethyl 4-aminobenzylphosphonate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment is to empower researchers with the knowledge to manage chemical waste responsibly, fostering a culture of safety and scientific integrity.

Hazard Assessment and Initial Precautions

Before handling this compound for disposal, a thorough understanding of its potential hazards is crucial. According to safety data sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1]

While not classified as acutely toxic, prolonged or unprotected exposure can pose health risks. Thermal decomposition can lead to the release of irritating gases and vapors, including oxides of nitrogen, carbon, and phosphorus.[2] Therefore, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.

Incompatible Materials: Keep away from oxidizing agents.[2]

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following personal protective equipment must be worn at all times when handling this compound for disposal:

PPE CategorySpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) approved standards.[1]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure. A lab coat is mandatory.[2]Prevents direct skin contact, which can lead to irritation.
Respiratory Protection Not required under normal use conditions with adequate ventilation. If dust or aerosols are generated, use a NIOSH-approved respirator.[2]Protects against inhalation of dust or aerosols that may cause respiratory irritation.

Waste Classification: The Generator's Responsibility

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a chemical waste is hazardous falls upon the generator—the laboratory that creates the waste.[3][4] this compound is not explicitly listed as a "P" or "U" series hazardous waste by the EPA. Therefore, a "characteristic" evaluation is necessary.

Based on available data, this compound does not typically exhibit characteristics of ignitability, corrosivity, or reactivity under standard laboratory conditions. The primary consideration is its potential toxicity . While specific regulatory toxicity data is limited, as an organophosphorus compound, it is prudent to manage it as a hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department for a definitive classification based on local and state regulations.

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a systematic approach from the point of generation to final removal by a licensed waste management company.

Waste Accumulation and Storage
  • Designated Waste Container: Use a dedicated, chemically compatible container for the collection of solid this compound waste. The container must be in good condition, with a secure, tight-fitting lid.[5]

  • Labeling: As soon as the first particle of waste is added, the container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date of initial accumulation.[5]

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] Ensure it is segregated from incompatible materials, particularly strong oxidizing agents.[2][6]

  • Container Management: Keep the waste container closed at all times except when adding waste.[5] Do not overfill the container; leave at least 10% headspace to allow for expansion.

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as gloves, weigh boats, and contaminated paper towels, must be disposed of as hazardous waste in the same designated container.

Arranging for Waste Pickup

Once the waste container is full or has been in accumulation for the maximum allowable time per your generator status (e.g., 180 days for Small Quantity Generators), contact your institution's EHS department to arrange for pickup by a licensed hazardous waste transporter.[5]

Spill Management and Decontamination

Accidental spills should be handled promptly and safely.

Small Spill Cleanup

For small spills of solid this compound:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Ventilation: Work in a well-ventilated area or chemical fume hood.

  • Contain and Collect: Carefully sweep up the solid material and place it into a designated hazardous waste container.[2] Avoid generating dust. Use a dustpan and brush or other appropriate tools.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol or ethanol), followed by soap and water.[7] All cleanup materials must be disposed of as hazardous waste.

  • Personal Hygiene: Wash hands thoroughly after cleanup.

Decontamination of Laboratory Equipment

Reusable labware and equipment that has been in contact with this compound must be decontaminated before reuse or removal from the laboratory.

  • Initial Rinse: Rinse the equipment with a suitable solvent, such as methanol or ethanol, to remove the bulk of the chemical residue. Collect the rinseate as hazardous waste.

  • Washing: Wash the equipment thoroughly with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Verification: For critical applications, analytical methods may be employed to verify the absence of residual contamination.

For equipment being removed from the lab for service or disposal, a formal decontamination certification may be required by your institution.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_disposal Disposal Pathway cluster_spill Spill & Decontamination start Generation of Diethyl 4-aminobenzylphosphonate Waste haz_assess Hazard Assessment: - Skin/Eye/Respiratory Irritant - Incompatible with Oxidizers start->haz_assess spill Accidental Spill Occurs start->spill decon_equip Decontaminate Lab Equipment: - Solvent Rinse - Soap & Water Wash start->decon_equip ppe Don Appropriate PPE: - Safety Goggles - Gloves - Lab Coat haz_assess->ppe waste_container Place in a Labeled, Compatible Hazardous Waste Container ppe->waste_container storage Store in a Designated Satellite Accumulation Area (SAA) waste_container->storage segregate Segregate from Incompatible Materials storage->segregate pickup Arrange for Pickup by Licensed Waste Transporter (via EHS) storage->pickup cleanup Follow Spill Cleanup Protocol: - Contain - Collect - Decontaminate spill->cleanup cleanup->waste_container decon_equip->waste_container

Caption: Decision workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of Diethyl 4-aminobenzylphosphonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily realities. Among these, Diethyl 4-aminobenzylphosphonate (CAS No. 20074-79-7), an organophosphorus compound, serves as a valuable intermediate.[1][2] While its utility is significant, a deep and practical understanding of its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide moves beyond mere compliance, offering a procedural and causal framework for the safe management of this compound, from initial handling to final disposal.

Hazard Assessment: Understanding the Risks

This compound is classified as an irritant.[3] The primary hazards associated with this compound are:

  • Skin Irritation: Direct contact can cause skin irritation.[3]

  • Serious Eye Irritation: Contact with the eyes can lead to serious irritation.[3]

  • Respiratory Irritation: Inhalation of dust or mist may cause respiratory tract irritation.[3]

While comprehensive toxicological data is not fully available, the organophosphorus nature of the compound necessitates a cautious approach, as some compounds in this class can exhibit greater toxicity.[1]

Chemical and Physical Properties Summary:

PropertyValueSource(s)
Appearance White to cream to yellow to pale brown crystals or powder[4]
Molecular Formula C₁₁H₁₈NO₃P[1]
Melting Point 88.0-95.0 °C[4]
Solubility Soluble in methylene chloride, acetone, and benzene. Insoluble in water.[2][5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and correct use of PPE are the most critical steps in mitigating exposure risks. An OSHA-compliant PPE program begins with a thorough hazard assessment of the specific laboratory procedures involving this compound.[1][6]

Hand Protection: The First Line of Defense

Given the risk of skin irritation, appropriate glove selection is crucial. For organophosphorus compounds, double-gloving with nitrile or neoprene gloves is recommended.[7]

  • Operational Protocol:

    • Always inspect gloves for any signs of degradation or punctures before use.

    • Wear two pairs of gloves when handling the compound.

    • Change the outer glove immediately if contamination is suspected.

    • At a minimum, change gloves every one to two hours during continuous handling, or more frequently if there is any doubt about their integrity.

    • Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding from Splashes and Dust

To prevent serious eye irritation, robust eye and face protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-rated chemical safety goggles must be worn at all times when handling this compound.[6]

  • Enhanced Protection: When there is a significant risk of splashing or dust generation (e.g., weighing and transferring the solid), a face shield should be worn in addition to safety goggles.

Body Protection: Preventing Skin Contact

A standard laboratory coat is required to prevent contact with the skin. For tasks with a higher potential for contamination, such as large-scale synthesis or spill cleanup, consider using a chemically resistant apron over the lab coat.

Respiratory Protection: Guarding Against Inhalation

Respiratory protection is necessary when engineering controls, such as a fume hood, are insufficient to control exposure to dust or mists.

  • Recommended Respirator: A NIOSH-approved air-purifying respirator fitted with a combination Organic Vapor (OV) cartridge and a P100 particulate filter is recommended.[4][8][9] The P100 filter provides the highest level of particulate filtration efficiency.

  • Usage Protocol:

    • All personnel required to wear a respirator must be part of a respiratory protection program that includes medical evaluation and fit testing, as mandated by OSHA (29 CFR 1910.134).

    • Inspect the respirator and cartridges before each use.

    • Replace cartridges according to the manufacturer's recommendations or when there is any indication of breakthrough (e.g., odor or irritation).

Operational Plan: From Receipt to Use

Safe handling extends beyond PPE. The following procedural steps ensure a controlled environment for working with this compound.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from oxidizing agents.[6][7]

  • Keep the container tightly closed when not in use.[6]

Handling and Dispensing
  • All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use dedicated spatulas and weighing boats for this compound to prevent cross-contamination.

  • Clean any residual powder from the weighing area immediately after use.

Emergency Preparedness: Spill and Exposure Response

Despite careful planning, accidental spills and exposures can occur. A well-rehearsed emergency plan is crucial.

Spill Response

For a minor spill (a small quantity that can be safely handled by trained laboratory personnel):

  • Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2, including double nitrile or neoprene gloves, safety goggles, a face shield, a lab coat, and a respirator with OV/P100 cartridges.

  • Containment: For a solid spill, gently cover it with a damp paper towel to avoid generating dust. For a liquid spill, create a dike around the spill using an absorbent material from a chemical spill kit.

  • Cleanup:

    • Solid Spill: Carefully wipe up the material with the damp paper towel and place it in a sealed container for hazardous waste.

    • Liquid Spill: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Sweep up the absorbent material and place it in a sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a detergent and water solution, followed by a final rinse with water.[10] All cleaning materials should be disposed of as hazardous waste.

  • Report: Document the spill and the cleanup procedure according to your institution's policies.

For a major spill, evacuate the area immediately and contact your institution's emergency response team.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an ANSI-compliant emergency eyewash station.[1][2][7][10][11] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Use an emergency safety shower if a large area of the body is exposed.[2][7] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Plan: Chemical Neutralization and Waste Management

Proper disposal of this compound and associated waste is a critical final step. As an organophosphorus compound, alkaline hydrolysis is an effective method for its chemical neutralization prior to disposal.[5][12]

Experimental Protocol: Alkaline Hydrolysis for Disposal

This protocol is intended for small quantities of residual this compound.

  • Prepare the Hydrolysis Solution: In a designated fume hood, prepare a 1 M Sodium Hydroxide (NaOH) solution.

  • Reaction Setup:

    • Place the waste this compound in a suitably sized, chemically resistant container (e.g., a borosilicate glass beaker).

    • If the waste is solid, dissolve it in a minimal amount of a suitable solvent like methanol or ethanol.

    • Place the container in a secondary containment vessel.

  • Neutralization:

    • Slowly add the 1 M NaOH solution to the waste container while stirring. A significant excess of the NaOH solution should be used (e.g., a 10:1 volume ratio of NaOH solution to waste).

    • Continue stirring the mixture at room temperature for at least 24 hours to ensure complete hydrolysis.

  • Verification and Disposal:

    • After the reaction period, check the pH of the solution to ensure it is still basic.

    • The resulting hydrolyzed solution may be disposed of in accordance with local and institutional regulations for aqueous chemical waste.

Disposal of Contaminated Materials

All contaminated materials, including gloves, absorbent pads, and disposable labware, must be collected in a clearly labeled hazardous waste container and disposed of through your institution's hazardous waste management program. Do not mix this waste with regular laboratory trash.

Workflow and Decision Making

The following diagram illustrates the key decision points in the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency cluster_disposal Disposal A Review SDS and Conduct Hazard Assessment B Select and Inspect PPE A->B C Work in Fume Hood B->C D Weigh and Transfer C->D E Spill or Exposure Occurs C->E D->E G Segregate Waste D->G F Follow Spill/Exposure Protocol E->F H Perform Alkaline Hydrolysis (if applicable) G->H I Dispose via Hazardous Waste Program H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.